1-Phenylacridin-9(10H)-one
Description
The exact mass of the compound 1-Phenylacridin-9(10H)-one is 271.099714038 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Phenylacridin-9(10H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylacridin-9(10H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-19-15-9-4-5-11-16(15)20-17-12-6-10-14(18(17)19)13-7-2-1-3-8-13/h1-12H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJUWKPOTOQSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20778653 | |
| Record name | 1-Phenylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20778653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160289-77-0 | |
| Record name | 1-Phenylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20778653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Phenylacridin-9(10H)-one CAS 160289-77-0 properties
The following technical guide provides an in-depth analysis of 1-Phenylacridin-9(10H)-one (CAS 160289-77-0), a specialized heterocyclic scaffold with significant applications in organic electronics (OLEDs) and pharmacological research.
CAS Registry Number: 160289-77-0 Chemical Formula: C₁₉H₁₃NO Molecular Weight: 271.31 g/mol IUPAC Name: 1-phenyl-10H-acridin-9-one
Executive Summary
1-Phenylacridin-9(10H)-one is a tricyclic heteroaromatic compound belonging to the acridone family. Unlike its more common isomer, 10-phenylacridin-9(10H)-one (N-phenylacridone), this molecule features a phenyl substituent at the C1 position of the acridone core. This specific substitution pattern places the phenyl ring in the peri-position relative to the carbonyl group, inducing significant steric strain and breaking planarity. These structural characteristics make it a valuable building block for Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs, where twisted donor-acceptor architectures are required to separate HOMO-LUMO orbitals, and as a steric probe in DNA intercalation studies.
Chemical Architecture & Structural Logic
Structural Analysis
The acridone core consists of two benzene rings fused to a central pyridinone ring. The numbering system is critical for distinguishing isomers:
-
Position 9: Carbonyl carbon (C=O).
-
Position 10: Amine nitrogen (NH).
-
Position 1: Carbon atom adjacent to the carbonyl group (C9).
In 1-Phenylacridin-9(10H)-one, the phenyl ring is attached at C1. This proximity to the C9-carbonyl oxygen creates a "steric lock," forcing the phenyl ring to rotate out of the acridone plane. This twist is electronically significant, as it limits π-conjugation between the pendant phenyl and the chromophore, affecting the fluorescence quantum yield and solubility profile.
Visualization of Connectivity
The following diagram illustrates the core connectivity and the critical steric interaction zone.
Figure 1: Structural logic of 1-Phenylacridin-9(10H)-one, highlighting the steric interaction between the C1-phenyl group and the C9-carbonyl.
Synthetic Methodologies
Synthesis of C1-substituted acridones is synthetically more demanding than N-substituted analogs due to the lack of direct nucleophilic sites at C1. The most reliable route utilizes a modified Ullmann Condensation followed by acid-mediated cyclization.
Protocol: Modified Ullmann Cyclization
This route ensures regiocontrol by installing the phenyl group on the precursor acid before ring closure.
Step 1: Precursor Synthesis (Suzuki Coupling)
-
Reactants: 2-Chloro-3-bromobenzoic acid + Phenylboronic acid.
-
Catalyst: Pd(PPh₃)₄, Na₂CO₃.
-
Product: 2-Chloro-3-phenylbenzoic acid.
-
Rationale: Establishes the phenyl ring ortho to the future carbonyl site.
Step 2: Ullmann Condensation
-
Reactants: 2-Chloro-3-phenylbenzoic acid + Aniline.
-
Conditions: Cu powder, K₂CO₃, DMF, reflux (140°C).
-
Intermediate: N-Phenyl-3-phenylanthranilic acid.
Step 3: Ring Closure (Acridone Formation)
-
Reagent: Polyphosphoric Acid (PPA) or POCl₃.
-
Conditions: 100-120°C, 2-4 hours.
-
Mechanism: Electrophilic aromatic substitution (Friedel-Crafts acylation) of the carboxylic acid onto the aniline ring.
Synthetic Pathway Diagram
Figure 2: Step-wise synthetic pathway for the regioselective construction of 1-Phenylacridin-9(10H)-one.
Physicochemical Profile
The properties of 1-Phenylacridin-9(10H)-one are dominated by the acridone chromophore but modulated by the phenyl substituent.
| Property | Value / Description | Note |
| Physical State | Yellow crystalline solid | Typical of acridone derivatives. |
| Melting Point | 260°C – 280°C (Estimated) | High MP due to strong intermolecular π-stacking and H-bonding (NH...O). Slightly lower than parent acridone (>350°C) due to steric disruption. |
| Solubility | DMSO, DMF, hot alcohols | Poor solubility in water and non-polar solvents (Hexane). |
| Fluorescence | Blue-Green (λ_em ≈ 430-460 nm) | High quantum yield potential. The twisted phenyl group may reduce aggregation-caused quenching (ACQ). |
| pKa (NH) | ~ -0.9 (protonation) | Very weak base; protonation occurs at the carbonyl oxygen in strong acid. |
Biological & Material Applications[3]
Organic Electronics (OLEDs)
Acridone derivatives are premier electron acceptors for Thermally Activated Delayed Fluorescence (TADF) materials.
-
Mechanism: The 1-phenyl substituent creates a large dihedral angle with the acridone plane. When coupled with electron donors (e.g., carbazole, phenoxazine), this orthogonality minimizes the overlap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Result: A small singlet-triplet energy gap (ΔE_ST), facilitating efficient Reverse Intersystem Crossing (RISC) and high electroluminescence efficiency.
Pharmacological Research[4]
-
DNA Intercalation: Parent acridone is a planar DNA intercalator. The 1-phenyl group acts as a "steric gatekeeper," potentially preventing intercalation into standard B-DNA but allowing binding to mismatched regions or stabilizing G-quadruplex structures where the binding pocket is larger.
-
Anticancer Potential: Acridones inhibit Topoisomerase II. Derivatives with steric bulk at C1 are investigated for overcoming Multi-Drug Resistance (MDR) by altering the binding affinity to P-glycoprotein efflux pumps.
References
-
Thamaraiselvi, S., & Mohan, P. S. (1999).[3] An Approach to the Synthesis of New 1-Phenylacridones and Naphthacridones. Zeitschrift für Naturforschung B, 54(10), 1337–1341. Link
-
Sigma-Aldrich. (n.d.). 10-Phenyl-9(10H)-acridinone Product Sheet. (Used for comparative physicochemical data of the isomer). Link
-
PubChem. (2025).[4][5][6] Compound Summary: 10-Phenylacridin-9(10H)-one (Isomer Context). National Library of Medicine. Link
-
BLD Pharm. (n.d.). 1-Phenylacridin-9(10H)-one Product Detail (CAS 160289-77-0).[1][2] Link
Sources
- 1. 160289-77-0|1-Phenylacridin-9(10H)-one|BLD Pharm [bldpharm.com]
- 2. 160289-77-0|1-Phenylacridin-9(10H)-one|BLD Pharm [bldpharm.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Acridone | C13H9NO | CID 2015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 10-Phenyl-9(10H)-acridinone 95 5472-23-1 [sigmaaldrich.com]
- 6. 10-Phenyl-9(10H)-acridone | C19H13NO | CID 138522 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis: 1-Phenylacridin-9(10H)-one vs. 10-Phenylacridin-9(10H)-one
[1][2][3]
Executive Summary
In the landscape of heterocyclic chemistry, the acridin-9(10H)-one (acridone) scaffold serves as a privileged structure for both optoelectronic materials and DNA-intercalating therapeutics.[1][2] The differentiation between 1-phenylacridin-9(10H)-one (C-phenyl isomer) and 10-phenylacridin-9(10H)-one (N-phenyl isomer) is not merely nomenclatural but represents a fundamental divergence in electronic conjugation, steric topology, and functional utility.[1][2]
-
10-Phenylacridin-9(10H)-one (N-Phenyl): Characterized by an orthogonal phenyl-acridone geometry, this isomer is a cornerstone in Thermally Activated Delayed Fluorescence (TADF) emitter design for OLEDs due to its ability to decouple donor-acceptor orbitals.[1][2][3]
-
1-Phenylacridin-9(10H)-one (C-Phenyl): Defined by significant steric strain between the phenyl ring and the C9-carbonyl, this isomer is primarily utilized in medicinal chemistry to modulate the planarity and binding affinity of acridone-based intercalators.[1][2]
Structural Anatomy & Nomenclature
Correct identification relies on the IUPAC numbering of the acridine core.[2][3]
-
Core Scaffold: Acridin-9(10H)-one (Anthracene analog with N at position 10 and C=O at position 9).[1][2][3]
-
10-Position (Nitrogen): The central amine-like nitrogen.[1][2][3] Substitution here creates a tertiary amide-like electronic environment.[1][2]
-
1-Position (Carbon): The carbon atom ortho to the carbonyl bridge (C9).[1][2][3] Substitution here creates a biaryl system with high steric hindrance toward the carbonyl oxygen.[1][2]
Visualization: Structural Topology
Figure 1: Topological comparison highlighting the connectivity differences.[1] The N-phenyl bond (left) allows for orthogonal decoupling, while the C-phenyl bond (right) induces steric strain at the carbonyl interface.[1][2]
Synthetic Pathways & Causality[3]
A. Synthesis of 10-Phenylacridin-9(10H)-one (N-Phenyl)
The synthesis targets the nucleophilic nitrogen.[1][2][3] The most robust method is the Ullmann-Goldberg Condensation , favored for its ability to form C-N bonds using copper catalysis.[1][2]
Protocol 1: Modified Ullmann Condensation
-
Reagents: Acridin-9(10H)-one (1.0 eq), Iodobenzene (1.2 eq), Copper(I) Iodide (10 mol%),
(2.0 eq), L-Proline (20 mol%). -
Conditions: Heat at 110°C for 24 hours under Argon.
-
Mechanism: The copper catalyst coordinates with the acridone nitrogen (after deprotonation) and oxidatively adds to iodobenzene.[2] Reductive elimination yields the N-phenyl product.[1][2]
-
Validation: The disappearance of the N-H stretch (~3300 cm⁻¹) in IR and the appearance of aromatic signals in NMR confirm the substitution.[2][3]
B. Synthesis of 1-Phenylacridin-9(10H)-one (C-Phenyl)
Direct phenylation at C1 is challenging due to the directing nature of the acridone core.[1][2][3] The preferred route is Suzuki-Miyaura Cross-Coupling using a pre-halogenated scaffold.[1][2][3]
Protocol 2: Suzuki-Miyaura Coupling
-
Precursor Synthesis: 1-Bromoacridin-9(10H)-one is prepared via cyclization of 2-amino-6-bromobenzoic acid with benzene (Friedel-Crafts) or via bromination of acridone (though regioselectivity can be poor; starting from substituted anthranilic acids is superior).[1][2][3]
-
Reagents: 1-Bromoacridin-9(10H)-one (1.0 eq), Phenylboronic acid (1.5 eq),
(5 mol%), (2M aq). -
Conditions: Reflux at 90°C for 12 hours.
-
Causality: Palladium inserts into the C-Br bond (oxidative addition).[1][2][3] The steric bulk at position 1 requires a robust catalyst system and elevated temperatures to facilitate transmetallation.[2]
Synthetic Workflow Diagram
1-phenylacridone molecular weight and formula
The following technical guide details the physicochemical profile, synthesis, and structural analysis of 1-phenylacridone.
Editorial Note on Nomenclature: In the scientific literature, the term "Phenylacridone" is frequently used ambiguously. It most commonly refers to 10-phenyl-9(10H)-acridone (N-phenylacridone), a commercially significant derivative used in OLEDs and photocatalysis. However, 1-phenyl-9(10H)-acridone (C1-phenylacridone) is a distinct, specific structural isomer synthesized via specialized photochemical routes.
To ensure this guide serves both general researchers and precision synthetic chemists, Part 1 focuses on the commercially dominant 10-Phenyl isomer, while Part 2 provides the specialized synthesis for the 1-Phenyl isomer.
Physicochemical Profiling & Synthetic Utility
Executive Summary
1-Phenylacridone (and its isomer 10-phenylacridone) represents a class of acridone derivatives characterized by a planar tricyclic core fused with a pendant phenyl ring. These compounds exhibit high thermal stability, strong fluorescence, and significant charge-transport capabilities, making them critical in the development of Organic Light-Emitting Diodes (OLEDs) and as photocatalysts in organic synthesis.
| Property | Data (Applies to both isomers) |
| Molecular Formula | C₁₉H₁₃NO |
| Molecular Weight | 271.31 g/mol |
| Exact Mass | 271.0997 Da |
| Core Structure | 9(10H)-Acridone backbone |
Part 1: 10-Phenyl-9(10H)-acridone (N-Phenylacridone)
Context: This is the standard "Phenylacridone" found in most commercial catalogs and material science literature.
Physicochemical Characterization
The 10-phenyl isomer features the phenyl group attached to the central nitrogen atom. This substitution disrupts the planarity slightly due to steric interactions with the peri-hydrogens (C1 and C8 positions), preventing π-stacking aggregation and enhancing solubility compared to the parent acridone.
-
Melting Point: 274–279 °C
-
Solubility: Soluble in CHCl₃, CH₂Cl₂, and DMF; insoluble in water.
-
Fluorescence: Strong blue emission (approx. 430–450 nm).
Synthetic Methodology: The Modified Ullmann Route
The most robust synthesis involves the construction of the acridone core already bearing the phenyl substituent, or the N-arylation of acridone. The Goldberg-modified Ullmann condensation is the industry standard for high purity.
Protocol: Cyclization of 2-(N,N-Diphenylamino)benzoic Acid
This route avoids the harsh conditions of direct N-arylation of acridone.
-
Precursor Synthesis:
-
Reactants: 2-Chlorobenzoic acid (1.0 eq) + Diphenylamine (1.1 eq).
-
Catalyst: Copper powder (0.1 eq) + CuI (0.05 eq).
-
Base: K₂CO₃ (2.0 eq) in DMF or Nitrobenzene.
-
Conditions: Reflux (180–200 °C) for 12–24 hours.
-
Mechanism: Nucleophilic aromatic substitution (SɴAr) facilitated by copper coordination.
-
Product: 2-(N,N-Diphenylamino)benzoic acid.
-
-
Ring Closure (Cyclization):
-
Reagent: Polyphosphoric Acid (PPA) or POCl₃.
-
Procedure: Heat the intermediate acid in PPA at 100–120 °C for 2 hours.
-
Workup: Pour into crushed ice; neutralize with NH₄OH. The yellow precipitate is 10-phenylacridone.
-
Purification: Recrystallization from acetic acid or sublimation.
-
[6]
Part 2: 1-Phenyl-9(10H)-acridone (C1-Phenylacridone)
Context: This is a specific structural isomer where the phenyl group is attached to the Carbon-1 position (ortho to the carbonyl). This compound is primarily of interest in theoretical organic chemistry and specific photo-active ligand research.
Structural Distinction
Unlike the N-phenyl isomer, the C1-phenyl isomer retains the N-H functionality (unless also substituted), allowing for hydrogen bonding. The phenyl ring at C1 creates significant steric strain with the carbonyl oxygen at C9, often forcing the phenyl ring to rotate out of plane.
-
CAS Number: Not widely listed (Research Grade).
-
Formula: C₁₉H₁₃NO
-
Molecular Weight: 271.31 g/mol
Synthetic Methodology: Oxidative Photocyclization
The synthesis of C-substituted acridones is more complex. A validated route described by Thamaraiselvi & Mohan (1999) utilizes the photocyclization of styrylquinoline derivatives.
Protocol: From 4-Hydroxy-2-methylquinoline[4]
-
Condensation:
-
Reactants: 4-Hydroxy-2-methylquinoline + Benzaldehyde (or substituted benzaldehyde).
-
Conditions: Reflux in acetic anhydride/acetic acid.
-
Intermediate: 4-Hydroxy-2-styrylquinoline.
-
-
Photocyclization:
-
Setup: Quartz immersion well reactor.
-
Solvent: Benzene/Methanol mixture with a catalytic amount of Iodine (oxidant).
-
Irradiation: High-pressure mercury lamp (UV).
-
Mechanism: 6π-electrocyclic ring closure followed by oxidative aromatization.
-
Product: 1-Phenyl-9(10H)-acridone (via rearrangement/oxidation of the angular intermediate).
-
Part 3: Analytical Validation (Self-Validating System)
To confirm the identity of the synthesized isomer, researchers must verify specific spectral signatures.
| Technique | 10-Phenylacridone (N-Substituted) | 1-Phenylacridone (C1-Substituted) |
| ¹H NMR | No N-H signal. Aromatic protons only. Phenyl group signals often shielded/split distinct from acridone core. | Diagnostic N-H singlet (broad, >10 ppm) present. Phenyl protons appear as a pendant group. |
| IR Spectroscopy | Strong C=O stretch (~1635 cm⁻¹). Absence of N-H stretch. | Strong C=O stretch. Distinct N-H stretch (~3200–3400 cm⁻¹). |
| Mass Spectrometry | Molecular Ion [M]⁺ = 271.1 | Molecular Ion [M]⁺ = 271.1 |
Validation Check: If your isolated solid has a melting point near 275°C and lacks an N-H stretch in IR, you have the 10-phenyl isomer. If it retains the N-H stretch, you have a C-substituted isomer (likely C1 if following the photochemical route).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138522, 10-Phenyl-9(10H)-acridone. Retrieved from [Link]
-
Thamaraiselvi, S., & Mohan, P. S. (1999). An Approach to the Synthesis of New 1-Phenylacridones and Naphthacridones. Zeitschrift für Naturforschung B, 54(10), 1337–1341. Retrieved from [Link]
Sources
- 1. CAS # 5472-23-1, 10-Phenyl-9(10H)-acridinone, 10-Phenylacridone, N-Phenylacridone, NSC 27927, Phenylacridone - chemBlink [chemblink.com]
- 2. CAS:5472-23-1 FT-0780472 Phenylacridone Product Detail Information [finetechchem.com]
- 3. CAS:5472-23-1 FT-0780472 Phenylacridone Product Detail Information [finetechchem.com]
- 4. znaturforsch.com [znaturforsch.com]
Solubility Profile & Characterization of 1-Phenylacridin-9(10H)-one
This guide provides an in-depth technical analysis of the solubility profile of 1-phenylacridin-9(10H)-one , a specialized heterocyclic building block.
Executive Summary
1-Phenylacridin-9(10H)-one (CAS: 160289-77-0) is a structural isomer of the more common N-phenylacridone. Unlike its N-substituted counterpart, this molecule retains the secondary amine (NH) functionality at position 10, preserving its capacity for intermolecular hydrogen bonding.
This structural feature, combined with the steric bulk of the phenyl group at position 1 (peri-position to the carbonyl), creates a unique solubility landscape. While the parent acridone is notoriously insoluble in most organic solvents due to high crystal lattice energy, the 1-phenyl substituent disrupts planar
Key Solubilization Strategy:
-
Primary Solvents: DMSO, DMF, NMP (High solubility driven by dipole-dipole interactions).
-
Recrystallization Solvents: Glacial Acetic Acid, Chlorobenzene (Requires thermal activation).
-
Anti-Solvents: Water, Hexane, Diethyl Ether.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
Before attempting dissolution, it is critical to distinguish this specific isomer from its analogues, as their solubility behaviors differ drastically.
| Feature | 1-Phenylacridin-9(10H)-one | 10-Phenylacridin-9(10H)-one | Acridone (Parent) |
| Structure | C-substituted (Ring C1) | N-substituted (Ring N10) | Unsubstituted |
| H-Bond Donor | Yes (N-H) | No (N-Ph) | Yes (N-H) |
| Crystal Packing | Disrupted (Steric twist) | Moderate | High (Planar stacking) |
| Solubility | Moderate (Organic) | High (Organic) | Very Low |
| CAS | 160289-77-0 | 5472-23-1 | 578-95-0 |
Mechanistic Insight: The 1-phenyl group exerts steric pressure on the C9-carbonyl oxygen. This forces the phenyl ring to rotate out of the acridone plane, reducing the lattice energy relative to the planar parent acridone. However, the presence of the N-H group allows for strong dimer formation in the solid state, meaning protic or highly polar aprotic solvents are still required to break these intermolecular bonds.
Solubility Landscape
The following classification is based on empirical trends for substituted acridones and thermodynamic solubility parameters.
Class A: High Solubility (Recommended for Stock Solutions)
-
Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).
-
Mechanism: These dipolar aprotic solvents effectively disrupt the intermolecular N-H...O=C hydrogen bond network.
-
Application: Use these for preparing 10-20 mM stock solutions for biological assays or spectroscopic analysis.
Class B: Thermally Activated Solubility (Recrystallization)
-
Solvents: Glacial Acetic Acid, Chlorobenzene, Nitrobenzene, Toluene.
-
Behavior: Sparingly soluble at room temperature (RT) but highly soluble at boiling points.
-
Protocol: This temperature-dependent solubility gradient makes these ideal for purification via recrystallization. 1-Phenylacridin-9(10H)-one will crystallize out upon cooling, leaving impurities in the mother liquor.
Class C: Non-Solvents (Precipitation/Washing)
-
Solvents: Water, Methanol (cold), Diethyl Ether, Hexanes.
-
Application: Use these as anti-solvents to crash the compound out of a Class A solution or to wash the solid filter cake after synthesis.
Experimental Protocols
As a self-validating system, the following workflows allow you to determine exact solubility limits and purify the compound.
Protocol 4.1: Quantitative Solubility Determination (Shake-Flask Method)
Objective: Determine the thermodynamic solubility limit (
-
Preparation: Add excess solid 1-phenylacridin-9(10H)-one (~50 mg) to 2 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Seal and agitate at the target temperature (e.g., 25°C) for 24–48 hours. Use a thermomixer or shaking water bath.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification: Dilute the supernatant with mobile phase (e.g., Acetonitrile) and analyze via HPLC-UV (Detection at ~254 nm or ~360 nm for acridone core).
-
Calculation: Compare peak area against a calibration curve prepared in DMSO.
Protocol 4.2: Purification via Recrystallization
Objective: Purify crude material using solubility differentials.
-
Dissolution: Suspend crude solid in Chlorobenzene or Glacial Acetic Acid (10 mL/g).
-
Heating: Heat to reflux until the solution is clear. If solids persist, add solvent in small increments.
-
Filtration (Hot): If black specks (insoluble impurities) remain, filter the hot solution rapidly through a pre-heated glass funnel.
-
Crystallization: Allow the filtrate to cool slowly to RT, then to 4°C. Slow cooling promotes pure crystal growth.
-
Isolation: Filter the yellow/green crystals and wash with cold ethanol or ether.
Workflow Visualization
The following diagram outlines the decision logic for solvent selection and processing.
Figure 1: Decision matrix for solvent selection based on experimental intent (Analysis vs. Purification).
Thermodynamic & Structural Implications
Crystal Lattice Energy
The melting point of parent acridone is extremely high (~354°C) [1]. While specific data for the 1-phenyl isomer is less common, the disruption of symmetry usually lowers the melting point to the 250–280°C range. This reduction in lattice energy (
Where
Spectroscopic Shifts
Solubility also affects the photophysical properties. In polar solvents like DMSO, acridone derivatives often exhibit a bathochromic shift (red shift) in fluorescence due to stabilization of the excited state (Intramolecular Charge Transfer) [2]. When measuring solubility via UV-Vis, ensure the calibration curve is created in the same solvent to account for these solvatochromic effects.
References
-
Solubility of Things. (n.d.). Solubility of 10H-acridin-9-one. Retrieved from
-
Researcher.Life. (2022). Solvent Effect on the spectral and photophysical properties of the Acridone. Journal of Physics: Conference Series. Retrieved from
-
PubChem. (2025).[1][2][3] 10-Phenyl-9(10H)-acridone Compound Summary. National Library of Medicine. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (2011). Chemistry of Acridone and its analogues: A review. Retrieved from
Sources
1-Substituted Acridone Derivatives: Synthetic Methodologies, Mechanistic Insights, and Therapeutic Applications
Executive Summary
The acridone (9(10H)-acridinone) scaffold is a privileged structure in medicinal chemistry, characterized by its planar, tricyclic, nitrogen-containing core. While substitutions at various positions yield diverse biological activities, C-1 substitution is of particular pharmacological interest. The spatial proximity of the C-1 position to the C-9 carbonyl group creates a unique microenvironment. Substituents here (such as hydroxyl, amino, or methoxy groups) can engage in strong intramolecular hydrogen bonding with the carbonyl oxygen. This interaction subtly alters the molecule's planarity, modulates its pKa, and significantly influences its lipophilicity and target-binding kinetics.
This technical guide provides an in-depth analysis of the synthetic workflows, mechanistic pathways, and experimental protocols associated with 1-substituted acridone derivatives, tailored for researchers and drug development professionals.
Structural Significance and Mechanism of Action
The biological efficacy of 1-substituted acridones is largely driven by their ability to interact with nucleic acids and specific transport proteins. The pleiotropic mechanisms of action can be categorized into three primary domains:
A. Topoisomerase II Poisoning and DNA Intercalation
The planar aromatic core of acridone allows it to intercalate between DNA base pairs. However, 1-substituted derivatives exhibit enhanced activity as Topoisomerase II poisons[1]. By intercalating into the DNA at the cleavage site, these compounds stabilize the transient DNA-Topoisomerase II cleavable complex. This prevents the religation of the DNA strands, leading to double-strand breaks and subsequent apoptosis in cancer cells.
B. G-Quadruplex Stabilization
Recent oncological research has shifted focus toward non-canonical DNA structures. Cationic 1-substituted acridone derivatives (e.g., AcridPyMe) have been shown to selectively bind and stabilize G-quadruplex structures located in the promoter regions of oncogenes like c-MYC[2]. The stabilization of these structures physically blocks transcriptional machinery, thereby downregulating oncogene expression and inducing apoptosis in pancreatic and lung tumor cell lines[2].
C. Multidrug Resistance (MDR) Reversal via ABCG2 Inhibition
A major hurdle in chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (Breast Cancer Resistance Protein). Acridone derivatives act as direct inhibitors of the ABCG2 efflux pump[3]. In vivo studies demonstrate that acridone treatment significantly downregulates ABCG2 mRNA expression in MCF-7 xenograft models, thereby restoring the sensitivity of resistant breast cancer cells to standard chemotherapeutics[3].
D. Antiviral Activity
Beyond oncology, 1-hydroxyacridone derivatives possess potent antiviral properties. Synthetic elaborations, specifically 3,7-dialkoxylated-1-hydroxyacridones, act as dual inhibitors of Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV)[4]. These compounds interfere with late viral protein synthesis and induce the formation of defective viral capsids, preventing viral release[4].
Caption: Pleiotropic mechanisms of action of 1-substituted acridones in oncology and virology.
Quantitative Biological Activity
The following table summarizes the field-proven efficacy metrics of key 1-substituted acridone derivatives across various therapeutic targets.
| Compound | Target / Model | Activity Metric | Value | Mechanistic Causality |
| 3,7-Dimethoxy-1-hydroxyacridone | HCMV Infection | ED₅₀ | 1.4 µM | Inhibits late viral protein synthesis and release[4]. |
| 3-Allyloxy-1-hydroxyacridone | HSV / HCMV | Selectivity Index | >10 / >36 | Induces defective viral (B-type) capsid formation[4]. |
| AcridPyMe | c-MYC G-Quadruplex | ΔTₘ (Thermal Shift) | High | Cationic charge enhances electrostatic binding to DNA[2]. |
| Acridone (Core) | MCF-7 Xenograft | ABCG2 mRNA | Downregulated | Direct binding inhibits the efflux pump, reversing MDR[3]. |
Synthetic Methodologies and Workflows
The synthesis of 1-substituted acridones traditionally relies on the Ullmann condensation to form a diphenylamine intermediate, followed by an intramolecular electrophilic cyclization. When using meta-substituted anilines, cyclization typically yields a mixture of 1-substituted and 3-substituted acridones, necessitating careful chromatographic separation or the use of directed ortho-metalation strategies for regiocontrol.
Protocol 1: Synthesis of 1-Hydroxyacridone via Ullmann Condensation
This protocol outlines a robust, self-validating system for synthesizing 1-hydroxyacridone.
Step 1: Ullmann Coupling
-
Reaction Assembly: In a round-bottom flask, combine 10 mmol of 2-chlorobenzoic acid, 12 mmol of 3-methoxyaniline, and 20 mmol of anhydrous K₂CO₃ in 20 mL of anhydrous DMF.
-
Catalysis: Add 1 mmol of copper powder (catalyst). Causality: Copper facilitates the oxidative addition into the aryl-chloride bond. K₂CO₃ neutralizes the generated HCl, preventing the protonation of the aniline, which would otherwise kill its nucleophilicity.
-
Execution: Reflux the mixture at 130°C under an inert argon atmosphere for 12 hours.
-
Workup: Cool to room temperature, filter through Celite to remove copper residues, and acidify the filtrate with 1M HCl to pH 3. The intermediate, N-(3-methoxyphenyl)anthranilic acid, will precipitate. Filter and dry under a vacuum.
Step 2: Cyclization
-
Reagent Selection: Dissolve the dried intermediate in Eaton’s Reagent (P₂O₅ in methanesulfonic acid, 10 mL/g). Causality: Eaton’s reagent is selected over traditional polyphosphoric acid (PPA) due to its lower viscosity. This enhances mass transfer and allows for milder reaction temperatures (80°C vs. 130°C), thereby minimizing the thermal degradation of the methoxy substituent.
-
Execution: Heat at 80°C for 4 hours.
-
Workup: Pour the mixture over crushed ice. The resulting precipitate is a mixture of 1-methoxyacridone and 3-methoxyacridone. Separate the regioisomers via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).
Step 3: Demethylation
-
Execution: Suspend pure 1-methoxyacridone in a mixture of 48% aqueous HBr and glacial acetic acid (1:1 v/v). Reflux for 24 hours.
-
Isolation: Neutralize the cooled mixture with saturated NaHCO₃. Filter the resulting yellow precipitate and recrystallize from ethanol to yield pure 1-hydroxyacridone.
Caption: Synthetic workflow for 1-hydroxyacridone via Ullmann condensation and cyclization.
Analytical Validation: Topoisomerase II Decatenation Assay
To validate the mechanism of action of synthesized 1-substituted acridones, a Topoisomerase II decatenation assay is employed. Topo II uniquely decatenates interlocked kinetoplast DNA (kDNA) networks into free minicircles.
Protocol 2: Self-Validating Decatenation Assay
-
Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of kDNA, 1X Topo II reaction buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP), and the test compound (1–50 µM).
-
Enzyme Addition: Add 1 unit of human Topoisomerase IIα. Incubate at 37°C for 30 minutes.
-
Termination (Critical Step): Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K. Incubate for 15 minutes at 50°C. Causality: Proteinase K digests the Topoisomerase II enzyme, releasing the DNA from the drug-stabilized cleavable complex. Without this step, the protein-DNA complex remains trapped in the gel well, leading to false-positive interpretations of enzyme inhibition.
-
Electrophoresis: Resolve the products on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 100V for 1 hour.
-
Validation Matrix:
-
Negative Control (Vehicle): Shows complete decatenation (fast-migrating minicircles).
-
Positive Control (Etoposide): Shows inhibition (kDNA remains trapped in the well).
-
Test Compound: A successful 1-substituted acridone Topo II poison will mimic the positive control, trapping the kDNA in the well in a dose-dependent manner.
-
References
- Belmont P, Bosson J, Godet T, Tiano M. "Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now?" Anticancer Agents Med Chem. 2007.
- "New acridone derivatives to target telomerase and oncogenes – an anticancer approach." RSC Advances. 2023.
- "Inhibition effects of acridone on the growth of breast cancer cells in vivo." European Review for Medical and Pharmacological Sciences. 2017.
- "Cell Culture Replication of Herpes Simplex Virus And, or Human Cytomegalovirus Is Inhibited by 3,7-dialkoxylated, 1-hydroxyacridone Deriv
Sources
- 1. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. europeanreview.org [europeanreview.org]
- 4. Cell culture replication of herpes simplex virus and, or human cytomegalovirus is inhibited by 3,7-dialkoxylated, 1-hydroxyacridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of 1-Phenylacridin-9(10H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core photophysical properties of 1-phenylacridin-9(10H)-one, also known as N-phenylacridone. This molecule is of significant interest due to the versatile photophysical characteristics of the acridone scaffold, which is a key component in the development of fluorescent probes, sensors, and potential therapeutic agents. Understanding the fundamental interactions of this molecule with light is crucial for its application in various scientific and medicinal fields.
Introduction to the Acridone Chromophore
The acridone nucleus is a planar, heterocyclic aromatic structure that exhibits inherent fluorescence. The introduction of a phenyl group at the 10-position (the nitrogen atom) significantly influences the electronic and, consequently, the photophysical properties of the parent acridone molecule. This substitution can alter the energy levels of the molecular orbitals, affecting the absorption and emission characteristics, as well as the quantum yield of fluorescence. The planar structure of the acridone moiety contributes to its ability to interact with biological macromolecules, a property that is being explored in drug development.[1]
Spectroscopic and Photophysical Characteristics
The interaction of 1-phenylacridin-9(10H)-one with light is characterized by its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. These properties are highly dependent on the solvent environment, a phenomenon known as solvatochromism.
Absorption and Emission Spectra
The electronic absorption and emission spectra of acridone derivatives are key to understanding their behavior in different environments. For the parent acridone, absorption maxima are typically observed in the range of 390–399 nm, with emission maxima appearing between 399–413 nm.[2][3] The specific absorption and emission characteristics of 1-phenylacridin-9(10H)-one are influenced by the electronic nature of the phenyl substituent and the polarity of the solvent.
Table 1: Summary of Key Photophysical Parameters for Acridone (Parent Compound)
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Dimethyl Sulfoxide (DMSO) | 390-399 | 399-413 | 318 - 1143 |
| N,N-Dimethylformamide (DMF) | 390-399 | 399-413 | 318 - 1143 |
| Tetrahydrofuran (THF) | 390-399 | 399-413 | 318 - 1143 |
| Acetone | 390-399 | 399-413 | 318 - 1143 |
Note: Data presented is for the unsubstituted acridone molecule as specific data for 1-phenylacridin-9(10H)-one was not available in the cited literature. The ranges reflect variations observed across different concentrations and solvents.[2][3]
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are critical for applications such as fluorescence-based assays and imaging. For acridone, the quantum yield is sensitive to the solvent, with higher values generally observed in less polar solvents like THF.[2][3] The lifetime of a fluorophore is also influenced by its environment and can be a valuable parameter for sensing applications.[4]
The excited-state dynamics of acridone derivatives can be complex, often involving processes such as intersystem crossing to the triplet state, which can influence both the quantum yield and lifetime of fluorescence.
Experimental Methodologies
The characterization of the photophysical properties of 1-phenylacridin-9(10H)-one involves a suite of spectroscopic techniques.
Synthesis of 1-Phenylacridin-9(10H)-one
A general and established method for the synthesis of N-substituted acridones involves the condensation of an appropriately substituted aniline with an o-chlorobenzoic acid derivative, followed by cyclization.[1]
Diagram 1: Synthetic Pathway to 1-Phenylacridin-9(10H)-one
Caption: Experimental workflow for determining photophysical properties.
3.2.1. UV-Vis Absorption Spectroscopy
-
Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar absorption coefficient (ε).
-
Protocol:
-
Prepare a series of dilute solutions of 1-phenylacridin-9(10H)-one in the solvent of interest with known concentrations.
-
Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range.
-
Identify the wavelength(s) of maximum absorbance.
-
Calculate the molar absorption coefficient using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
3.2.2. Steady-State Fluorescence Spectroscopy
-
Objective: To determine the wavelengths of maximum emission (λ_em) and the relative fluorescence quantum yield (Φ_F).
-
Protocol:
-
Prepare a dilute solution of the sample with an absorbance of < 0.1 at the excitation wavelength to minimize inner-filter effects.
-
Record the fluorescence emission spectrum by exciting the sample at or near its absorption maximum.
-
For quantum yield determination, use a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region.
-
Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.
-
Calculate the quantum yield of the sample using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
3.2.3. Time-Resolved Fluorescence Spectroscopy
-
Objective: To measure the fluorescence lifetime (τ_F).
-
Protocol:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite a dilute sample solution with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).
-
Detect the emitted single photons using a fast photodetector.
-
Measure the time delay between the excitation pulse and the detected photon.
-
Construct a histogram of these time delays, which represents the fluorescence decay profile.
-
Fit the decay curve to an exponential function to extract the fluorescence lifetime(s).
-
[4]3.2.4. Transient Absorption Spectroscopy
-
Objective: To study the dynamics of excited states, including intersystem crossing and the formation of transient species.
-
Protocol:
-
Excite the sample with a short "pump" laser pulse.
-
Probe the changes in absorption at various time delays after excitation with a second, broad-spectrum "probe" pulse.
-
The difference in the absorption of the probe light with and without the pump pulse provides the transient absorption spectrum.
-
By varying the delay between the pump and probe pulses, the temporal evolution of the excited states can be monitored.
-
[5][6]### 4. Influence of the Molecular Environment: Solvatochromism
The photophysical properties of 1-phenylacridin-9(10H)-one are expected to be sensitive to the polarity of its environment. This solvatochromic effect arises from differential solvation of the ground and excited electronic states. A change in solvent polarity can lead to shifts in the absorption and emission maxima. Understanding the solvatochromic behavior is essential for designing fluorescent probes that can report on the polarity of their microenvironment, for example, within a biological cell.
Conclusion and Future Directions
1-Phenylacridin-9(10H)-one possesses a robust fluorescent core with photophysical properties that are tunable through its molecular environment. This guide has outlined the fundamental photophysical characteristics and the experimental methodologies required for their detailed investigation. While specific quantitative data for this compound is not extensively available in the public domain, the provided protocols offer a clear roadmap for its comprehensive characterization.
Future research should focus on a systematic study of the photophysical properties of 1-phenylacridin-9(10H)-one in a wide range of solvents to fully elucidate its solvatochromic behavior. Furthermore, investigations into its interactions with biomolecules such as proteins and nucleic acids will be crucial for advancing its potential applications in drug development and as a biological probe. The exploration of its excited-state dynamics through transient absorption spectroscopy will provide deeper insights into the mechanisms of fluorescence and non-radiative decay, which is vital for the rational design of new and improved acridone-based functional molecules.
References
- Mohi, A. T., & Abd Alreda, H. A. A. (2022). Solvent Effect on the spectral and photophysical properties of the Acridone. Journal of Physics: Conference Series, 2322(1), 012075.
- Ali Taher Mohi, & Haydar Abd Alkarim Abd Alreda. (2022). Solvent Effect on the spectral and photophysical properties of the Acridone. Journal of Physics: Conference Series, 2322, 012075.
- Kaur, R., & Kumar, S. (Year). SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)
-
National Center for Biotechnology Information. (n.d.). 10-Phenyl-9(10H)-acridone. PubChem Compound Database. Retrieved from [Link]
- PCCP. (2012). Physical Chemistry Chemical Physics, 00, 1-3.
- Khan, A. K. (2016). Synthesis of compounds containing 9(10H)-Acridone.
-
PhysicsOpenLab. (2020, November 26). Fluorescence Lifetime Measures. Retrieved from [Link]
- Science of Synthesis. (n.d.). 15.10 Acridin-9(10H)
- Szymański, S., et al. (Year). Synthesis, fluorescence properties and the promising cytotoxicity of pyrene–derived aminophosphonates.
-
qutools. (n.d.). Fluorescence Lifetime Measurements. Retrieved from [Link]
- Transient absorption spectra measurements a Normalized transient... | Download Scientific Diagram. (n.d.).
- Mei, Y., et al. (2021). Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency.
- The fluorescence lifetime of 9-ACA versus pH dissolved in 100 mM buffer... (n.d.).
- Lakowicz, J. R., et al. (Year). Fluorescence Lifetime Imaging. PMC.
- Transient absorption spectra of 1 (500 μm) in acetonitrile on... (n.d.).
- Byrd, B. K., et al. (2022, December 19). Characterization of fluorescence lifetime of organic fluorophores for molecular imaging in the SWIR window. bioRxiv.
- Kim, J., et al. (2018, March 5). Quantum Chemical Design Guidelines for Absorption and Emission Color Tuning of fac-Ir(ppy)3 Complexes. PMC.
- Park, J., et al. (2012, July 5). Mechanistic Study of the Photochemical Hydroxide Ion Release from 9-Hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine. ScholarWorks@BGSU.
- Geneaux, R., et al. (Year). Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. Neumark Group.
- Summary of the absorption and emission maxima, average sizes, and quantum yields of SPNs. (n.d.).
- Lee, J. Y., et al. (Year). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Chemical Science (RSC Publishing).
- Al-Zoubi, M., et al. (2025, March 24). Transient-Absorption Pump-Probe Spectra as Information-Rich Observables: Case Study of Fulvene. MDPI.
- Absorption, Fluorescence, and Two‐Photon Excitation Ability of 5‐o‐Tolyl‐11 (or 13). (Year). Not specified.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Lifetime Measurements – qutools [qutools.com]
- 5. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]
- 6. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
Photophysical Profiling of Phenyl-Substituted Acridones: A Technical Guide to UV-Vis Absorption Spectra and Intramolecular Charge Transfer
Introduction
Acridones represent a highly versatile class of heterocyclic compounds characterized by a rigid, planar conjugated system. When functionalized with phenyl groups—either at the nitrogen atom (N-phenyl acridones) or along the periphery (e.g., 2,7-substituted architectures)—their electronic landscape shifts dramatically. These modifications induce pronounced Intramolecular Charge Transfer (ICT), making phenyl-substituted acridones highly valuable in organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) materials, and as super photooxidants in photoredox catalysis.
This whitepaper provides an in-depth technical analysis of the UV-Vis absorption characteristics of phenyl-substituted acridones, detailing the causality behind their photophysical behavior, and outlining robust experimental protocols for their characterization.
Theoretical Framework: Electronic Transitions and ICT
The UV-Vis absorption spectrum of the parent acridone core is dominated by localized
In Donor-Acceptor-Donor (D-A-D) structured acridones, such as those bearing bis-(diphenylamino)phenyl substituents, the highest occupied molecular orbital (HOMO) is largely localized on the electron-donating phenylamine fragments, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-withdrawing acridone core. This spatial separation facilitates a strong ICT transition upon photon absorption. For instance, N-phenyl acridone derivatives exhibit a strong
Causality in Structural Tuning: Increasing the electron-donating strength of the phenyl substituents destabilizes the HOMO energy level, thereby narrowing the optical bandgap. This results in a distinct bathochromic (red) shift in the UV-Vis absorption spectra, allowing researchers to precisely tune the absorption onset for specific photocatalytic or optoelectronic applications [1].
Quantitative Photophysical Data
The table below synthesizes the UV-Vis absorption and emission parameters for key phenyl-substituted and related acridone derivatives, highlighting the impact of substitution on their spectral properties.
| Compound / Derivative | Solvent | Absorption | Emission | Stokes Shift ( | Primary Transition |
| N-Methylacridone (NMA) | THF | 393 | 410 | ~1050 | |
| N-Phenyl Acridone | Hexane | 368 | 454 | ~5000 | ICT / |
| Bis-(methoxyphenyl) Acridone | Acetonitrile | 320 | 405 | ~6500 | ICT |
| Bis-(diphenylamino)phenyl Acridone | Acetonitrile | 364 | 480 | ~6600 | Strong ICT |
Data synthesized from spectroscopic studies on D-A-D acridones and N-alkyl/aryl derivatives[1][2][3].
Experimental Methodology: High-Fidelity UV-Vis Characterization
To ensure scientific integrity and reproducibility, the acquisition of UV-Vis spectra for phenyl-substituted acridones must follow a self-validating protocol. The rigid planar structure of acridones makes them prone to
Protocol: Steady-State UV-Vis Absorption Spectroscopy
Objective: Determine the molar absorptivity (
Step 1: Solvent Selection & Preparation
-
Action: Select an aprotic solvent (e.g., spectroscopic grade Tetrahydrofuran (THF) or Hexane) to prevent hydrogen-bonding interactions with the acridone carbonyl oxygen, which can perturb the
transition [3]. -
Validation: Run a solvent blank to establish a baseline from 250 nm to 800 nm. Ensure the baseline drift is
Absorbance Units (AU).
Step 2: Analyte Preparation (Concentration Gradient)
-
Action: Prepare a primary stock solution of the acridone derivative at
in the chosen solvent. Sonicate for 5 minutes to ensure complete dissolution. -
Action: Perform serial dilutions to create a concentration gradient:
, , , and . -
Causality: Operating strictly below
prevents intermolecular stacking, ensuring that the recorded spectra reflect monomeric photophysics rather than aggregate states.
Step 3: Spectral Acquisition
-
Action: Transfer the solutions to a 1 cm path-length quartz cuvette.
-
Action: Record the absorption spectra using a dual-beam UV-Vis-NIR spectrophotometer (e.g., Cary 5000) with a scan rate of 100 nm/min and a slit width of 1 nm [2].
Step 4: Self-Validation (Beer-Lambert Linearity)
-
Action: Plot the absorbance at
against the concentration. -
Validation: The data must yield a linear regression with
. Any deviation from linearity at higher concentrations indicates the onset of aggregation, invalidating the molar absorptivity calculation for those points.
Visualizing the Photophysical Workflow
The following diagram outlines the logical progression from structural design to photophysical validation, emphasizing the feedback loop between TD-DFT predictions and empirical UV-Vis data.
Experimental workflow for UV-Vis characterization of acridones, highlighting self-validation.
Advanced Applications: Acridones as Super Photooxidants
Beyond standard optoelectronics, the unique UV-Vis absorption profiles of phenyl-substituted acridones have revolutionized molecular photoelectrochemistry. By bridging acyclic triarylamine catalysts with a carbonyl group to form N-phenyl acridones, researchers have developed closed-shell, neutral photocatalysts.
When these electron-poor acridones are subjected to Brønsted acid activation (e.g., addition of trifluoroacetic acid), their excited-state oxidation power increases dramatically. Upon photoexcitation within their primary UV-Vis absorption band, these in situ generated acridinium salts act as "super photooxidants" (
Mechanistic Visualization of Intramolecular Charge Transfer
To understand why the UV-Vis spectra of D-A-D phenyl-acridones exhibit broad, red-shifted absorption bands, we must examine the ICT process. The diagram below illustrates the electronic transitions following photon absorption.
Jablonski diagram illustrating the Local Excitation (LE) to ICT transition in D-A-D acridones.
Conclusion
The UV-Vis absorption spectra of phenyl-substituted acridones serve as a direct window into their profound photophysical capabilities. By strategically substituting the acridone core with electron-donating or withdrawing phenyl derivatives, researchers can engineer the HOMO-LUMO gap, shifting the absorption profile to harness specific wavelengths for ICT, TADF, or super-photooxidant catalysis. Rigorous, self-validating spectroscopic protocols remain paramount to distinguishing true molecular electronic transitions from aggregation artifacts, ensuring the reliable translation of these molecules into next-generation optoelectronic and catalytic technologies.
References
- A comprehensive spectral, photophysical and electrochemical study of synthetic water-soluble acridones.
- Structure-property relationship of donor-acceptor acridones – An optical, electrochemical and comput
- Substituted acridones: simple deep blue HIGHrISC emitters in an aprotic environment.Semantic Scholar.
- Electron‐Poor Acridones and Acridiniums as Super Photooxidants in Molecular Photoelectrochemistry by Unusual Mechanisms.
Architectural Divergence in Acridone Scaffolds: A Technical Guide on C-Phenyl vs. N-Phenyl Derivatives
Executive Summary
As application scientists and drug developers, we frequently leverage the acridone (9(10H)-acridinone) scaffold due to its privileged nature in both biological and materials sciences. However, the regiochemistry of functionalization—specifically whether a phenyl group is appended to the nitrogen heteroatom (N10) or the carbon periphery (e.g., C2, C4)—dictates a profound architectural divergence. This whitepaper provides an in-depth mechanistic analysis of how the spatial positioning of the phenyl ring alters the 3D conformation and electronic properties of the acridone core. We will explore how N-phenyl acridones are optimized for optoelectronics via steric decoupling, whereas C-phenyl acridones are tailored for targeted oncology via extended planar conjugation.
Mechanistic Causality: Structural and Electronic Divergence
N-Phenyl Acridones: Steric Decoupling and Optoelectronics
In N-phenyl acridones (systematically named 10-phenylacridin-9(10H)-one), the phenyl ring is covalently bound to the N10 heteroatom[1]. From a stereochemical perspective, this positioning induces a severe steric clash between the ortho-hydrogens of the N-phenyl ring and the peri-hydrogens (C1 and C8) of the rigid acridone core.
The Causality: To relieve this steric strain, the N-phenyl ring is forced to rotate out of the acridone plane, adopting a nearly orthogonal conformation. This geometry spatially decouples the Highest Occupied Molecular Orbital (HOMO), which localizes on the electron-donating acridone nitrogen, from the Lowest Unoccupied Molecular Orbital (LUMO), which localizes on the acceptor moieties. This decoupling minimizes the exchange energy splitting (
C-Phenyl Acridones: Planar Conjugation and Target Affinity
Conversely, C-phenylation (e.g., at the C2 or C4 positions) avoids the spatial constraints of the N10 pocket. The phenyl ring can adopt a nearly coplanar conformation with the tricyclic acridone core.
The Causality: This coplanarity extends the
Caption: Workflow detailing the divergent synthesis, properties, and applications of acridones.
Applications in Drug Development & Materials Science
C-Phenyl Acridones as Targeted AKT Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival and is frequently hyperactivated in breast cancers (e.g., MCF-7 and MDA-MB-231 cell lines). C-phenyl acridones and specifically engineered acridone-2-carbohydrazide derivatives have been identified as highly potent inhibitors of AKT kinase[3][4]. By binding to the kinase domain, these planar molecules specifically suppress the phosphorylation of AKT at the Ser473 residue. This targeted inhibition halts the survival signal, leading directly to G0/G1 cell cycle arrest and subsequent apoptosis in malignant cells[4].
Caption: Mechanism of action for C-phenyl acridones acting as p-AKT Ser473 inhibitors in cancer.
N-Phenyl Acridones in TADF and OLED Technologies
Because of their unique twisted intramolecular charge transfer (TICT) states, N-phenyl acridones are heavily utilized in materials science. Recent advancements have demonstrated that the protonation and deprotonation of N-phenylacridone derivatives can achieve reversible switching between TADF and room-temperature phosphorescence (RTP). This multichannel afterglow regulation is highly sought after for next-generation anti-counterfeiting materials and data encryption[2].
Quantitative Data Summary
The table below summarizes the core physicochemical and biological differences between the two structural classes, providing a quick-reference matrix for drug design and materials engineering.
| Property | N-Phenyl Acridones | C-Phenyl Acridones |
| Substitution Site | N10 Heteroatom | C2, C3, or C4 positions |
| 3D Conformation | Orthogonal / Twisted | Highly Planar / Coplanar |
| Electronic Effect | HOMO-LUMO Decoupling | Extended |
| Primary Mechanism | Reverse Intersystem Crossing (RISC) | Kinase Pocket Binding / Intercalation |
| Key Application | OLEDs, TADF, RTP Sensors | AKT Inhibitors, Anticancer Drugs |
| Representative IC | N/A (Typically non-targeted) | 1.75 - 5.53 |
Validated Experimental Workflows
To ensure reproducibility and scientific integrity, the following methodologies detail the specific, self-validating protocols used to synthesize and evaluate these compounds.
Protocol: Suzuki-Miyaura Synthesis of C-Phenyl Acridones
Objective: Synthesize 2-phenylacridone via palladium-catalyzed cross-coupling.
-
Preparation: In a Schlenk flask under an inert argon atmosphere, combine 2-bromoacridone (1.0 eq) and phenylboronic acid (1.2 eq).
-
Catalyst & Base Addition: Add
(0.05 eq) and (2.0 eq). Causality: The electron-rich phosphine ligands stabilize the active species, while the inorganic base is strictly required to form the reactive boronate complex necessary for the transmetalation step. -
Solvent System: Dissolve the mixture in a degassed biphasic solvent system of Toluene/EtOH/H
O (2:1:1). Causality: The biphasic system ensures the simultaneous solubility of the highly lipophilic acridone halide and the hydrophilic inorganic base. -
Reaction: Reflux at 90°C for 12 hours. Monitor via TLC.
-
Purification: Extract with ethyl acetate, dry over
, and purify via silica gel column chromatography (Hexane/EtOAc).
Protocol: Ullmann-Type Synthesis of N-Phenyl Acridones
Objective: Synthesize 10-phenylacridin-9(10H)-one via copper-catalyzed C-N bond formation.
-
Preparation: Combine acridone (1.0 eq), iodobenzene (1.5 eq), and
(2.0 eq) in a dry reaction vessel. -
Catalytic System: Add
(0.1 eq) and 1,10-phenanthroline (0.2 eq). Causality: The bidentate nitrogen ligand (1,10-phenanthroline) is critical; it coordinates the copper center, preventing the disproportionation of to and , while facilitating the oxidative addition of the bulky iodobenzene to the acridone N-H bond. -
Reaction: Suspend in anhydrous DMF and heat to 130°C for 24 hours under nitrogen.
-
Workup: Cool to room temperature, quench with water, extract with dichloromethane, and recrystallize from ethanol to yield pure N-phenyl acridone.
Protocol: In Vitro p-AKT Ser473 Kinase Inhibition Assay
Objective: Validate the specific mechanism of action for synthesized C-phenyl acridones.
-
Cell Treatment: Seed MCF-7 breast cancer cells in a 96-well plate. Treat with varying concentrations of the C-phenyl acridone derivative (e.g., 0.1 to 10
M) for 24 hours. -
Lysis & Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are mandatory to preserve the transient phosphorylation state of the AKT proteins during extraction.
-
ELISA Quantification: Transfer the lysates to a microplate pre-coated with an anti-total-AKT capture antibody. Add a detection antibody specifically targeting the phosphorylated Ser473 residue.
-
Validation: Read absorbance at 450 nm. Causality: Measuring total AKT is insufficient for determining kinase activity. By specifically quantifying the Ser473 phosphorylation state, this assay self-validates that the drug is actively disrupting the mTORC2-mediated activation step of the kinase, rather than merely causing non-specific cytotoxicity[3][4].
References
- Title: 10-Phenyl-9(10H)
- Title: Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies Source: PMC - NIH URL
- Title: Design, synthesis and evaluation of acridone-2-carbohydrazide derivatives as p-AKT Ser 473 kinase inhibitors Source: Future Science URL
- Title: Multichannel Afterglow Regulated by Protonation-Induced Reversed Intersystem Crossing Source: ResearchGate URL
Sources
- 1. 10-Phenyl-9(10H)-acridone | C19H13NO | CID 138522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. svu-naac.somaiya.edu [svu-naac.somaiya.edu]
Methodological & Application
Application Note: High-Purity Isolation of 1-Phenylacridin-9(10H)-one
Abstract
The purification of 1-Phenylacridin-9(10H)-one (CAS 160289-77-0) presents unique challenges due to the rigid tricyclic acridone core and the steric influence of the C1-phenyl substituent. While the parent acridone is notoriously insoluble, the C1-phenyl group introduces a steric twist that disrupts planar
Chemical Context & Pre-Purification Analysis
Before initiating purification, it is critical to understand the physicochemical behavior of the target molecule.
-
Structure: The 1-phenyl substituent creates steric repulsion with the C9-carbonyl oxygen or the N10-H, forcing the phenyl ring out of coplanarity with the acridone backbone.
-
Solubility Implications: This "twist" prevents the tight crystal packing seen in unsubstituted acridone (MP >350°C), rendering the 1-phenyl derivative slightly more soluble in polar aprotic solvents but still resistant to common low-boiling organics (e.g., diethyl ether, hexane).
-
Common Impurities:
-
Starting Materials: 2-Amino-3-phenylbenzoic acid or N-phenylanthranilic acid derivatives.
-
By-products: Decarboxylated species or incomplete cyclization intermediates.
-
Inorganics: Copper/Palladium residues if metal-catalyzed coupling (Ullmann/Buchwald) was used.
-
Solvent Selection Strategy
The choice of solvent is dictated by the high melting point and polarity of the acridone lactam/lactim tautomer system.
| Solvent System | Role | Mechanism of Action | Suitability |
| Glacial Acetic Acid | Primary | Protonates the carbonyl oxygen/amine, disrupting H-bonds. | Excellent for bulk crude. |
| DMF / DMSO | Primary | High dielectric constant dissolves the polar core; high BP allows high-temp dissolution. | High for final polishing. |
| NMP (N-Methyl-2-pyrrolidone) | Alternative | Powerful solvency for highly insoluble aromatics. | Good , but hard to remove traces. |
| Ethanol / Water | Anti-Solvent | Induces controlled precipitation. | Essential for yield recovery. |
| DCM / Methanol | Chromatographic | Used if recrystallization fails to remove isomers. | Secondary (Flash Column). |
Decision Matrix: Solvent Selection
The following logic flow guides the selection of the optimal purification route based on the crude material's behavior.
Figure 1: Decision tree for selecting the appropriate recrystallization solvent system based on crude solubility.
Detailed Protocols
Protocol A: Standard Recrystallization (Glacial Acetic Acid)
Best for: Removal of inorganic salts and highly polar starting materials.
Materials:
-
Crude 1-Phenylacridin-9(10H)-one
-
Glacial Acetic Acid (ACS Grade)
-
Activated Charcoal (Norit)
-
Celite 545 filter aid
Step-by-Step Procedure:
-
Dissolution: Place 1.0 g of crude solid in a 50 mL round-bottom flask. Add 15–20 mL of Glacial Acetic Acid.
-
Heating: Equip with a reflux condenser and heat to boiling (approx. 118°C) with magnetic stirring.
-
Expert Note: If the solution is dark/black, add 50 mg of activated charcoal carefully (remove heat source briefly to avoid boil-over).
-
-
Hot Filtration: While maintaining the solution near boiling, filter rapidly through a pre-heated Celite pad (sintered glass funnel). This removes metal residues and charcoal.
-
Safety: Perform in a fume hood; hot acetic acid vapor is corrosive.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.
-
Collection: Once crystals form, cool to 4°C for 30 minutes. Filter the yellow needles via vacuum filtration.
-
Washing: Wash the cake with 2 x 5 mL of cold acetic acid, followed by 3 x 10 mL of water (to remove acid traces), and finally 1 x 5 mL of cold ethanol.
-
Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours.
Protocol B: Anti-Solvent Precipitation (DMF/Water)
Best for: Heat-sensitive batches or maximizing yield from mother liquors.
Mechanism: DMF solvates the acridone via dipole interactions. Water acts as a harsh anti-solvent, drastically increasing the polarity of the bulk medium and forcing the hydrophobic aromatic system to precipitate.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 g of crude material in the minimum volume of DMF (approx. 5–8 mL) at 80–90°C.
-
Filtration: Filter hot (if necessary) to remove insoluble particulates.
-
Precipitation:
-
Place the filtrate in a beaker with vigorous stirring.
-
Add deionized water dropwise .
-
Critical Point: Stop adding water when a persistent cloudiness appears. Heat gently to redissolve, then let it cool.
-
If no crystals form on cooling, add more water slowly until the ratio is approx. 3:1 (DMF:Water).
-
-
Aging: Let the suspension stir gently for 1 hour to ripen the crystals (Ostwald ripening).
-
Isolation: Filter and wash copiously with water to remove DMF. Wash with cold methanol.
Process Validation & Quality Control
A self-validating protocol requires confirmation of purity.
| Metric | Method | Acceptance Criteria |
| Purity | HPLC-UV (254 nm) | > 98.5% area integration. |
| Identity | 1H-NMR (DMSO-d6) | Confirm integration of phenyl protons (5H) vs acridone core (7H). |
| Melting Point | Capillary Method | Sharp range (< 2°C variation). Lit: >270°C (derivative dependent). |
| Residual Solvent | GC-Headspace | DMF < 880 ppm; Acetic Acid < 5000 ppm (ICH limits). |
Workflow Diagram:
Figure 2: End-to-end workflow for the isolation and validation of 1-Phenylacridin-9(10H)-one.
Troubleshooting Common Issues
-
"Oiling Out" (Liquid-Liquid Phase Separation):
-
Cause: The solute precipitates as a supercooled liquid before crystallizing, often due to impurities lowering the MP or cooling too fast.
-
Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure product. Cool extremely slowly (wrap flask in foil/towel).
-
-
Colored Impurities Persist:
-
Cause: Highly conjugated by-products (e.g., biacridonyls).
-
Fix: Use Protocol A but increase the amount of activated charcoal. Alternatively, perform a short silica plug filtration using 5% MeOH in DCM before recrystallization.
-
-
Low Yield:
-
Cause: Product is too soluble in the mother liquor.
-
Fix: Concentrate the mother liquor by 50% on a rotavap and perform a second crop crystallization. Note: The second crop will be less pure.
-
References
-
PubChem. 10-Phenyl-9(10H)-acridone Compound Summary (CID 138522).[1][2] National Library of Medicine. [Link] (Note: While discussing the N-phenyl isomer, this source provides fundamental solubility data for the acridone class.)
-
RSC Advances. Acridin-9(10H)-one based thermally activated delayed fluorescence material. Royal Society of Chemistry. [Link] (Demonstrates purification of complex acridone derivatives via column chromatography and recrystallization.)
-
Journal of Organic Chemistry. Synthesis of Substituted Acridones and Pyranoacridines through Metal-Catalyzed C–H Bond Activation Strategy. ACS Publications. [Link] (Details the synthesis and purification of C-substituted acridones, including column conditions.)
Sources
Application Note: Structural Elucidation of 1-Phenylacridin-9(10H)-one via High-Field NMR
Topic: NMR Characterization of 1-Phenylacridin-9(10H)-one (
Abstract
This application note details the nuclear magnetic resonance (NMR) characterization of 1-phenylacridin-9(10H)-one , a sterically congested acridone derivative. Unlike the common
Introduction & Structural Context
Acridin-9(10H)-ones are tricyclic scaffolds with significant pharmacological potential (anticancer, antimicrobial) and utility as fluorescent probes. The introduction of a phenyl group at the C1 position creates a non-planar molecular architecture.
Key Structural Features:
-
Steric Twist: The steric clash between the C1-phenyl ring and the C9-carbonyl oxygen forces the phenyl substituent out of the acridone plane. This disrupts conjugation and induces ring-current shielding effects on the carbonyl carbon.
-
Tautomerism: While 9-acridones can theoretically tautomerize to 9-hydroxyacridines, the keto-amine form (9(10H)-one) is thermodynamically favored in polar aprotic solvents like DMSO.
-
Numbering Scheme: Standard IUPAC numbering is used, where the carbonyl is C9 and the nitrogen is N10.
Experimental Protocol
Sample Preparation
Objective: Maximize solubility while preventing aggregation-induced line broadening.
-
Solvent Selection: DMSO-d
(99.9% D) is the requisite solvent.-
Reasoning: 1-Phenylacridin-9(10H)-one has poor solubility in CDCl
. DMSO disrupts intermolecular - stacking and stabilizes the NH proton via hydrogen bonding, resulting in a sharp, diagnostic signal.
-
-
Concentration: Prepare a 15–20 mM solution (approx. 3–5 mg in 0.6 mL DMSO-d
).-
Note: Higher concentrations may lead to precipitation or viscosity-induced broadening.
-
-
Vessel: High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent) to minimize shimming errors.
Instrument Parameters (400 MHz or Higher)
To ensure unequivocal assignment, the following pulse sequences are recommended:
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Purpose |
| zg30 | 16 | 1.0 s | Quantitative integration & coupling analysis. | |
| zgpg30 | 1024+ | 2.0 s | Detection of quaternary carbons (C1, C9). | |
| COSY | cosygpppqf | 4 | 1.5 s | Tracing spin systems (H2–H3–H4). |
| HSQC | hsqcetgp | 4 | 1.5 s | 1-bond C-H correlation (assigns protonated carbons). |
| HMBC | hmbcgplpndqf | 8 | 1.5 s | Long-range (2-3 bond) correlations to assign quaternary C1 & C9. |
Workflow Visualization
The following diagram outlines the logical flow for structural verification:
Figure 1: Decision tree for NMR acquisition and assignment logic.
Results & Discussion
H NMR Interpretation
The proton spectrum of 1-phenylacridin-9(10H)-one in DMSO-d
-
Amine Proton (NH, H10): A broad singlet typically appearing between 11.5 – 12.0 ppm . Its presence confirms the acridone (keto) tautomer. Exchange with D
O will eliminate this signal. -
H8 (Peri-Proton): This is the most deshielded aromatic proton (approx. 8.20 – 8.35 ppm , dd,
Hz). It lies in the deshielding cone of the C9 carbonyl group. -
H2, H3, H4 (Substituted Ring):
-
H2: Appears as a doublet or doublet of doublets. Due to the twisted phenyl ring at C1, H2 may experience shielding relative to unsubstituted acridone, appearing around 7.0 – 7.2 ppm .
-
H3/H4: Complete the spin system, typically overlapping with the unsubstituted ring protons (H5-H7) in the 7.4 – 7.8 ppm range.
-
-
Phenyl Group: Appears as a multiplet integrating to 5 protons in the 7.3 – 7.6 ppm region. Due to free rotation (unless severely hindered at low temp), these often appear as a broad multiplet.
C NMR Interpretation
-
Carbonyl (C9): The diagnostic signal for the acridone core. In 1-substituted derivatives, the steric twist can reduce coplanarity, slightly shielding this carbon relative to planar acridone. Expect a signal at 176.0 – 178.0 ppm .
-
C1 (Quaternary): The ipso-carbon bearing the phenyl ring. It will be significantly downfield (approx. 140 – 145 ppm ) and will show HMBC correlations to the phenyl protons and H3.
-
C4a/C8a/C9a/C10a (Bridgeheads): Cluster in the 118 – 142 ppm region.
Data Summary Table (Predicted/Representative)
Values are representative of 1-substituted acridones in DMSO-d
| Position | Multiplicity | Assignment Notes | ||
| NH (10) | 11.80 | br s | - | Disappears with D |
| C9 | - | - | 177.5 | Carbonyl |
| H8 | 8.25 | dd | 126.5 | Peri-deshielded |
| H1 | - | - | 142.0 | Quaternary (Ipso) |
| H2 | 7.15 | dd | 128.0 | Ortho to Phenyl |
| Ph-H | 7.35 - 7.55 | m | 127-129 | Phenyl Ring |
| H4/H5 | 7.60 - 7.80 | m | 118-122 | - |
Mechanistic Insight: Tautomerism & Sterics
The characterization of this molecule is a study in steric inhibition of resonance.
-
Keto-Enol Equilibrium: The lack of an OH signal and the presence of the C=O peak at ~177 ppm confirms the 9(10H)-one form. In the 9-hydroxyacridine tautomer, the C9 signal would shift upfield to ~150-160 ppm (aromatic C-O).
-
Atropisomerism Potential: The bond between C1 and the phenyl ring has restricted rotation. While usually fast at room temperature (leading to averaged phenyl signals), cooling the sample to 250K may resolve the phenyl protons into distinct populations, a technique useful for detailed conformational analysis.
Figure 2: Tautomeric equilibrium favoring the keto form, confirmed by NMR markers.
References
-
Primary Synthesis & Characterization: Thamaraiselvi, S., & Mohan, P. S. (1999). Quinoline, 1-Phenylacridone, Naphthacridone, Photocyclization. Zeitschrift für Naturforschung B, 54(10), 1337–1341. Link
-
Acridone NMR Standards: Nadaraj, V., et al. (2006). An efficient synthesis of 9(10H)-acridinones under microwaves. Indian Journal of Chemistry - Section B, 45B, 2562. Link
-
General Acridone Data: Valenti, P., et al. (2000). Synthesis and biological activity of some 1-substituted acridin-9(10H)-ones. European Journal of Medicinal Chemistry, 35(11), 1063-1070. Link
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Acridin-9(10H)-one Derivatives
This Application Note is structured as a comprehensive technical guide for the analysis of acridin-9(10H)-one (acridone) derivatives. It synthesizes literature-proven methodologies with practical, field-based optimization strategies.
Introduction & Scientific Context
Acridin-9(10H)-one (acridone) and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer (DNA intercalation), antiviral, and antimalarial activities. Structurally, these compounds are planar, tricyclic aromatic heterocycles.
Analytical Challenges
-
Solubility: The rigid, planar aromatic structure confers poor aqueous solubility and a tendency to aggregate (stacking), necessitating organic co-solvents (DMSO/DMF) during sample preparation.
-
Fluorescence: Most acridones are highly fluorescent.[1] While this allows for sensitive detection, it requires careful selection of excitation/emission wavelengths to avoid matrix interference.
-
Basicity: The nitrogen at position 10 is amide-like (lactam tautomer), reducing basicity compared to acridine. However, derivatives with alkyl-amino side chains (common in drug candidates) can interact with residual silanols on silica columns, leading to peak tailing.
Method Development Strategy
Stationary Phase Selection
-
Primary Choice (C18): A high-purity, end-capped C18 column is the standard for separating hydrophobic acridone derivatives based on hydrophobicity.
-
Alternative (Phenyl-Hexyl): For separating structural isomers or closely related derivatives, a Phenyl-Hexyl column is superior. It leverages
interactions between the stationary phase and the electron-rich acridone core, providing unique selectivity that C18 cannot achieve.
Mobile Phase Optimization
-
Organic Modifier: Acetonitrile (ACN) provides sharper peaks and lower backpressure than Methanol (MeOH), though MeOH is often preferred for fluorescence applications due to lower background noise.
-
pH Control: Acidic conditions (pH 2.5 – 3.5) are critical.
-
Mechanism:[2] Acidification suppresses the ionization of residual silanols on the column and ensures amino-side chains are fully protonated, improving peak symmetry.
-
Buffer: 0.1% Formic Acid (for MS compatibility) or 10-20 mM Phosphate Buffer (for UV/FLD).
-
Standardized Experimental Protocol
Instrumentation Setup
-
System: HPLC with Quaternary Pump and Degasser.
-
Detectors:
-
Diode Array Detector (DAD): Primary wavelength
(universal aromatic), Secondary (specific to acridone core). -
Fluorescence Detector (FLD): Excitation
, Emission (High Sensitivity).
-
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C (Controlled) |
| Injection Volume | 10 - 20 µL |
Gradient Elution Profile
Rationale: A gradient is required to elute the highly hydrophobic parent acridone scaffold while resolving polar substituted derivatives early in the run.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash (Remove hydrophobic aggregates) |
| 21.0 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Sample Preparation Workflow
Critical Step: Direct dissolution in water often precipitates the analyte.
-
Stock Solution: Dissolve 1 mg of Acridone derivative in 1 mL DMSO (Concentration: 1000 ppm). Sonicate for 5 mins.
-
Working Standard: Dilute Stock 1:100 with Methanol (Final: 10 ppm).
-
Filtration: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind the aromatic analyte).
Visualized Workflows
Analytical Workflow Logic
This diagram illustrates the critical decision points in the sample preparation and analysis pipeline.
Caption: Step-by-step analytical workflow from sample solubilization to dual-mode detection.
Separation Mechanism (Pi-Pi Interaction)
Why use Phenyl-Hexyl columns for isomers? The diagram below explains the interaction logic.
Caption: Mechanistic comparison of C18 vs. Phenyl-Hexyl stationary phases for acridone separation.
Method Validation (ICH Q2(R1) Guidelines)
To ensure this protocol is "Trustworthy" and self-validating, the following parameters must be assessed:
-
Linearity:
-
Prepare 5 concentration levels (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Acceptance Criteria:
.
-
-
Sensitivity (LOD/LOQ):
-
Precision:
-
Intra-day: 6 injections of the same standard (RSD < 2.0%).
-
Inter-day: Analysis on 3 different days.
-
-
System Suitability (Pre-run Check):
-
Theoretical Plates (
) > 2000. -
Tailing Factor (
) < 1.5 (Critical for acridones; if , increase buffer strength or lower pH).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with silanols; pH too high. | Lower pH to 2.5; Add 10-20 mM Ammonium Acetate. |
| Retention Time Drift | Temperature fluctuation; Column equilibration. | Thermostat column at 30°C; Ensure 5-10 min equilibration between runs. |
| Low Sensitivity | Fluorescence quenching; Incorrect Wavelength. | Check Ex/Em maxima in mobile phase (solvent shift); Remove dissolved oxygen (degas). |
| Split Peaks | Sample solvent too strong (DMSO). | Reduce injection volume (<10 µL) or dilute sample with initial mobile phase. |
References
-
SIELC Technologies. Separation of 9(10H)-Acridinone on Newcrom R1 HPLC column. Retrieved from
-
Gao, S., et al. (2007). Determination of 9(10H)-Acridone by HPLC with Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies. Retrieved from
-
BenchChem. Applications of Acridone Derivatives in Fluorescence Microscopy: Application Notes. Retrieved from
-
MDPI. A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone (Related Heterocycles). Retrieved from
-
European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from
Sources
Application Note: 1-Phenylacridin-9(10H)-one as an Advanced Fluorescent Probe Scaffold
Executive Summary
The development of small-molecule fluorescent probes requires scaffolds that balance photostability, high quantum yield, and specific environmental responsiveness. While the unsubstituted acridin-9(10H)-one core is a highly rigid, quasi-equatorial scaffold known for its exceptional radiative rate constants and photostability 1, it lacks the dynamic flexibility required for microenvironmental sensing.
By strategically introducing a phenyl group at the C1 position, 1-phenylacridin-9(10H)-one emerges as a rationally designed molecular rotor. The deliberate steric clash between the C1-phenyl ring and the C9-carbonyl oxygen forces the molecule into an orthogonal geometry, enabling a highly sensitive Twisted Intramolecular Charge Transfer (TICT) mechanism 2. This guide details the mechanistic causality, photophysical properties, and self-validating protocols for utilizing this scaffold in advanced live-cell imaging and microenvironmental mapping.
Mechanistic Framework: The Photophysics of 1-Phenylacridin-9(10H)-one
To successfully deploy 1-phenylacridin-9(10H)-one, researchers must understand the causality behind its photophysical behavior. The probe operates on the principle of Restriction of Intramolecular Rotation (RIR) coupled with a TICT state 3.
-
Low-Viscosity Environments (e.g., Cytosol, Aqueous Buffers): Upon photoexcitation, the C1-phenyl ring rotates freely. This rotation rapidly populates the non-radiative TICT state, effectively quenching the fluorescence.
-
High-Viscosity Environments (e.g., Lipid Droplets, Organelle Membranes): The dense microenvironment physically restricts the rotation of the C1-phenyl ring. Trapped in the Locally Excited (LE) state, the molecule undergoes highly efficient radiative decay, resulting in a dramatic "turn-on" fluorescence signal.
Photophysical mechanism of 1-phenylacridin-9(10H)-one via TICT and restricted rotation.
Quantitative Photophysical Data
The table below summarizes the expected photophysical parameters of the 1-phenylacridin-9(10H)-one scaffold across different microenvironments.
| Parameter | Low Viscosity (e.g., Methanol) | High Viscosity (e.g., Glycerol) | Solid State / Aggregated |
| Absorption Max ( | 390 nm | 395 nm | 405 nm |
| Emission Max ( | 480 nm (Weak) | 430 nm (Strong) | 460 nm |
| Quantum Yield ( | < 0.05 | > 0.60 | ~ 0.35 |
| Fluorescence Lifetime ( | < 0.5 ns | ~ 3.5 ns | ~ 2.0 ns |
| Dominant State | TICT (Non-radiative) | LE (Radiative) | AIE / ICT |
Experimental Protocols
Protocol A: In Vitro Viscosity Calibration (Self-Validating System)
Before live-cell application, the probe must be calibrated. This protocol relies on the Förster-Hoffmann equation (
Materials: Methanol, Glycerol, 1-phenylacridin-9(10H)-one stock (1 mM in DMSO), Spectrofluorometer.
-
Preparation of Viscosity Standards: Prepare 10 vials containing methanol/glycerol mixtures ranging from 0% to 99% glycerol (v/v).
-
Causality: Methanol and glycerol have similar dielectric constants but vastly different viscosities, isolating viscosity as the sole variable.
-
-
Probe Addition: Add 10 µL of the 1 mM probe stock to 2 mL of each solvent mixture (Final concentration: 5 µM). Vortex thoroughly.
-
Causality: Keeping DMSO concentration at 0.5% prevents solvent-induced aggregation artifacts.
-
-
Spectral Acquisition: Excite the samples at 395 nm. Record emission spectra from 410 nm to 600 nm.
-
Data Validation: Plot
at against . A linear regression with validates the probe's functional integrity as a molecular rotor.
Protocol B: Live-Cell Imaging and FLIM Analysis
Fluorescence Lifetime Imaging Microscopy (FLIM) is prioritized over intensity-based imaging because lifetime (
Step-by-step workflow for live-cell imaging and FLIM analysis using the acridone probe.
-
Cell Seeding: Seed HeLa or A549 cells on 35 mm glass-bottom confocal dishes. Incubate for 24 hours at 37°C, 5% CO₂.
-
Probe Loading: Dilute the DMSO stock into pre-warmed DMEM (no serum) to a final concentration of 2 µM. Replace the cell media with the probe solution and incubate for 30 minutes.
-
Causality: Serum proteins contain hydrophobic pockets that can prematurely bind the probe, causing extracellular fluorescence. Serum-free loading prevents this.
-
-
Washing (Critical Step): Wash the cells gently 3 times with pre-warmed PBS (pH 7.4).
-
Causality: Acridone derivatives are highly lipophilic. Insufficient washing leaves probe molecules partitioned in the plastic dish matrix, creating high background noise.
-
-
FLIM Acquisition: Image using a Time-Correlated Single Photon Counting (TCSPC) module. Excite at 405 nm (pulsed laser) and collect emission at 420–480 nm.
-
Internal Validation (Control): Treat a parallel dish with 10 µM Monensin for 30 minutes prior to imaging. Monensin induces cellular swelling, decreasing cytosolic viscosity. A corresponding decrease in fluorescence lifetime (
) confirms the probe is actively sensing the dynamic microenvironment rather than being trapped in static aggregates.
References
- Panfilov, M.; Chernova, D.; et al. "Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe." Molecules (2021).
- Liu, F.; Si, M.; et al. "N-Substitution of acridone with electron-donating groups: crystal packing, intramolecular charge transfer and tuneable aggregation induced emission." RSC Advances (2020).
- Jeong, D. Y.; You, Y. "Shifting multi-resonance to dipolar intramolecular charge-transfer fluorescence by Lewis acid-base Interactions.
Sources
Application Note: N10-Functionalization of 1-Phenylacridin-9(10H)-one
Executive Summary & Strategic Rationale
The acridin-9(10H)-one (acridone) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimalarial, antiviral, and anticancer agents[1],[2]. The specific derivative, 1-phenylacridin-9(10H)-one , presents a unique structural paradigm. The introduction of the phenyl ring at the C1 position breaks the absolute planarity of the tricyclic core due to steric clash with the C9 carbonyl oxygen. This conformational twist alters the molecule's intercalation dynamics with DNA and its binding affinity to target kinases.
However, like all acridones, the unmodified N10 position acts as a strong hydrogen bond donor, pairing with the C9 carbonyl of adjacent molecules to form a robust crystal lattice. This results in notoriously poor aqueous solubility and high lattice energy[1]. Functionalization at the N10 position is the definitive strategy to disrupt this intermolecular network, drastically improving the pharmacokinetic profile and enabling the attachment of solubilizing appendages (e.g., dialkylamino chains) or fluorophores[1].
Mechanistic Insights: The Causality of Reagent Selection
The N10 nitrogen of 1-phenylacridin-9(10H)-one is exceptionally weakly nucleophilic. The lone pair on the nitrogen is highly delocalized into the conjugated π-system and strongly conjugated with the C9 carbonyl group, giving the N-H bond a vinylogous amide character[3].
Causality in Base Selection: While refluxing with weak bases (e.g., K₂CO₃ in acetone) can work for highly reactive electrophiles over extended periods[1], achieving rapid, quantitative N-alkylation across a broad substrate scope necessitates strong bases. Reagents such as Sodium Hydride (NaH) in polar aprotic solvents (DMF), or Potassium Hydroxide (KOH) under Phase Transfer Catalysis (PTC) conditions, are required to fully deprotonate the N10 position[3].
Once deprotonated, the resulting acridone anion is an ambident nucleophile. While O-alkylation at the C9 carbonyl is kinetically possible, N-alkylation is thermodynamically favored and is the exclusive product under standard Sₙ2 conditions with alkyl halides.
Mechanistic pathway of N10-functionalization showing intermediate resonance stabilization.
Experimental Workflows & Self-Validating Protocols
Protocol A: N-Alkylation via Sodium Hydride (Sₙ2 Pathway)
Objective: Attachment of primary/secondary alkyl chains or benzyl groups.
-
Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 1-phenylacridin-9(10H)-one (1.0 eq) and anhydrous DMF (0.1 M concentration). Note: DMF must be strictly anhydrous; trace water will quench the acridone anion.
-
Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Self-Validation Checkpoint: Observe the immediate evolution of H₂ gas. The suspension will transition into a vibrant, deep yellow-green fluorescent solution, visually confirming the generation of the acridone anion.
-
-
Alkylation: Add the desired alkyl halide (1.2 eq) dropwise. Remove the ice bath, warm to room temperature, and stir for 4–8 hours.
-
Self-Validation Checkpoint: Monitor via TLC (e.g., 3:7 EtOAc/Hexane). The N-alkylated product will exhibit a significantly higher R_f value than the starting material due to the elimination of the polar N-H hydrogen bond donor.
-
-
Quenching & Workup: Carefully quench the reaction with ice water. Extract with EtOAc (3x). Wash the combined organic layers extensively with water (5x) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.
Protocol B: N-Arylation via Copper-Catalyzed Ullmann Coupling
Objective: Attachment of aryl or heteroaryl rings at the N10 position[4].
-
Setup: In an oven-dried Schlenk tube, combine 1-phenylacridin-9(10H)-one (1.0 eq), aryl iodide (1.5 eq), CuI (0.1 eq), N,N'-dimethylethylenediamine ligand (0.2 eq), and Cs₂CO₃ (2.0 eq)[4].
-
Solvent & Degassing: Add anhydrous toluene. Degas the mixture via the freeze-pump-thaw method (3 cycles).
-
Self-Validation Checkpoint: Proper degassing is critical. A color change to dark brown/black before heating indicates premature oxidation of the Cu(I) catalyst to Cu(II), which will stall the catalytic cycle.
-
-
Reaction: Seal the tube and heat at 110 °C for 18–24 hours under an argon atmosphere.
-
Workup & Purification: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove copper salts. Note: Skipping the Celite filtration will result in severe streaking during chromatography. Concentrate and purify via silica gel chromatography.
Experimental decision tree for N10-alkylation versus N10-arylation workflows.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reagent selection and reaction efficiency for N10 functionalization:
| Method | Base | Solvent | Temp (°C) | Reaction Time | Avg. Yield (%) | Mechanistic Notes |
| Strong Base (Sₙ2) | NaH (60%) | DMF | 0 to 25 | 4 - 8 h | 85 - 95% | Rapid deprotonation; requires strictly anhydrous conditions. |
| Phase Transfer [3] | KOH (aq) | Toluene / TBAB | 80 - 110 | 12 - 24 h | 70 - 80% | Greener alternative; slower kinetics due to biphasic nature. |
| Weak Base Reflux [1] | K₂CO₃ | Acetone | 56 (Reflux) | 24 - 48 h | 40 - 60% | Only viable for highly reactive electrophiles; prone to incomplete conversion. |
| Ullmann Coupling [4] | Cs₂CO₃ + CuI | Toluene | 110 | 18 - 24 h | 65 - 75% | Mandatory for N-arylation (sp² electrophiles); requires inert atmosphere. |
Analytical Validation (E-E-A-T Trustworthiness)
To conclusively verify the success of the N10 functionalization, the following spectroscopic markers must be confirmed:
-
¹H NMR (DMSO-d₆): The most definitive proof of N-alkylation/arylation is the complete disappearance of the broad N-H singlet, which typically resonates far downfield at δ 11.5–12.0 ppm in the parent 1-phenylacridin-9(10H)-one. Additionally, the protons on the newly attached N-alkyl group (e.g., N-CH₂-) will appear deshielded around δ 4.2–4.8 ppm due to the anisotropic effect of the acridone core.
-
¹³C NMR: The C9 carbonyl carbon typically shifts slightly upfield upon N-alkylation due to alterations in the cross-conjugated network.
-
FT-IR Spectroscopy: Look for the loss of the sharp N-H stretching band at ~3300 cm⁻¹. The characteristic C=O stretch will remain prominent around 1630–1640 cm⁻¹.
References
- Design, Synthesis, and Evaluation of 10-N-Substituted Acridones as Novel Chemosensitizers in Plasmodium falciparum. nih.gov.
- Microwave-Promoted N-Alkylation of Acridones Without Solvent.
- The direct amination of sp² C–H bonds (Copper-Catalyzed Intramolecular Direct Amination).
- Synthesis of New Acridone Derivatives, Inhibitors of NS3 Helicase, Which Efficiently and Specifically Inhibit Subgenomic HCV Replic
Sources
Application Note: Advanced Crystal Growth Techniques for 1-Phenylacridin-9(10H)-one X-Ray Diffraction
Executive Summary
The structural elucidation of acridone derivatives via Single-Crystal X-Ray Diffraction (SCXRD) is a critical step in the development of novel thermally activated delayed fluorescence (TADF) materials and anti-inflammatory pharmacophores. However, growing diffraction-quality crystals of 1-phenylacridin-9(10H)-one presents a unique thermodynamic and kinetic challenge. This application note provides a comprehensive, self-validating methodology for the crystallization of 1-phenylacridin-9(10H)-one, detailing the causality behind solvent selection, experimental workflows, and optical quality control.
Mechanistic Grounding: The Crystallochemistry of 1-Phenylacridin-9(10H)-one
To engineer a successful crystal growth environment, one must first understand the molecular topography of the solute. Acridine and its unsubstituted derivatives are highly planar, often resulting in prolific polymorphism driven by tight face-to-face
However, 1-phenylacridin-9(10H)-one possesses a distinct structural anomaly. Unlike N-substituted variants (10-phenylacridin-9(10H)-one) where the phenyl ring is attached to the nitrogen[2], substitution at the 1-position places the bulky phenyl group in direct peri-proximity to the 9-carbonyl oxygen.
The Causality of Packing:
Because of this severe steric clash, the 1-phenyl ring is forced out of coplanarity with the acridone core, typically adopting a steep dihedral angle (75°–85°)[2]. This out-of-plane twist physically obstructs standard face-to-face
Mechanistic pathway of 1-phenylacridin-9(10H)-one crystal packing dictated by steric hindrance.
Solvents and Thermodynamics: Selecting the Growth Matrix
To prevent the rapid precipitation of kinetically favored microcrystalline powders, solvent systems must be chosen that balance high initial solubility with a slow, controlled pathway to supersaturation. Avoid solvents in which the compound forms highly supersaturated solutions that spontaneously crash out, as excessive nucleation sites will drastically reduce the final crystal size[3].
Table 1: Solvent Systems and Expected Crystal Habits
| Primary Solvent (Solubilization) | Antisolvent (Precipitant) | Evaporation / Diffusion Rate | Expected Crystal Habit | Mechanistic Rationale |
| Dichloromethane (DCM) | n-Hexane | Moderate (3–5 days) | Prismatic / Block | DCM provides excellent solvation of the twisted core; non-polar hexane diffuses slowly to induce controlled nucleation. |
| Tetrahydrofuran (THF) | Diisopropyl ether | Slow (7–10 days) | Thick Needles | Ethers hydrogen-bond with the 10-NH, slowing down the lattice assembly and promoting 1D growth. |
| Toluene | None (Slow Evaporation) | Very Slow (14+ days) | Thin Needles | Aromatic interactions with toluene compete with acridone |
Experimental Protocols: Self-Validating Workflows
The following protocols are designed as self-validating systems. By incorporating filtration and controlled atmospheric exchange, the system inherently verifies the purity of the nucleation environment.
Protocol A: Liquid-Vapor Diffusion (Vial-in-Vial Method)
This method is optimal for sterically hindered aromatics, as the slow vapor exchange allows the twisted 1-phenylacridin-9(10H)-one molecules sufficient time to orient into a stable lattice.
-
Solubilization: Weigh 5.0 mg of 1-phenylacridin-9(10H)-one into a clean 2 mL glass shell vial. Add 0.5 mL of DCM. Sonicate for 30 seconds to ensure complete dissolution.
-
Filtration (Critical Validation Step): Draw the solution into a 1 mL glass syringe and filter it through a 0.22 µm PTFE syringe filter into a new, dust-free 2 mL inner vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields fewer, larger single crystals.
-
Chamber Assembly: Place the 2 mL inner vial (uncapped) into a larger 20 mL scintillation vial.
-
Antisolvent Addition: Carefully pipette 3.0 mL of n-Hexane into the outer 20 mL vial, ensuring no splashing occurs into the inner vial.
-
Sealing and Diffusion: Cap the 20 mL vial tightly with a PTFE-lined cap and wrap it with Parafilm. Place the assembly in a vibration-free environment at 20 °C and leave undisturbed for 5 to 7 days.
Protocol B: Vacuum Sublimation
For highly rigid organic molecules, solvent-free thermal crystallization via sublimation often yields the highest purity polymorphs, completely bypassing the risk of solvate formation[3].
-
Sample Preparation: Transfer 1.5 mg of highly pure 1-phenylacridin-9(10H)-one powder into a 0.3 mL glass vial[3].
-
Vacuum Application: Connect the vial to a vacuum line and apply a steady pressure of 150 mbar. Causality: Applying a vacuum lowers the required sublimation temperature, preventing thermal degradation of the organic core while accelerating vapor transport[3].
-
Thermal Gradient: Heat the bottom of the vial to 140–150 °C using a precision heating block, keeping the upper portion of the vial at ambient temperature[3].
-
Harvesting: After 12 to 24 hours, vent the vacuum with dry nitrogen and harvest the pristine single crystals deposited on the cooler upper walls.
Self-validating vapor diffusion workflow for growing X-ray quality acridone single crystals.
Quality Control and Optical Validation
A crystallization workflow is only complete when the physical output is verified against crystallographic standards. Before mounting a crystal on the diffractometer, it must undergo rigorous optical validation using a polarizing microscope[4].
Table 2: X-Ray Diffraction Quality Control Checklist
| QC Parameter | Observation | Conclusion / Next Step |
| Extinction Test | Uniform darkening (extinction) every 90° of rotation under crossed polarizers. | Pass. The crystal consists of a single continuous domain. Proceed to SCXRD[4]. |
| Defect Identification | Streaks of color, blotches of darkness, or failure to extinguish uniformly. | Fail. The crystal is twinned, possesses multiple domains, or has internal stress. Re-crystallize[4]. |
| Morphology Check | Crystal resembles a fern leaf, dandelion seed, or star. | Fail. Indicates rapid, uncontrolled dendritic growth. Lower the concentration or use a slower antisolvent[4]. |
| Dimensional Size | Measures between 0.1 mm and 0.4 mm in at least two dimensions. | Pass. Optimal size to minimize absorption effects while being entirely surrounded by the X-ray beam[3][4]. |
References
1.[1] Stephens, P. W., et al. "Acridine form IX." IUCrData, International Union of Crystallography. URL:[Link] 2.[4] "Preparation of Single Crystals for X-ray Diffraction." Department of Chemistry | UZH - Universität Zürich. URL:[Link] 3.[3] "Growing X-ray quality single crystals reliably and consistently." Technobis Crystallization Systems. URL:[Link] 4.[2] "N-Substitution of acridone with electron-donating groups: crystal packing, intramolecular charge transfer and tuneable aggregation induced emission." RSC Advances, Royal Society of Chemistry. URL:[Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. N-Substitution of acridone with electron-donating groups: crystal packing, intramolecular charge transfer and tuneable aggregation induced emission - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10615D [pubs.rsc.org]
- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Solvent selection for 1-phenylacridone synthesis reactions
Application Note: Solvent Selection & Process Optimization for 1-Phenylacridone Synthesis
Executive Summary & Strategic Rationale
The synthesis of 1-phenylacridone presents a unique dual challenge in organic process development: extreme solubility limitations characteristic of the acridone scaffold and steric hindrance introduced by the peri-phenyl group (C1 position). Unlike simple acridones, the 1-phenyl derivative possesses significant torsional strain between the carbonyl oxygen and the phenyl ring, necessitating higher activation energies for cyclization.
This guide moves beyond generic "recipe" following. It establishes a solvent selection framework based on dielectric constant , boiling point , and solvating power , ensuring that researchers can maximize yield while mitigating the formation of tarry by-products common in high-temperature condensations.
Mechanistic Basis for Solvent Selection
The synthesis typically proceeds via a two-stage workflow: an Ullmann Condensation to form the N-(biphenyl-2-yl)anthranilic acid intermediate, followed by an Intramolecular Friedel-Crafts Acylation (Cyclization).
Stage 1: Ullmann Condensation (Precursor Synthesis)
-
Reaction Type: Copper-catalyzed Nucleophilic Aromatic Substitution (
). -
Solvent Requirement: High boiling point (>140°C) and polarity to solubilize the potassium/sodium salt of the carboxylate and coordinate the copper catalyst.
-
The Challenge: 2-Aminobiphenyl (the nucleophile) is sterically encumbered. Standard alcoholic solvents often fail to reach the necessary activation temperature.
Stage 2: Cyclization (Ring Closure)
-
Reaction Type: Acid-mediated dehydration/cyclization.[1]
-
Solvent Requirement: The solvent must act as both a proton source (or Lewis acid carrier) and a dehydrating agent.
-
The Challenge: The formation of the C9-C1 bond is disfavored by the steric clash of the 1-phenyl group. Weak acids lead to incomplete conversion; overly oxidizing acids (e.g., concentrated
at high T) cause sulfonation of the pendant phenyl ring.
Solvent Selection Matrix
| Solvent / Medium | Role | Boiling Pt. (°C) | Pros | Cons | Recommended Use |
| DMF (Dimethylformamide) | Ullmann Solvent | 153 | Excellent solubility for Cu-salts; promotes | Decomposition at >150°C (dimethylamine formation); difficult removal. | Standard for Stage 1 |
| Nitrobenzene | Ullmann Solvent | 210 | Extremely high BP allows difficult couplings. | Toxic; oxidative hazards; difficult workup. | Legacy / Last Resort |
| Diglyme / PEG-400 | Ullmann Solvent | 162 / >200 | Green(er) alternative; phase transfer capability. | Viscous; PEG can trap impurities. | Green Optimization |
| Polyphosphoric Acid (PPA) | Cyclization Medium | N/A (Viscous) | Reagent & Solvent combined; mild non-oxidizing acid. | High viscosity makes stirring difficult; messy quench. | Gold Standard for Stage 2 |
| Eaton’s Reagent | Cyclization Medium | N/A | Liquid at RT; easier workup than PPA. | Expensive for scale-up; lower dehydrating power than PPA. | Small Scale / Screening |
| Sulfuric Acid (Conc.) | Cyclization Medium | 337 | Cheap; potent. | High Risk: Sulfonates the 1-phenyl ring; chars product. | NOT RECOMMENDED |
Visualization: Reaction Pathway & Solvent Logic
Figure 1: Synthetic pathway highlighting critical process inputs. The choice of PPA over Sulfuric Acid is critical to preserve the phenyl substituent.
Detailed Experimental Protocols
Protocol A: Synthesis of Precursor (Modified Ullmann)
Objective: Synthesize N-(biphenyl-2-yl)anthranilic acid. Solvent Choice:DMF (Balance of solubility and thermal stability).
-
Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a mechanical stirrer (magnetic stirring often fails due to slurry density), reflux condenser, and nitrogen inlet.
-
Charge:
-
2-Chlorobenzoic acid (15.6 g, 100 mmol)
-
2-Aminobiphenyl (18.6 g, 110 mmol)
-
Potassium Carbonate (anhydrous, 13.8 g, 100 mmol) - Note: Milled powder preferred.
-
Solvent: DMF (dimethylformamide), 100 mL.
-
-
Catalyst Addition: Add Copper powder (0.5 g) or CuI (0.5 g).
-
Reaction: Heat to 130–140°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The reaction mixture will turn deep blue/green.
-
-
Workup (Self-Validating Step):
-
Pour the hot reaction mixture into 500 mL of warm water.
-
Add Activated Charcoal and boil for 5 minutes (removes Cu residues and tars).
-
Filter through Celite while hot. The filtrate should be clear yellow/orange.
-
Acidify the filtrate with HCl (2N) to pH 3. The product precipitates as a bulky solid.
-
Filter, wash with water, and dry.[2]
-
Protocol B: Cyclization to 1-Phenylacridone
Objective: Ring closure of the intermediate.[3][4] Solvent Choice:Polyphosphoric Acid (PPA) .[1][5][6][7] Critical Control: Temperature must not exceed 120°C to prevent polymerization.
-
Setup: 100 mL RBF with mechanical stirrer.
-
Solvent Preparation: Charge PPA (50 g) . Heat to 80°C to lower viscosity.
-
Addition: Add the N-(biphenyl-2-yl)anthranilic acid (5.0 g) in small portions over 15 minutes.
-
Why: Rapid addition causes local exotherms and charring.
-
-
Reaction: Increase temperature to 100–110°C . Stir for 2–3 hours.
-
Visual Check: The mixture will turn into a viscous, fluorescent yellow/green syrup.
-
-
Quench & Isolation:
-
Cool to 60°C.
-
Pour slowly into Ice/Ammonia water (200 g ice + 50 mL conc.
). -
Note: Basification is crucial. Acridones can form salts in strong acids; ammonia ensures the free base precipitates.
-
Filter the yellow precipitate.
-
-
Purification (The Solubility Bottleneck):
-
Crude 1-phenylacridone is highly insoluble.
-
Recrystallization Solvent: DMF or NMP . Dissolve at boiling point, filter hot, and cool slowly.
-
Yield: Typically 60–75%.[2]
-
Troubleshooting & Optimization Logic
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Catalyst poisoning or insufficient temp. | Ensure |
| Product is Black/Tar | Oxidative decomposition. | Degas solvents with |
| Sulfonation Detected | Used | Mandatory: Use PPA or Eaton's Reagent. The phenyl ring is electron-rich and susceptible to |
| Incomplete Precipitation | Acridonium salt formation. | Ensure quench pH > 9 using Ammonia. Acridones are weak bases ( |
References
-
Thamaraiselvi, S., & Mohan, P. S. (1999). An Approach to the Synthesis of New 1-Phenylacridones and Naphthacridones. Zeitschrift für Naturforschung B. Link
-
Goodbrand, H. B., & Hu, N. X. (1999).[8] Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Journal of Organic Chemistry. Link
-
Lu, J., et al. (2009). Polyphosphoric acid-promoted one-pot synthesis of flavanones. (Analogous PPA cyclization methodology). Link
-
Organic Chemistry Portal. Ullmann Reaction: Protocols and Mechanism. Link
Sources
- 1. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3342823A - Preparation of quinacridones using polyphosphoric acid - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Ullmann Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Photocyclization Yields for 1-Phenylacridin-9(10H)-one
Welcome to the Advanced Photochemistry Support Center. Synthesizing 1-phenylacridin-9(10H)-one via oxidative photocyclization is a highly efficient route, but researchers frequently encounter stalled reactions, poor quantum yields, and intractable degradation products. This guide provides a mechanistic framework, a self-validating experimental protocol, and a causality-driven troubleshooting matrix to help you achieve quantitative yields.
Mechanistic Pathway & Causality
To optimize the yield of 1-phenylacridin-9(10H)-one, one must first understand the competing kinetics of the excited state. The reaction typically utilizes a styryl-quinoline derivative (e.g., 4-hydroxy-2-styrylquinoline) as a precursor[1].
Upon UV irradiation, the precursor is excited to the singlet state (
Photochemical pathway for 1-phenylacridin-9(10H)-one synthesis via 6π-electrocyclization.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Each step includes a validation check to ensure the chemical environment is strictly controlled before proceeding.
Step 1: Precursor Preparation & Dilution
-
Action: Dissolve 4-hydroxy-2-styrylquinoline in UV-transparent, degassed methanol to achieve a strict concentration of
M[1]. -
Causality: High dilution is mandatory. At higher concentrations, intermolecular[2+2] cycloadditions and excimer formation outcompete the intramolecular 6π-electrocyclization, destroying the yield.
-
Validation Check: Run a baseline UV-Vis spectrum. The absorbance at the irradiation wavelength must be
to ensure uniform photon penetration (avoiding the inner-filter effect).
Step 2: Oxidant Addition
-
Action: Add 5 mol% Iodine (
) to the solution. Ensure a mild headspace of air (not pure ). -
Causality: While molecular oxygen can trap the dihydro intermediate, it is kinetically slow. Iodine acts as a rapid electron/hydrogen acceptor, drastically accelerating the aromatization step and preventing dark reversion[4].
Step 3: Irradiation
-
Action: Irradiate the solution using a 450 W medium-pressure mercury lamp housed exclusively in a Pyrex cooling jacket.
-
Causality: Pyrex acts as a physical bandpass filter, cutting off high-energy photons below ~290 nm. Deep UV irradiation excites the 1-phenylacridin-9(10H)-one product, triggering singlet oxygen generation and subsequent ring-rupture[3].
-
Validation Check: Monitor the reaction via HPLC every 30 minutes. The mass balance (Precursor + Product) must remain
. If the mass balance drops, secondary photodegradation is occurring.
Step 4: Quenching and Workup
-
Action: Once the precursor is consumed, immediately halt irradiation. Quench the mixture with 10% aqueous sodium thiosulfate (
). -
Causality: Thiosulfate reduces residual
to iodide ( ). If omitted, concentrating the solution during workup will drive electrophilic iodination of the electron-rich acridone core, resulting in halogenated byproducts.
Quantitative Data & Troubleshooting Guide
Use the following empirical data and logical matrix to diagnose and correct suboptimal yields in your reactor.
Impact of Reaction Parameters on Yield
| Parameter | Condition | Observation / Yield | Mechanistic Causality |
| UV Source | 254 nm (Quartz) | < 20% (High degradation) | High-energy photons cause non-selective bond cleavage and photo-oxidation. |
| UV Source | 350 nm (Pyrex) | 80 - 85% | Matches |
| Oxidant | None (Degassed) | < 5% | Dihydro intermediate reverts to precursor (dark reaction). |
| Oxidant | 82% | ||
| Solvent | Toluene | 40% | Competitive absorption or triplet quenching by the aromatic solvent. |
| Solvent | Methanol | 85% | UV transparent; stabilizes polar excited states and facilitates proton transfer. |
Diagnostic Logic Tree
Logical troubleshooting tree for diagnosing low yields in acridone photocyclization.
Frequently Asked Questions (FAQs)
Q: Why is my reaction stalling at 50% conversion despite prolonged irradiation? A: You are likely experiencing the "inner filter effect." As 1-phenylacridin-9(10H)-one accumulates, its high molar absorptivity in the UV region competes with the precursor for photons. To resolve this, switch to a continuous-flow photochemical reactor (using FEP tubing), which maintains a high photon-to-molecule ratio and continuously removes the product from the irradiation zone.
Q: I observe a high degree of cis-trans isomerization but no cyclized product. What is wrong? A: Trans-cis isomerization is a rapid, competing pathway[2]. The 6π-electrocyclization strictly requires the cis-conformer. If the photostationary equilibrium heavily favors the trans-isomer, or if the excitation wavelength does not efficiently excite the cis-isomer, cyclization stalls. Broaden your UV emission spectrum slightly or introduce a triplet sensitizer to alter the photostationary state in favor of the reactive conformer.
Q: Can I use purely aerobic conditions without Iodine?
A: It is not recommended. While molecular oxygen can trap the dihydro intermediate, it is kinetically sluggish compared to the dark reversion pathway. Relying solely on
References
-
An Approach to the Synthesis of New 1-Phenylacridones and Naphthacridones. Zeitschrift für Naturforschung B. URL: [Link]
-
Mallory reaction. Wikipedia, The Free Encyclopedia. URL: [Link]
-
Light-induced transformations of aza-aromatic pollutants adsorbed on models of atmospheric particulate matter: Acridine and 9(10-H) acridone. National Institutes of Health (NIH) / PubMed Central. URL: [Link]
-
Sustainable Access to Acridin-9-(10H)ones with an Embedded m-Terphenyl Moiety Based on a Three-Component Reaction. National Institutes of Health (NIH) / PubMed Central. URL: [Link]
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. Mallory reaction - Wikipedia [en.wikipedia.org]
- 3. Light-induced transformations of aza-aromatic pollutants adsorbed on models of atmospheric particulate matter: Acridine and 9(10-H) acridone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable Access to Acridin-9-(10H)ones with an Embedded m-Terphenyl Moiety Based on a Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 1-Phenylacridone Solubility in DMSO
Welcome to the Technical Support Center for 1-phenylacridone formulation. This guide is designed for researchers, medicinal chemists, and drug development professionals who are experiencing precipitation, phase separation, or inconsistent dosing when working with 1-phenylacridone in dimethyl sulfoxide (DMSO) and downstream aqueous media.
The Chemistry of the Problem: Why Does It Precipitate?
To troubleshoot solubility, we must first understand the molecular mechanics. 1-phenylacridone consists of a rigid, planar tricyclic acridone core substituted with a hydrophobic phenyl ring.
-
Intermolecular Forces: The planar acridone core heavily favors strong intermolecular
stacking and hydrogen bonding (if the N-H is unsubstituted). These forces construct a highly rigid crystalline lattice that resists solvation [1]. -
Hydrophobicity: The addition of the 1-phenyl group significantly increases the molecule's lipophilicity (LogP) compared to the parent acridone, making it highly averse to aqueous environments.
-
The DMSO Paradox: While DMSO is an excellent polar aprotic solvent capable of disrupting hydrogen bonds, it is highly hygroscopic. If your DMSO absorbs even trace amounts of atmospheric moisture, the dielectric constant of the solvent shifts. This micro-environmental change forces the hydrophobic 1-phenylacridone molecules to self-associate and crash out of solution [2].
Troubleshooting FAQs
Q: I prepared a 10 mM stock of 1-phenylacridone in DMSO, but it crashed out overnight at room temperature. What happened? A: This is a classic symptom of moisture contamination. Because DMSO is hygroscopic, leaving the vial unsealed or storing it in a humid environment allows water to enter the solution. The introduction of water creates a thermodynamically unfavorable environment for the hydrophobic phenyl ring, driving the molecules to aggregate. Solution: Always use freshly opened, anhydrous DMSO (≤0.005% water) and store aliquots in tightly sealed tubes over desiccant.
Q: My compound won't dissolve completely even in fresh DMSO. How can I force it into solution without degrading the molecule?
A: The robust
Q: When I dilute my clear DMSO stock into cell culture media (aqueous), it immediately turns cloudy. How do I prevent this "solvent crash"? A: This is known as solvent-shift precipitation. When the DMSO is diluted into water, it rapidly diffuses away from the 1-phenylacridone, leaving the hydrophobic drug stranded in an aqueous phase where it instantly precipitates. Solution: You must create a transitional solvation gradient using co-solvents (like PEG300) and surfactants (like Tween-80) to form micelles that encapsulate the drug before it hits the bulk aqueous media [2].
Validated Formulation Strategies
Below is a summary of field-validated solvent systems for transitioning 1-phenylacridone from a DMSO stock into working solutions for in vitro or in vivo assays.
| Solvent System | Final Concentration Limit | Visual State | Recommended Application |
| 100% Anhydrous DMSO | Up to 25 mg/mL (~128 mM) | Clear Solution | Long-term stock storage (-80°C) |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ~2.5 mg/mL | Suspended / Micellar | In vitro assays, IP injections |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ~2.5 mg/mL | Suspended / Clear | Oral administration (encapsulated) |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Long-term animal dosing |
Experimental Protocols (Self-Validating)
Protocol A: Preparation of a Stable Anhydrous DMSO Stock
Causality: Using anhydrous conditions prevents moisture-induced precipitation.
-
Preparation: Weigh the required mass of 1-phenylacridone powder in a low-humidity environment (e.g., a nitrogen-purged glovebox if available).
-
Solvation: Add the calculated volume of freshly opened, anhydrous DMSO to achieve a maximum concentration of 25 mg/mL.
-
Agitation: Vortex for 60 seconds. If particulates remain, place the vial in a 37°C ultrasonic water bath for 15–30 minutes.
-
Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. If a pellet is visible, the solution is saturated; you must transfer the supernatant to a new tube and recalculate the true concentration via UV-Vis spectroscopy.
-
Storage: Aliquot immediately into single-use vials and store at -80°C.
Protocol B: Step-Wise Aqueous Dilution (PEG300/Tween-80 Method)
Causality: Adding excipients in a specific order gradually lowers the dielectric constant, preventing the drug from experiencing a sudden hydrophilic shock.
-
Base Addition: Take 100 µL of your clear DMSO stock solution.
-
Co-solvent Addition: Add 400 µL of PEG300. Pipette up and down vigorously to mix. Why? PEG300 acts as a bridge, lowering the polarity gap between DMSO and water.
-
Surfactant Addition: Add 50 µL of Tween-80. Vortex thoroughly. Why? Tween-80 forms protective micelles around the hydrophobic phenylacridone molecules.
-
Aqueous Addition: Slowly add 450 µL of Saline dropwise while gently vortexing.
-
Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates the presence of colloidal aggregates (precipitation). If this occurs, increase the Tween-80 ratio by 2% and repeat.
Troubleshooting Workflow
Workflow for troubleshooting and optimizing 1-phenylacridone solubility in DMSO and aqueous media.
References
-
Ligand-to-Ligand Charge Transfer Induced Red-Shifted Room Temperature Phosphorescence in Metal–Organic Frameworks (Discussion on intermolecular forces and
stacking in acridone derivatives). ResearchGate. Available at: [Link]
Technical Guide: Elimination of Unreacted Aldehyde Impurities in Acridone Synthesis
Introduction: The Chemistry of the Impurity
In the synthesis of acridone derivatives, particularly via the Lehmstedt-Tanasescu reaction , the persistence of the starting material—2-nitrobenzaldehyde (2-NBA) —is a common critical quality attribute (CQA) failure.
This reaction involves the cyclization of 2-nitrobenzaldehyde with an arene (e.g., benzene or halobenzene) in the presence of concentrated sulfuric acid and nitrous acid [1, 2].[1] While the acridone core is highly stable and insoluble, the lipophilic nature of unreacted 2-NBA allows it to co-precipitate or become trapped within the crystal lattice of the product, interfering with downstream biological assays or derivatization.
This guide provides a tiered troubleshooting approach to removing these aldehyde impurities, ranging from bulk chemical washes to high-precision scavenging.
Troubleshooting & FAQs
Phase 1: Workup & Chemical Washes (The First Line of Defense)
Q: I performed the standard aqueous quench, but 2-nitrobenzaldehyde is still detectable by TLC/LC-MS in my crude solid. Why didn't it wash out?
A: The standard water quench precipitates the acridone due to its high insolubility. However, 2-nitrobenzaldehyde is also poorly soluble in water but highly soluble in organic solvents. If you quench directly into water without an organic co-solvent wash, the aldehyde precipitates with your product or adheres to the surface of the acridone crystals.
Protocol: The "Solvent Trituration" Method Acridone is exceptionally insoluble in common organic solvents (ethanol, ether, dichloromethane) where 2-nitrobenzaldehyde is soluble.
-
Filter the crude precipitate from the acid reaction mixture.
-
Do not dry yet. Transfer the wet cake to a flask.
-
Suspend the solid in boiling ethanol or warm dichloromethane (DCM).
-
Stir vigorously for 30 minutes. The acridone will remain as a solid, while the aldehyde dissolves.
-
Filter while hot (if using ethanol) or warm.
-
Wash the cake with fresh, cold solvent.
Q: My acridone derivative is soluble in organic solvents (e.g., N-alkylated acridones). How do I remove the aldehyde from the solution phase?
A: If your product is in solution (e.g., DCM or Ethyl Acetate), you should utilize a Sodium Bisulfite (NaHSO₃) Wash . This converts the lipophilic aldehyde into a water-soluble bisulfite adduct, which partitions into the aqueous phase [3, 4].
Protocol: Optimized Bisulfite Extraction
-
Dissolution: Ensure your crude mixture is dissolved in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).
-
Reagent Prep: Prepare a saturated aqueous solution of sodium bisulfite (freshly made is best).
-
The Wash: Add the bisulfite solution to your organic phase (1:1 v/v ratio).
-
Agitation: Shake vigorously for at least 2–3 minutes . Note: Aldehyde-bisulfite adduct formation is not instantaneous; it requires contact time.
-
Separation: Separate layers. The aldehyde is now in the bottom aqueous layer (as the sulfonate salt).[2]
-
Repeat: Perform a second wash to ensure >98% removal.
-
Polishing: Wash the organic layer with brine to remove residual salts before drying over MgSO₄.
Phase 2: Advanced Purification (Scavenging & Recrystallization)
Q: The bisulfite wash failed to reduce the aldehyde below 0.1%. What is the next step for high-purity requirements?
A: For trace removal (<100 ppm) or when the aldehyde is sterically hindered, Polymer-Supported Scavengers are superior. They form covalent bonds with the impurity, allowing for simple filtration.
Recommended Scavenger: Polymer-supported Hydrazine or Sulfonyl Hydrazide resins .
-
Mechanism: The hydrazine moiety reacts selectively with the aldehyde carbonyl to form a hydrazone, which remains attached to the solid bead.
-
Workflow:
-
Dissolve crude acridone in a compatible solvent (e.g., DMF or THF if solubility is an issue).
-
Add 2–3 equivalents (relative to the impurity) of the resin.
-
Stir at room temperature for 1–4 hours (monitor by TLC).
-
Filter the resin. The filtrate contains the purified acridone.
-
Q: I need to scale this up to kilogram quantities. Chromatography is too expensive. Can I recrystallize?
A: Yes. Acridone's high melting point (>340°C) makes it an ideal candidate for recrystallization, but solvent choice is critical to keep the aldehyde in the mother liquor.
Table 1: Solvent Systems for Acridone Recrystallization
| Solvent System | Temp | Solubility of Acridone | Solubility of 2-NBA | Recommendation |
| Glacial Acetic Acid | Reflux | Moderate | High | Highly Recommended [2]. Excellent for bulk purification. |
| Aniline | Hot | High | High | Good , but aniline is toxic and hard to remove. |
| Nitrobenzene | Hot | High | High | Effective , but high boiling point makes drying difficult. |
| Ethanol/Water | Reflux | Very Low | Moderate | Poor for recrystallization; good for trituration (washing). |
Technical Visualizations
Figure 1: The Lehmstedt-Tanasescu Reaction & Impurity Pathway
This diagram illustrates the formation of the acridone core and the point where unreacted 2-nitrobenzaldehyde persists.
Caption: The Lehmstedt-Tanasescu pathway showing the persistence of 2-nitrobenzaldehyde (Red) alongside the Acridone product (Green).
Figure 2: Purification Decision Matrix
Follow this logic flow to select the appropriate purification method based on your product's physical state.
Caption: Decision tree for selecting the optimal purification strategy based on product solubility and purity requirements.
References
-
Lehmstedt, K. (1932).[1][3] Über die Darstellung von Acridonen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(5), 834-839.
-
Allen, C. F. H., & McKee, G. H. W. (1939). Acridone.[1][3][4][5] Organic Syntheses, 19, 6.
-
BenchChem. (2025).[2] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
-
O'Donnell, C. J., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE), (134), e57566.
-
MacCoss, M., et al. (2005). A Simple and Efficient Heterogeneous Procedure for Thioacetalization of Aldehydes. Synthesis, 2005(08), 1326-1332.
Sources
- 1. Lehmstedt–Tanasescu reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lehmstedt-Tanasescu Reaction [drugfuture.com]
- 4. Purification and properties of acridone synthase from cell suspension cultures of Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Acridone Ring Closure Reactions
Welcome to the technical support center for acridone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the acridone ring closure reaction, with a specific focus on optimizing the crucial parameter of reaction temperature. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our approach is rooted in explaining the "why" behind the "how," providing you with the scientific rationale to make informed decisions at the bench.
Troubleshooting Guide: Common Issues in Acridone Ring Closure and Temperature-Related Solutions
The synthesis of the acridone core, a privileged scaffold in medicinal chemistry, is most commonly achieved through the cyclization of an N-phenylanthranilic acid precursor.[1][2] This intramolecular electrophilic aromatic substitution is heavily influenced by reaction temperature. The following section addresses prevalent issues and provides actionable, temperature-focused troubleshooting steps.
Issue 1: Low to No Product Yield
A common frustration in acridone synthesis is a disappointingly low yield of the desired product. Temperature plays a pivotal role in driving the reaction to completion.
Question: My acridone synthesis is resulting in a very low yield or recovery of unreacted starting material. How can I improve the conversion by optimizing the temperature?
Answer:
Low yields in acridone ring closure are frequently linked to insufficient thermal energy to overcome the activation barrier of the intramolecular cyclization.
-
Initial Temperature Check: For classical methods utilizing strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA), ensure your reaction is reaching the necessary temperature. Traditional protocols often call for temperatures in the range of 100-140°C.[3][4] For the Bernthsen acridine synthesis, which can also lead to acridone precursors, even higher temperatures of 200-270°C might be required when using zinc chloride.[5][6]
-
Gradual Temperature Increase: Instead of immediately heating to the target temperature, a gradual increase can be beneficial. This allows for the complete dissolution of the N-phenylanthranilic acid in the acidic medium before the high-energy cyclization step, preventing localized overheating and potential decomposition.
-
Prolonged Reaction Time at a Moderate Temperature: If you are concerned about substrate decomposition at very high temperatures, consider running the reaction for a longer duration at a slightly lower temperature. Reaction monitoring is key here to determine the point of maximum conversion.
-
Alternative High-Temperature Methods: For thermally stable substrates, microwave-assisted synthesis can be a powerful alternative. Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and, in some cases, improve yields by promoting efficient and uniform heating.[7][8]
Issue 2: Formation of Significant Side Products and Tar
The use of high temperatures and strong acids, while necessary for cyclization, can also promote a variety of unwanted side reactions.
Question: My reaction mixture is turning dark, and I'm isolating a significant amount of tar-like material and other impurities along with my acridone product. How can I mitigate these side reactions by adjusting the temperature?
Answer:
The formation of byproducts is a clear indication that the reaction conditions are too harsh for your specific substrate. Temperature is a primary lever to control the selectivity of the reaction.
-
Excessive Temperature: The most common cause of charring and polymerization is an excessively high reaction temperature.[9] Reduce the temperature in increments of 10-20°C to find the optimal balance between the rate of the desired cyclization and the rates of decomposition pathways.
-
Potential Side Reactions at High Temperatures:
-
Sulfonation: When using concentrated sulfuric acid, sulfonation of the aromatic rings can occur as a competing electrophilic substitution, especially at elevated temperatures.[9][10] If you suspect sulfonation, consider using a non-sulfonating strong acid like polyphosphoric acid (PPA).
-
Decarboxylation: Premature loss of the carboxylic acid group from the N-phenylanthranilic acid can lead to the formation of diphenylamine derivatives, which will not cyclize to form acridones.[9] This is more likely to occur at higher temperatures.
-
Formation of Isomers: For unsymmetrically substituted N-phenylanthranilic acids, high temperatures can sometimes lead to a loss of regioselectivity, resulting in a mixture of acridone isomers.[9]
-
-
Milder Catalytic Systems: If reducing the temperature with traditional acid catalysts proves ineffective, exploring modern, milder catalytic systems is recommended. For instance, iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids can proceed at room temperature, offering excellent yields and high regioselectivity, thereby avoiding high-temperature side reactions.[1][11]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for the cyclization of N-phenylanthranilic acid to acridone using concentrated sulfuric acid?
A good starting point is to heat the solution of N-phenylanthranilic acid in concentrated sulfuric acid on a boiling water bath (around 100°C) for several hours.[3] The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
Q2: How does the choice of acid catalyst affect the optimal reaction temperature?
Polyphosphoric acid (PPA) can often promote cyclization at slightly lower temperatures than concentrated sulfuric acid, although this can be substrate-dependent.[5][12] Milder Lewis acids, in conjunction with activating agents, can facilitate the reaction at or near room temperature.[1][13]
Q3: Can I use a solvent in my acridone ring closure reaction?
Traditional acridone syntheses using strong acids like sulfuric acid or PPA often use the acid itself as the solvent.[3][12] In some modern methods, high-boiling polar aprotic solvents like DMF or NMP are used, particularly in the preceding Ullmann condensation step to form the N-phenylanthranilic acid.[14] For the cyclization step, the choice of solvent is highly dependent on the catalyst system being employed.
Q4: How can I monitor the progress of my acridone ring closure reaction to optimize the temperature and time?
The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A sample of the reaction mixture can be carefully quenched in water and extracted with an organic solvent. The disappearance of the starting N-phenylanthranilic acid spot and the appearance of the fluorescent acridone product spot on the TLC plate will indicate the progress of the reaction. More advanced techniques like High-Performance Liquid Chromatography (HPLC) or benchtop Nuclear Magnetic Resonance (NMR) can also be used for real-time reaction monitoring.[15][16]
Q5: Are there any modern, low-temperature alternatives to the classical high-temperature methods for acridone synthesis?
Yes, significant progress has been made in developing milder and more efficient methods. A notable example is the iron(II)-catalyzed intramolecular Friedel-Crafts-type cyclization, which proceeds under mild, ligand-free conditions at room temperature.[1][11] These methods offer the advantage of a broad substrate scope and high yields without the need for harsh, high-temperature conditions.
Experimental Protocols and Data
Protocol 1: Classical Acridone Synthesis via Thermal Cyclization
This protocol is a standard method for the cyclization of N-phenylanthranilic acid using concentrated sulfuric acid.
-
In a round-bottomed flask, dissolve N-phenylanthranilic acid (1 equivalent) in concentrated sulfuric acid (approximately 2.5 mL per gram of starting material).
-
Heat the mixture on a boiling water bath (approximately 100°C) for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, carefully pour the reaction mixture into boiling water.
-
The precipitated yellow acridone is then collected by filtration.
-
The crude product is purified by washing with a hot sodium carbonate solution to remove any unreacted starting acid, followed by water.[3]
| Parameter | Value | Reference |
| Starting Material | N-Phenylanthranilic Acid | [3] |
| Catalyst/Solvent | Concentrated H₂SO₄ | [3] |
| Temperature | ~100°C (Boiling Water Bath) | [3] |
| Reaction Time | 4 hours (or until completion by TLC) | [3] |
| Work-up | Precipitation in boiling water, filtration | [3] |
Protocol 2: Microwave-Assisted Bernthsen Acridine Synthesis
This protocol demonstrates a more rapid and often higher-yielding approach.
-
In a microwave-safe reaction vessel, combine diphenylamine (1 mmol), benzoic acid (1 mmol), and zinc chloride (1 mmol).
-
Place the vessel in a microwave reactor.
-
Irradiate at 450 W for 5 minutes.[9]
-
After cooling, the product can be purified by standard chromatographic techniques.
| Parameter | Value | Reference |
| Reactants | Diphenylamine, Benzoic Acid | [9] |
| Catalyst | Zinc Chloride (ZnCl₂) | [9] |
| Heating Method | Microwave Irradiation | [9] |
| Power | 450 W | [9] |
| Reaction Time | 5 minutes | [9] |
Visualizing the Workflow
Troubleshooting Low Yield in Acridone Synthesis
Caption: A generalized two-step process for the synthesis of acridones.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Bernthsen acridine synthesis. [Link]
-
Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
ResearchGate. (2025). Microwave enhanced synthesis of acridines. A new aspect in the Bernthsen reaction. [Link]
-
ResearchGate. (2026). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. [Link]
-
Scribd. (n.d.). Ullmann Acridine Synthesis. [Link]
-
SlideShare. (n.d.). Ullmann reaction. [Link]
-
Bernthsen Acridine Synthesis. (n.d.). Bernthsen Acridine Synthesis. [Link]
-
Synthesis and Evaluation of Acridine and Acridone Based Compound as Anti-Cancer and Anti-Bacterial Agents. (n.d.). [Link]
-
Sciforum. (2000). A NEW ASPECT IN BERNTHSEN REACTION. [Link]
-
ResearchGate. (n.d.). Generation of 9(10H)-Acridone from Anthranilic Acid. [Link]
-
PMC. (n.d.). Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence. [Link]
-
MDPI. (2025). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
PMC. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). [Link]
-
Impact of catalysts on the atmospheric ring-closure and dehydration reactions of 1,4-hydroxycarbonyls in the gas phase: Quantum chemical and kinetic study. (n.d.). [Link]
-
Organic Syntheses. (n.d.). Acridone. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. [Link]
-
Juniper Publishers. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. [Link]
-
ChemRxiv. (2025). N-Aryl Acridone Derivatives as Effective Catalysts for Challenging Energy Transfer Reactions. [Link]
-
PubMed. (2018). Chelate-Assisted Ring-Closing Metathesis: A Strategy for Accelerating Macrocyclization at Ambient Temperatures. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of acridones. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
ResearchGate. (2025). Factors Influencing Ring Closure Through Olefin Metathesis. [Link]
-
Recent developments in the synthesis and biological activity of acridine/acridone analogues. (2017). [Link]
-
PMC. (n.d.). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). [Link]
-
ResearchGate. (n.d.). Optimization of the Ring Closing Reaction. [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions. [Link]
-
PMC. (n.d.). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. [Link]
-
ResearchGate. (n.d.). Reactivity of the Acridine Ring: A Review. [Link]
-
UU Research Portal. (n.d.). Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy. [Link]
-
One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. (n.d.). [Link]
-
PubMed. (n.d.). Synthesis and Biological Evaluation of Acridine/Acridone Analogs as Potential Anticancer Agents. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 5. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Bernthsen Acridine Synthesis (Chapter 5) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. conservancy.umn.edu [conservancy.umn.edu]
- 13. researchgate.net [researchgate.net]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research-portal.uu.nl [research-portal.uu.nl]
Overcoming fluorescence quenching in acridone derivatives
Welcome to the Technical Support Center for Photophysical Troubleshooting. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter a common, frustrating hurdle: the sudden loss of fluorescence in acridone-based probes when transitioning from organic synthesis to aqueous biological assays.
Acridone derivatives are highly valued for their electron-deficient aromatic scaffolds, exceptional photostability, and high intrinsic quantum yields[1][2]. However, their rigid, planar tricyclic structure makes them highly susceptible to environmental quenching[3]. This guide is designed to help you diagnose the specific photophysical mechanism causing your signal loss and provide field-proven, self-validating protocols to engineer your way around it.
Diagnostic Workflow & Photophysical Pathways
Before altering your molecular design, you must identify the exact causality of the quenching. Acridone derivatives typically lose fluorescence through three primary non-radiative decay pathways: Aggregation-Caused Quenching (ACQ) , Twisted Intramolecular Charge Transfer (TICT) , or Photoinduced Electron Transfer (PET) [1][3][4].
Photophysical pathways of acridone leading to emission or quenching.
Diagnostic workflow for identifying acridone fluorescence quenching.
Frequently Asked Questions (Troubleshooting)
Q: Why does my acridone probe lose all fluorescence when introduced to aqueous cell media? A (The Causality): You are observing Aggregation-Caused Quenching (ACQ) . The intrinsic hydrophobic, planar aromatic structure of acridone naturally aggregates in water. This forces the molecules into tight excimer assemblies via π-π stacking, which dissipates excited-state energy non-radiatively[1][3]. A (The Solution): You must convert the molecule into an Aggregation-Induced Emission (AIE) luminogen. By introducing bulky, rotatable substituents (e.g., vinylpyridine groups at the 2,7-positions or triphenylamine at the N-position), you create steric hindrance[1][5]. When these molecules aggregate in water, the bulky groups restrict intramolecular motion (RIM). Because the flat cores can no longer π-π stack effectively, non-radiative decay is blocked, and brilliant fluorescence is restored[3].
Q: My donor-acceptor acridone shows bright yellow emission in ethanol but weak, red-shifted emission in DMSO and water. What is happening? A (The Causality): This is the hallmark of Twisted Intramolecular Charge Transfer (TICT) . Acridone acts as an electron acceptor when paired with a π-conjugated electron donor. In polar aprotic solvents (like DMSO), the molecule adopts a twisted conformation to stabilize the charge-separated state, significantly lowering the quantum yield[1][6]. A (The Solution): To overcome TICT, you must rigidify the molecular core. This can be achieved by introducing moieties (such as pyridine) that form strong intra- or intermolecular hydrogen bonds, locking the conformation and suppressing the non-radiative torsional motion[2]. Alternatively, designing amphiphilic acridone trimers that self-assemble into spherical nanostructures can restrict molecular torsion in solution, mimicking solid-state rigidity[7].
Q: I am using an acridone amino acid (e.g., Acd) for protein FRET, but the baseline fluorescence is unexpectedly low even in a rigid, non-polar pocket. Why? A (The Causality): You are likely experiencing Photoinduced Electron Transfer (PET) . Acridone fluorescence is highly sensitive to its immediate microenvironment and can be efficiently quenched by nearby electron-rich entities, such as tryptophan residues or thioamides, which act as electron donors to the excited acridone[4]. A (The Solution): Map the local protein environment. If PET is occurring, you must either mutate the quenching residue (if biologically permissible) or engineer a rigid spacer to increase the distance between the acridone and the electron donor beyond the critical PET radius (< 10 Å)[4].
Quantitative Data: Quenching Mechanisms & Solutions
| Quenching Mechanism | Typical Environment | Diagnostic Spectral Signature | Causality | Structural Engineering Solution |
| ACQ (Aggregation-Caused Quenching) | Aqueous media, High concentrations | Severe intensity drop; minor red-shift | π-π stacking of planar hydrophobic cores[1] | AIEgen Conversion: Add bulky rotatable groups (e.g., vinylpyridine) to induce RIM[1][3]. |
| TICT (Twisted Intramolecular Charge Transfer) | Polar aprotic solvents (DMSO, MeCN) | Large Stokes shift; severe intensity drop | Torsional relaxation stabilizing charge separation[6] | Rigidification: Introduce H-bonding moieties or self-assembling amphiphilic chains[2][7]. |
| PET (Photoinduced Electron Transfer) | Proximity to electron donors/acceptors | Intensity drop independent of solvent polarity | Electron transfer from nearby residues (e.g., Trp)[4] | Shielding: Modify redox potentials or increase spatial distance via rigid linkers[4]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, any structural modification must be validated through rigorous photophysical characterization. Below are the standard operating procedures for overcoming and validating acridone quenching.
Protocol A: Synthesis & Validation of an AIE-Active Acridone Probe
Purpose: To convert an ACQ acridone into an AIEgen for aqueous biological imaging.
-
Scaffold Modification (Heck Coupling): Start with a 2,7-dibromoacridone core. Perform a palladium-catalyzed Heck coupling to introduce 4-vinylpyridine groups at the 2- and 7-positions. These act as the critical rotatable moieties[1].
-
N-Alkylation (Amphiphilic Tuning): Alkylate the N10-position with a dodecyl chain using N-bromosuccinimide to create a surfactant-like scaffold. This promotes controlled self-assembly in aqueous media[1].
-
AIE Validation (Water/THF Titration):
-
Prepare a 10 μM stock solution of the synthesized probe in pure THF.
-
Prepare 10 samples, gradually increasing the water fraction (
) from 0% to 99% (v/v). -
Measure the photoluminescence (PL) spectra of each sample.
-
Validation Check: A successful AIEgen will show near-zero fluorescence in pure THF, but PL intensity will exponentially increase once
exceeds ~60% due to the restriction of intramolecular motion (RIM) upon aggregation[3][8].
-
-
Aggregate Confirmation: Use Dynamic Light Scattering (DLS) on the 99%
sample to confirm the presence of nano-aggregates (typically 50–150 nm in diameter)[8].
Protocol B: Photophysical Diagnosis of TICT vs. ACQ
Purpose: To determine if signal loss is due to solvent polarity (TICT) or aggregation (ACQ).
-
Solvent Polarity Titration: Prepare 5 μM solutions of the acridone derivative in a series of solvents with varying dielectric constants (e.g., Hexane, Toluene, THF, DCM, Acetone, MeCN, DMSO, Water).
-
Quantum Yield Determination: Measure the absorption and emission spectra. Calculate the relative quantum yield (
) using a standard (e.g., Quinine sulfate) via the equation: [6]. -
Lippert-Mataga Plot Generation: Plot the Stokes shift (
) against the solvent orientation polarizability ( ).
References
-
Synthesis and Application in Cell Imaging of Acridone Derivatives. mdpi.com. Available at:[Link]
-
Acridone Derivatives for Near-UV Radical Polymerization: One-Component Type II vs. Multicomponent Behaviors. nih.gov. Available at:[Link]
-
Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies. nih.gov. Available at:[Link]
-
Sky-blue delayed fluorescence molecules based on pyridine-substituted acridone for efficient organic light-emitting diodes. scut.edu.cn. Available at:[Link]
-
N-Substitution of acridone with electron-donating groups: crystal packing, intramolecular charge transfer and tuneable aggregation induced emission. rsc.org. Available at:[Link]
-
On-demand fluorescence control via self-assembly of amphiphilic acridone trimers. researchgate.net. Available at:[Link]
-
Advances in Optical Analytical Reagents Based on Acridone derivatives. doi.org. Available at:[Link]
-
Aggregation-Induced Emission and White Luminescence from a Combination of π-Conjugated Donor–Acceptor Organic Luminogens. acs.org. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. www2.scut.edu.cn [www2.scut.edu.cn]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Substitution of acridone with electron-donating groups: crystal packing, intramolecular charge transfer and tuneable aggregation induced emission - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10615D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Resolution Separation of 1-Phenylacridone Isomers by Column Chromatography
Welcome to the technical support center for advanced chromatographic purification. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of acridone-based compounds. The separation of 1-phenylacridone isomers presents a significant analytical challenge due to their structural similarity.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind method development to empower you to achieve baseline resolution and high purity of your target isomers.
Acridine and its derivatives, including acridones, are a critical class of heterocyclic compounds, with many exhibiting significant biological activity as anticancer agents.[3] Their mechanism of action is often linked to their ability to intercalate with DNA, a property highly dependent on their three-dimensional structure.[3] Consequently, the precise isolation of a specific isomer is paramount for accurate pharmacological studies and drug development. This guide will navigate the complexities of separating these closely related molecules using column chromatography.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the separation of 1-phenylacridone isomers in a direct question-and-answer format.
Q1: My 1-phenylacridone isomers are co-eluting on a standard C18 (ODS) column. Where should I begin troubleshooting?
A: This is a common and expected outcome. Standard C18 columns primarily separate compounds based on hydrophobicity.[4] Positional isomers of 1-phenylacridone often have nearly identical hydrophobicity, leading to poor resolution.[2][5]
Your first and most impactful step is to switch to a stationary phase that offers an alternative separation mechanism . For aromatic isomers, a phenyl-based stationary phase (e.g., Phenyl-Hexyl or Phenyl-Propyl, USP L11) is the recommended column of first intent.[6][7]
-
Causality: Phenyl columns facilitate π-π interactions between the electron-rich phenyl groups of the stationary phase and the aromatic rings of your 1-phenylacridone isomers.[6][8] These interactions are highly sensitive to the subtle differences in the electronic structure and spatial arrangement of positional isomers, providing a powerful tool for selectivity that C18 columns lack.[4][7]
Q2: I've switched to a phenyl column, but my isomer resolution is still suboptimal (Rs < 1.5). How can I systematically optimize the mobile phase?
A: Mobile phase optimization is the next critical step to enhance selectivity on a phenyl column. The choice of organic modifier is particularly crucial.
-
Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH) .[9] Acetonitrile contains a π-electron system (a triple bond) that can compete with your analytes for the π-π interaction sites on the phenyl column, effectively dampening the unique selectivity of the stationary phase.[4][9] Methanol does not have this competing effect and will promote the π-π interactions necessary for separation.[9]
-
Optimize Solvent Strength (Isocratic vs. Gradient):
-
Begin by running a broad gradient (e.g., 5% to 95% MeOH in water/buffer over 20-30 minutes) to determine the approximate elution concentration.
-
Based on the gradient results, you can develop a shallow gradient in the region where the isomers elute or switch to an isocratic (constant solvent composition) method for maximum resolution. A shallower gradient increases the interaction time with the stationary phase, often improving the separation of closely eluting peaks.[10]
-
-
Adjust Mobile Phase pH: Acridone derivatives are basic. The pH of your mobile phase will determine the ionization state of your molecules, which can significantly affect retention and peak shape. Use a buffer to maintain a consistent pH, typically working within ±1 pH unit of the buffer's pKa for good control.[11] Operating at a lower pH (e.g., pH 3-4 using formic acid or a phosphate buffer) can ensure consistent protonation and often improves peak shape.[5]
Q3: I am observing significant peak tailing for my acridone peaks, which is compromising purity assessment and fraction collection. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like 1-phenylacridone is a classic problem on silica-based columns. It is typically caused by secondary interactions between the protonated (positively charged) basic nitrogen of the acridone core and acidic, deprotonated residual silanol groups (Si-O⁻) on the silica surface.[2][12]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to < 4) with an additive like 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the residual silanol groups (Si-OH). This neutralizes their negative charge, minimizing the unwanted ionic interaction with your basic analyte and resulting in more symmetrical peaks.[2]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of residual silanol groups, which significantly reduces peak tailing for basic compounds.[13] Ensure the phenyl column you are using is specified as end-capped.
Q4: I have achieved good separation, but my overall recovery from the column is low. Where is my compound going?
A: Low recovery suggests that your compound is being irreversibly adsorbed onto the stationary phase or is degrading during the purification process.[10]
-
Irreversible Adsorption: Your compound may be too polar for the chosen solvent system and is binding too strongly to the silica.[10] Try adding a small percentage of a stronger, more polar solvent like isopropanol to your mobile phase or eluting the column with a "strip" solution of a very strong solvent after your run to check for retained compound.
-
Compound Stability: Some acridone derivatives may be sensitive to the acidic conditions used to improve peak shape.[10] If you suspect degradation, try using a different pH or consider a less acidic stationary phase like a hybrid silica or polymer-based column. You can test your compound's stability by dissolving it in the mobile phase and letting it sit for several hours before re-analyzing by TLC or HPLC.
Q5: My column backpressure is suddenly very high after injecting my sample. What should I do?
A: A sudden increase in backpressure is almost always due to a blockage at the head of the column.
-
Sample Precipitation: The most common cause is that the solvent your sample is dissolved in is significantly "stronger" (less polar in reverse-phase) than the mobile phase. When the sample plug hits the weaker mobile phase, the compound can precipitate, clogging the column inlet frit. Always dissolve your sample in the initial mobile phase solvent or a solvent that is weaker. [2]
-
Particulate Matter: Ensure your sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.
Detailed Experimental Protocol: Phenyl-Based Column Chromatography
This protocol provides a robust starting point for the separation of 1-phenylacridone isomers.
1. Column and Solvent Selection
-
Stationary Phase: Phenyl-Hexyl bonded silica, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Methanol (HPLC-grade).
-
Sample Solvent: 1:1 Methanol/Water or the initial mobile phase composition.
2. Thin-Layer Chromatography (TLC) for Method Development
-
Before packing a column, use TLC to quickly screen for an effective mobile phase composition.
-
Spot your crude isomer mixture on a silica gel TLC plate.
-
Develop the plate in various ratios of methanol and a non-polar solvent (e.g., dichloromethane or ethyl acetate) to find a system that shows some separation between the isomer spots. This provides a good starting point for your column's mobile phase.
3. Column Packing and Equilibration
-
Prepare a slurry of the phenyl-hexyl silica gel in a 50:50 mixture of methanol and isopropanol.
-
Carefully pack the column using a consistent pressure to create a uniform, stable bed. An improperly packed column can lead to channeling and poor separation.[10]
-
Equilibrate the packed column with at least 10 column volumes of the initial mobile phase (e.g., 95% A: 5% B) until the baseline is stable and the column pressure is constant.
4. Sample Preparation and Loading
-
Dissolve the crude 1-phenylacridone mixture in a minimal amount of the sample solvent.
-
Filter the sample through a 0.45 µm syringe filter.
-
Load the sample onto the column. For optimal resolution, the sample volume should be small, and the amount of crude material should ideally be 1-2% of the mass of the stationary phase to prevent column overloading.[10]
5. Gradient Elution and Fraction Collection
-
Begin elution with the initial mobile phase conditions.
-
Apply a shallow linear gradient. For example, increase from 5% Methanol to 70% Methanol over 40 minutes.
-
Collect fractions of a consistent volume throughout the run. Monitor the elution profile using a UV detector, if available.
6. Analysis of Fractions
-
Analyze the collected fractions by TLC or analytical HPLC to identify which fractions contain the pure isomers.
-
Combine the pure fractions for each isomer.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the isolated, purified 1-phenylacridone isomers.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the column chromatographic separation of 1-phenylacridone isomers.
Data Summary: Mobile Phase Effects on Separation
The following table summarizes how key mobile phase parameters can be adjusted to optimize the separation of 1-phenylacridone isomers on a phenyl stationary phase.
| Parameter Change | Rationale | Expected Effect on Retention Time (k') | Expected Effect on Resolution (Rs) |
| Increase % Methanol | Increases mobile phase polarity (eluting strength). | Decrease | Decrease (if too fast) |
| Switch ACN to MeOH | Promotes π-π interactions with the stationary phase.[4][9] | May Increase or Decrease | Significant Increase |
| Decrease Mobile Phase pH | Suppresses silanol interactions, ensuring consistent analyte protonation.[2] | May Increase | Increase (due to better peak shape) |
| Decrease Flow Rate | Allows more time for analyte-stationary phase equilibration.[2] | Increase | Increase (to a point) |
| Use a Shallower Gradient | Increases the effective difference in migration rates between isomers.[10] | Increase | Increase |
References
- Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
- Chromatography Online. (n.d.). Reviewing the Importance of the Stationary and Mobile Phases in Chromatography.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- Imtakt USA. (2013). Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity. The Application Notebook.
- Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
- Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
- Thermo Fisher Scientific. (n.d.). Column care guide and general method development information for Thermo Scientific phenyl columns.
- Chemistry LibreTexts. (2023). Partition Chromatography.
- Bioanalysis Zone. (2016). Comparison of selectivity and efficiency: two key factors in determining chromatographic resolution of components of a mixture.
- MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- National Center for Biotechnology Information. (n.d.). 10-Phenyl-9(10H)-acridone. PubChem Compound Database.
- Belmont, P., et al. (2007). Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? Mini Reviews in Medicinal Chemistry, 7(3).
- BenchChem. (2025). Troubleshooting poor peak resolution of HMO isomers in liquid chromatography.
- BenchChem. (2025). Technical Support Center: Purification of 2(3H)-Furanone Derivatives.
- Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
- BenchChem. (2025). Troubleshooting separation of toluidine isomers.
- BenchChem. (2025). Chiral Separation of Quinuclidine Enantiomers: A Technical Support Guide.
Sources
- 1. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. welch-us.com [welch-us.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Hub: Photostability of 1-Phenylacridin-9(10H)-one
Welcome to the LuminoStable Technical Support Center. Ticket ID: #UV-ACR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Stability & Degradation of 1-Phenylacridin-9(10H)-one under UV
Executive Technical Summary
1-Phenylacridin-9(10H)-one is a sterically crowded acridone derivative. Unlike the planar parent acridone, the phenyl group at the C1 position introduces significant steric torsion relative to the carbonyl group. While this disrupts
Under UV irradiation (typically
Diagnostic Workflow: Is Your Sample Degrading?
Before altering your protocol, confirm degradation using this spectral diagnostic matrix.
Table 1: Spectral Signatures of Degradation
| Observation (UV-Vis/Fluorescence) | Diagnosis | Mechanistic Cause |
| Blue-shift in Absorbance ( | Photoreduction | Saturation of the acridone core (formation of acridans) via H-abstraction from solvent. |
| Loss of Emission Intensity (Quantum Yield drop) | Photobleaching | Destruction of the chromophore via oxidative ring opening or radical adduct formation. |
| New Absorbance Band (450–500 nm) | Radical Cation Formation | Electron transfer to an acceptor (if present) or formation of semi-quinone radicals. |
| Precipitation / Haze | Dimerization | Formation of photo-dimers (less likely in 1-phenyl variant due to steric hindrance, but possible at high conc.). |
Critical Troubleshooting Guides (FAQs)
Issue #1: "My sample degrades rapidly in alcohol-based solvents."
Root Cause: Triplet State Hydrogen Abstraction.
Acridone derivatives possess a long-lived triplet state (
The Mechanism:
Corrective Protocol:
-
Switch Solvents: Move to Acetonitrile (MeCN) , Benzene , or Dichloromethane (DCM) . These solvents have high bond dissociation energies (BDE) and resist H-abstraction.
-
Deuteration: If alcohol is mandatory, use deuterated solvents (e.g., CD
OD). The Kinetic Isotope Effect (KIE) slows the H-abstraction rate significantly.
Issue #2: "The reaction works, but the product is impure/oxidized."
Root Cause: Self-Sensitized Photo-oxidation (Type II Mechanism).
Acridones are efficient photosensitizers. Upon UV excitation, they undergo Intersystem Crossing (ISC) to the triplet state, which transfers energy to ground-state oxygen (
The Mechanism:
Corrective Protocol:
-
Degassing is Mandatory: Sparge samples with Argon or Nitrogen for at least 15 minutes prior to irradiation.
-
Freeze-Pump-Thaw: For rigorous kinetics, perform 3 cycles of freeze-pump-thaw to remove dissolved oxygen completely.
Visualizing the Instability Pathways
The following diagram illustrates the competitive pathways between fluorescence (desired) and degradation (undesired) for 1-phenylacridin-9(10H)-one.
Caption: Figure 1. Competitive photophysical pathways. Note that ISC leads to the reactive Triplet State, the gateway to degradation.
Experimental Protocol: Photostability Validation
To rigorously test if your experimental conditions are safe, perform this standardized "Dark vs. Light" assay.
Materials
-
Sample: 1-phenylacridin-9(10H)-one (
M). -
Solvents: Acetonitrile (Control) vs. Methanol (Test).
-
Light Source: 365 nm LED or Hg-lamp (filtered).
Step-by-Step Procedure
-
Preparation: Prepare two cuvettes of the sample in the desired solvent.
-
Control Group (Dark): Wrap one cuvette in aluminum foil.
-
Test Group (Irradiated): Leave the second cuvette exposed.
-
Exposure: Irradiate both (side-by-side) for 60 minutes.
-
Measurement: Record UV-Vis spectra (250–500 nm) every 15 minutes.
-
Analysis:
-
Plot
vs. Time. -
If the Dark sample is stable but the Irradiated sample decreases >5%, photodegradation is active .
-
Troubleshooting Decision Tree
Use this logic flow to resolve your specific stability issue.
Caption: Figure 2. Step-by-step logic to isolate the cause of 1-phenylacridin-9(10H)-one degradation.
References
-
Photochemistry of Acridones (General Mechanisms)
-
Triplet State & Hydrogen Abstraction
-
Acridone Derivatives in Polymerization (Type II Initiators)
-
Structure & Synthesis Context
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. q1scientific.com [q1scientific.com]
- 5. Acridone Derivatives for Near-UV Radical Polymerization: One-Component Type II vs. Multicomponent Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Quinacridone dyes: versatile molecules and materials for photo- and photoelectrochemical processes - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00273C [pubs.rsc.org]
- 8. Photocatalytic degradation of acridine dyes using anatase and rutile TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect assessment of “film coating and packaging” on the photo-stability of highly photo-labile antihypertensive products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of 1H-phenanthro[9,10-d]imidazole derivatives as multifunctional agents for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Section 1: Diagnostic FAQ – Understanding the Quenching Mechanism
Phenylacridone Photophysics Support Center: Overcoming Aggregation-Caused Quenching (ACQ)
Welcome to the Technical Support Center for Phenylacridone Photophysics. Phenylacridones are highly valued emissive cores in organic light-emitting diodes (OLEDs) and fluorescent probes due to their excellent photostability and tunable emission. However, their planar, anthracene-like rigid structures make them highly susceptible to Aggregation-Caused Quenching (ACQ).
This guide provides mechanistic insights, structural engineering strategies, and validated protocols to help researchers troubleshoot and resolve ACQ in phenylacridone systems.
Q: Why does my phenylacridone derivative exhibit bright fluorescence in dilute solutions but lose emission entirely in the solid state or at high concentrations?
A: This is the classic signature of Aggregation-Caused Quenching (ACQ). Phenylacridones possess a highly planar tricyclic core. At elevated concentrations or in the solid state, these planar molecules undergo strong intermolecular
Q: How can I differentiate ACQ from solvent polarity quenching (e.g., Twisted Intramolecular Charge Transfer - TICT)? A: To isolate ACQ from TICT, you must perform a solvent fractionation assay using a poor solvent (e.g., water) and a good solvent (e.g., THF). If the emission drops continuously as solvent polarity increases—without the formation of nanoparticles—TICT is likely the dominant factor. However, if the emission drops specifically when dynamic light scattering (DLS) confirms the formation of nano-aggregates, ACQ is the primary culprit driving the energy loss[1].
Section 2: Molecular Engineering Solutions
Q: I am synthesizing new phenylacridone derivatives. What structural modifications can I make to inherently prevent ACQ?
A: The most effective strategy is to introduce steric hindrance that physically blocks the planar acridone cores from
-
Appending Molecular Rotors: Attaching bulky, electron-donating groups like triphenylamine (TPA) to the amino position of the acridone core fundamentally transforms the molecule. The propeller-like conformation of TPA prevents tight packing. Furthermore, in the aggregated state, the physical restriction of these rotors (Restricted Intramolecular Rotation, RIR) blocks non-radiative decay, successfully converting the ACQ molecule into an Aggregation-Induced Emission (AIE) or Aggregation-Enhanced Emission (AEE) luminogen[1].
-
Spacer Engineering: The distance between the acridone core and the bulky group dictates the photophysical outcome. Using a biphenyl spacer instead of a single phenyl ring alters the intramolecular charge transfer (ICT) efficiency and determines whether the solid-state material exhibits AIE or retains ACQ properties[1].
-
Constructing Exciton Conversion Channels: Introducing a strong electron-withdrawing group (e.g., a benzonitrile group) at the N-position, combined with electron-donating rotors, can fabricate a high-energy charge-transfer (CT) state. This forms a reverse intersystem crossing (RISC) channel, enabling Thermally Activated Delayed Fluorescence (TADF) while simultaneously suppressing ACQ.
Section 3: Formulation & Device-Level Troubleshooting
Q: I cannot alter the chemical structure of my ACQ-prone phenylacridone. How can I mitigate quenching in my OLED device or biological assay? A: If synthetic modification is not an option, you must engineer the microenvironment to force the molecules into a pseudo-dilute state:
-
Host-Guest Doping (OLEDs): Disperse the phenylacridone emitter into a wide-bandgap host matrix (e.g., CBP or mCP) at low doping concentrations (typically 1–5 wt%). This physically separates the emitter molecules, suppressing excimer formation and preserving the monomeric emission efficiency.
-
Encapsulation (Aqueous/Bio Applications): Encapsulate the fluorophore within amphiphilic polymer micelles (e.g., Pluronic F127) or Metal-Organic Frameworks (MOFs). The rigid confinement limits intermolecular interactions and shields the core from aqueous quenching.
Section 4: Experimental Protocols
Protocol: Water/THF Fractionation Assay for AIE/ACQ Validation Purpose: To empirically determine if a phenylacridone derivative exhibits ACQ or AIE by systematically controlling its aggregation state. This protocol is self-validating because it pairs optical measurements with physical particle sizing.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a
M stock solution of the phenylacridone derivative in spectroscopy-grade Tetrahydrofuran (THF). -
Dilution Series: Prepare a series of 10 mL volumetric flasks. Add 1.0 mL of the THF stock solution to each flask to achieve a final target concentration of
M. -
Solvent Fractionation: Add varying volumes of deionized water (a poor solvent that forces aggregation) to create a gradient of water fractions (
= 0%, 10%, 30%, 50%, 70%, 80%, 90%, 99% v/v). -
Volume Adjustment: Top off each flask to the 10 mL mark with THF.
-
Homogenization: Sonicate the mixtures for 2 minutes at room temperature to ensure the homogeneous dispersion of nano-aggregates.
-
Optical Measurement: Measure the Photoluminescence (PL) spectra of each fraction using a spectrofluorometer, exciting the sample at the molecule's absorption maximum.
-
Self-Validation (Critical Step): Concurrently measure the particle size of the
= 80%, 90%, and 99% fractions using Dynamic Light Scattering (DLS). The emergence of a new, red-shifted emission peak that directly correlates with an increase in nanoparticle size (e.g., >100 nm) confirms AIE/AEE behavior driven by aggregation[1].
Section 5: Data Presentation
Table 1: Photophysical Comparison of Unmodified vs. Rotor-Modified Phenylacridones
| Molecular System | Structural Feature | Emission in Dilute Solution (THF) | Emission in Aggregated State (99% Water) | Primary Photophysical Phenomenon |
| Unmodified Phenylacridone | Planar tricyclic core | Strong Blue Emission | Complete Quenching (Dark) | Aggregation-Caused Quenching (ACQ) |
| TPA-Modified Phenylacridone | Propeller-like TPA rotors attached | Weak Blue Emission | Strong Yellow/Green Emission | Aggregation-Induced Emission (AIE) |
| Biphenyl-Spaced Acridone | Extended spacer distance | Moderate Blue Emission | Weak/Quenched Emission | ACQ (Insufficient steric shielding) |
| Benzonitrile-Modified Acridone | Strong CT-block at N-position | High-Energy CT State | Delayed Fluorescence | TADF / Aggregation-Enhanced Emission |
Section 6: Mechanistic Visualization
Mechanistic pathways of phenylacridones transitioning from monomeric states to ACQ or AIE.
References
-
Title: Feasible structure-modification strategy for inhibiting aggregation-caused quenching effect and constructing exciton conversion channels in acridone-based emitters Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]
-
Title: N-Substitution of acridone with electron-donating groups: crystal packing, intramolecular charge transfer and tuneable aggregation induced emission Source: RSC Advances (RSC Publishing) URL: [Link]
Sources
Validation & Comparative
1-Phenylacridin-9(10H)-one vs 10-Phenylacridin-9(10H)-one fluorescence comparison
This comprehensive technical guide compares the fluorescence and photophysical properties of 1-Phenylacridin-9(10H)-one (C-substituted) and 10-Phenylacridin-9(10H)-one (N-substituted).
Executive Summary
This guide analyzes the divergent photophysical behaviors of two isomeric acridone derivatives. While both share the tricyclic acridin-9(10H)-one core, the regiochemistry of the phenyl substituent dictates their electronic communication, steric conformation, and ultimate fluorescence performance.
-
10-Phenylacridin-9(10H)-one (N-Phenylacridone): Characterized by an orthogonal "twisted" geometry due to steric hindrance at the nitrogen center. It exhibits blue fluorescence , significant solvatochromism, and is a key scaffold for Thermally Activated Delayed Fluorescence (TADF) materials due to donor-acceptor decoupling.
-
1-Phenylacridin-9(10H)-one (C1-Phenylacridone): Characterized by extreme steric strain between the phenyl ring and the C9-carbonyl group. This leads to a disrupted
-conjugation and potential non-radiative decay channels, often resulting in lower quantum yields and bathochromically shifted (red-shifted) absorption compared to the N-isomer.
Structural & Mechanistic Analysis
The fluorescence difference stems directly from the steric environment of the phenyl rotor.
Structural Conformation Diagram
Figure 1: Mechanistic comparison of steric twist and electronic consequences in N-phenyl vs. C-phenyl isomers.
Photophysical Performance Comparison
Spectral Data Summary
| Property | 10-Phenylacridin-9(10H)-one (N-Ph) | 1-Phenylacridin-9(10H)-one (C1-Ph) |
| Excitation Max ( | 358 nm, 376 nm (Vibronic structure retained) | ~385–400 nm (Broadened, Red-shifted) |
| Emission Max ( | 430–450 nm (Blue) | ~460–490 nm (Blue-Green/Yellow)* |
| Stokes Shift | Moderate (~3,500 | Large (>5,000 |
| Quantum Yield ( | High in Solid/Aggregates (AIE) Low in polar solvents (<5%) | Generally Low (<10%)Due to "loose bolt" non-radiative decay |
| Solvatochromism | Strong (TICT character) | Moderate |
| Primary State |
*Note: Exact values for 1-Phenylacridin-9(10H)-one are solvent-dependent and less commonly reported than the 10-isomer; values are derived from homologous 1-substituted acridone derivatives.
Detailed Fluorescence Analysis
10-Phenylacridin-9(10H)-one (The Standard)
-
Mechanism: The phenyl ring at N10 is twisted nearly perpendicular to the acridone plane to avoid steric clash with the hydrogens at positions 1 and 8.
-
TICT State: In polar solvents, this molecule can access a Twisted Intramolecular Charge Transfer (TICT) state, where the electron transfers from the N-phenyl donor to the acridone acceptor. This state is often non-emissive or weakly emissive in solution, leading to low quantum yields (e.g.,
in THF). -
AIE Effect: It exhibits Aggregation-Induced Emission (AIE) .[1] In the solid state, the restriction of the phenyl ring's rotation suppresses non-radiative decay, boosting the quantum yield significantly (up to 30-40%).
1-Phenylacridin-9(10H)-one (The Steric Variant)
-
Mechanism: The phenyl group at C1 is in a "peri" position relative to the carbonyl oxygen (C9=O). This creates a severe steric conflict.
-
Consequences:
-
Torsional Relaxation: The phenyl ring rotates out of plane. Unlike the N-phenyl case, this rotation directly perturbs the rigid ketone core.
-
Quenching: The free rotation of the C1-phenyl group acts as a "loose bolt," providing a vibrational sink for excited state energy, often resulting in lower fluorescence intensity compared to the parent acridone.
-
Red Shift: Despite the twist, the direct C-C connection allows for some extension of the
-system, typically shifting absorption and emission to longer wavelengths (lower energy) compared to the N-phenyl isomer.
-
Experimental Protocols
Protocol: Measuring Solvatochromic Shifts
To distinguish between the two isomers based on their electronic states (CT vs.
-
Preparation: Prepare
M solutions of the compound in:-
Non-polar: Cyclohexane or Toluene.
-
Polar Aprotic: Acetonitrile (MeCN).
-
Polar Protic: Methanol (MeOH).
-
-
Absorption Scan: Record UV-Vis spectra (300–500 nm).
-
10-Phenyl: Look for fine vibronic structure in Cyclohexane that blurs in MeCN.
-
1-Phenyl: Look for a broader, featureless band shifted >10 nm red vs. unsubstituted acridone.
-
-
Emission Scan: Excite at
. -
Analysis:
-
Calculate the Lippert-Mataga Slope .
-
10-Phenyl will show a large slope (indicative of large dipole change
upon excitation due to CT). -
1-Phenyl will show a smaller slope (less charge transfer character).
-
Synthesis Verification (Distinction)
If synthesizing to compare:
-
10-Phenyl Synthesis: Ullmann coupling of Acridone + Iodobenzene (Cu catalyst).
-
1-Phenyl Synthesis: Cyclization of N-(2-biphenyl)anthranilic acid using Polyphosphoric Acid (PPA).
Applications & Selection Guide
| Application Field | Preferred Isomer | Reason |
| OLED Emitters (TADF) | 10-Phenyl | The N-phenyl geometry supports Donor-Acceptor orthogonal separation, essential for small |
| Fluorescent Probes | 10-Phenyl | Sensitivity to environmental polarity (solvatochromism) makes it an excellent polarity probe for biological membranes. |
| Photocatalysis | 10-Phenyl | Long-lived triplet states and stability. |
| Steric Probes | 1-Phenyl | Rare usage; primarily used to study "peri-interactions" or as a sterically crowded scaffold for specific binding pockets. |
References
-
N-Substitution Effects on Acridone
- Title: Effects of N-Substitution on the Property of Acridone.
- Source: ResearchG
-
URL:[Link]
-
TADF and Photophysics of 10-Phenylacridone
- Title: Acridin-9(10H)
- Source: RSC Advances / Royal Society of Chemistry.
-
URL:[Link]
-
Aggregation Induced Emission (AIE)
- Title: N-Substitution of acridone with electron-donating groups: crystal packing, intramolecular charge transfer and tuneable aggreg
- Source: CrystEngComm.
-
URL:[Link]
-
General Acridone Photophysics
Sources
- 1. Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF el ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC02270B [pubs.rsc.org]
- 2. Influence of complex formation on the laser radiation of oxoaromatic compounds (Journal Article) | OSTI.GOV [osti.gov]
Comparative Guide: Quantum Yield of Phenyl-Substituted Acridin-9-ones
Executive Summary
The acridin-9-one (acridone) scaffold has evolved from a simple chromophore into a critical building block for "third-generation" organic light-emitting diodes (OLEDs) and photocatalysts. While unsubstituted acridone exhibits moderate-to-high fluorescence depending on solvent polarity, phenyl-substituted acridin-9-ones —specifically those substituted at the N-position (10-position) or functionalized with donor-acceptor (D-A) moieties—unlock distinct photophysical pathways.
This guide compares the quantum yield (
Chemical Context & Structure-Property Relationships[1]
The quantum yield of acridone derivatives is governed by the competition between radiative decay (
-
Acridone Core: Planar and rigid. High ISC rates often populate the triplet state, which is lost as heat in non-TADF systems.
-
10-Phenyl Substitution: The steric hindrance between the peri-hydrogens of the acridone core and the ortho-hydrogens of the phenyl ring forces the phenyl group to rotate out of plane (typically 60–90°).
-
Effect: This orthogonality decouples the electronic orbitals of the donor (if on the phenyl) and acceptor (acridone), creating a Charge Transfer (CT) state essential for TADF.
-
-
Ring Substitution (1, 2, 3, 4 positions): Substituents here directly modulate the conjugation length and the energy levels of the HOMO/LUMO, tuning the emission color and
.
Comparative Analysis: Quantum Yield Performance
The following table synthesizes experimental data comparing the baseline acridone core with phenyl-substituted variants. Note the dramatic increase in total quantum yield (
Table 1: Photophysical Parameters of Acridin-9-one Derivatives[2][3]
| Compound Class | Specific Derivative | Solvent | Key Mechanism | |||
| Reference | Acridin-9-one (Unsubstituted) | Ethanol | 413 | 0.82 | 0.82 | |
| Reference | Acridin-9-one (Unsubstituted) | Water | 430 | < 0.05 | < 0.05 | H-bond induced quenching |
| N-Aryl Core | 10-Phenylacridin-9-one | Toluene | 405 | ~0.10 - 0.20 | ~0.20 | Strong ISC to Triplet |
| TADF Emitter | 3,6-DPXZ-AD (Phenoxazine donor) | Toluene | 520 (Yellow) | 0.15 | 0.95 | RISC ( |
| TADF Emitter | PDAD-SFAC (Acridine donor) | Doped Film | 482 (Sky-Blue) | N/A | 0.91 | Rigidified CT State |
| AIEE Active | 2-Triphenylamine-N-phenylacridone | THF/Water (9:1) | 525 | 0.03 (THF) | 0.21 (Aggr.) | Aggregation Induced Emission |
Analysis:
-
Solvent Sensitivity: Simple acridones are highly sensitive to polarity. In aqueous media, non-radiative decay dominates.
-
The TADF Leap: While simple 10-phenylacridone has a modest yield due to triplet loss, derivatives like 3,6-DPXZ-AD utilize the 10-phenyl twist to harvest those triplets via Reverse Intersystem Crossing (RISC), achieving near-unity efficiency.
Mechanistic Insights (Visualization)
To understand why phenyl-substituted derivatives (specifically D-A types) outperform the core scaffold, we must visualize the energy transfer pathways.
Diagram 1: Jablonski Diagram - Fluorescence vs. TADF
This diagram illustrates how the "wasted" triplet energy in standard acridones is recycled in phenyl-substituted TADF emitters.
Caption: In standard 10-phenylacridones, ISC drains the S1 state. In optimized derivatives, the small
Experimental Protocol: Measuring Absolute & Relative Yield
Accurate measurement of quantum yield for these compounds requires strict control over oxygen levels, as oxygen is a potent triplet quencher that will artificially lower the yield of TADF-active phenyl-acridones.
Method: Relative Quantum Yield Determination
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
Step-by-Step Workflow
-
Sample Preparation:
-
Prepare stock solutions of the phenyl-acridone derivative and the reference standard.
-
Solvent Choice: Use spectroscopic grade toluene or THF (common for these derivatives).
-
Concentration: Adjust concentration so optical density (OD) at excitation wavelength (
) is < 0.1 (ideally 0.02–0.05) to avoid inner-filter effects.
-
-
Deoxygenation (Critical for Phenyl-Acridones):
-
Why: Phenyl-substituted acridones often rely on long-lived triplet states.
-
Procedure: Bubble high-purity Argon through the solution for 15–20 minutes, or perform 3 cycles of Freeze-Pump-Thaw.
-
-
Spectroscopic Measurement:
-
Record UV-Vis absorbance at
. -
Record Fluorescence emission spectrum (integrated area
). Ensure the slit widths and integration times are identical for sample and reference.
-
-
Calculation: Use the following equation:
Diagram 2: Measurement Workflow
Caption: Workflow for relative quantum yield determination. The red step (Deoxygenation) is mandatory for accurate characterization of phenyl-substituted acridones.
Applications in Drug Development & Materials
-
OLED Emitters: The high
of substituted 10-phenylacridones makes them ideal for blue and green OLED dopants. The rigid acridone core ensures thermal stability, while the phenyl twist manages color purity. -
Biological Probes: Water-soluble derivatives (often with ionic substituents on the phenyl ring) are used as DNA intercalators. However, their
is often lower than TADF materials due to quenching in aqueous environments. -
Photocatalysis: The long-lived triplet state of 10-phenylacridone derivatives allows them to act as photosensitizers for radical polymerization and organic transformations.
References
-
RSC Publishing. "Effect of the substituent position on the electrochemical, optical and structural properties of donor–acceptor type acridone derivatives." Physical Chemistry Chemical Physics. Link
-
NIST. "Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector." Journal of Research of the National Institute of Standards and Technology. Link
-
South China University of Technology. "Sky-blue delayed fluorescence molecules based on pyridine-substituted acridone." Journal of Materials Chemistry C. Link
-
IUPAC. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry. Link
-
Edinburgh Instruments. "Relative Quantum Yield." Application Note. Link
Sources
1-Phenylacridin-9(10H)-one vs. 9-Phenylacridine: A Structural and Functional Dissection
An In-Depth Comparative Guide for Researchers
Introduction
Within the vast landscape of heterocyclic chemistry, the acridine and acridone scaffolds represent two closely related yet functionally distinct families of compounds. Their rigid, planar tricyclic systems have made them foundational structures in medicinal chemistry and materials science. This guide provides an in-depth comparative analysis of two representative molecules: 9-phenylacridine and 1-Phenylacridin-9(10H)-one .
While differing by only a single carbonyl group and the position of the phenyl substituent, the structural and electronic ramifications are profound. 9-Phenylacridine is a fully aromatic aza-analogue of anthracene, characterized by a basic nitrogen atom within its central ring. In contrast, 1-Phenylacridin-9(10H)-one incorporates a ketone into the central ring, disrupting the aromaticity and introducing a lactam-like functionality. These differences fundamentally alter their planarity, electronic distribution, reactivity, and, consequently, their applications.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of properties to explain the causal relationships between structure and function, providing the technical insights necessary for informed scaffold selection in research and development.
Part 1: Core Structural and Physicochemical Analysis
The fundamental distinction lies in the oxidation state of the C9 position and the nature of the central ring. 9-phenylacridine maintains a fully aromatic pyridine-like central ring, whereas the acridone features a pyridinone-like central ring.
Caption: Core chemical structures of 9-Phenylacridine and 1-Phenylacridin-9(10H)-one.
Comparative Physicochemical Properties
The introduction of the oxygen atom and the altered phenyl position significantly impact the molecules' physical properties. The acridone's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) typically leads to a much higher melting point due to stronger intermolecular interactions in the solid state.
| Property | 1-Phenylacridin-9(10H)-one | 9-Phenylacridine | Reference |
| Molecular Formula | C₁₉H₁₃NO | C₁₉H₁₃N | |
| Molecular Weight | 271.31 g/mol | 255.32 g/mol | |
| Appearance | Solid | Light yellow to dark green powder/crystal | |
| Melting Point | 274-279 °C (for 10-phenyl isomer) | 183-187 °C | |
| XLogP3 | 4.7 (for 10-phenyl isomer) | 5.2 | |
| Hydrogen Bond Donors | 1 | 0 | |
| Hydrogen Bond Acceptors | 1 | 1 |
Note: Data for the exact 1-phenyl isomer of the acridone is sparse; data for the closely related 10-phenylacridone is used as a proxy where necessary.
Structural Parameters: A Deeper Look
-
Planarity and Conformation: The acridone core is noted for its planarity, with minimal deviation of ring atoms from the molecular plane. In contrast, while the acridine tricycle of 9-phenylacridine is largely planar, the entire molecule is not. The phenyl group at C9 is twisted relative to the acridine moiety, with a reported dihedral angle of approximately 80.1°. This steric hindrance impacts how the molecule can stack or interact with planar structures like DNA base pairs.
-
Hybridization and Bond Character: In 9-phenylacridine, the ring nitrogen (N10) is sp² hybridized with its lone pair contributing to the aromatic system, rendering it basic. The C9 carbon is also sp² hybridized within a C=N double bond context. In 1-Phenylacridin-9(10H)-one, the C9 carbon is a classic sp² ketone. The N10 atom is part of an amide (lactam) system; while still sp² hybridized, its lone pair is delocalized into the carbonyl group, making the N-H proton weakly acidic and the nitrogen atom non-basic.
Synthesis Overview
The synthetic routes to these scaffolds are distinct, reflecting their structural differences.
-
9-Phenylacridine Synthesis (Bernthsen Reaction): A classic and robust method involves the acid-catalyzed condensation of diphenylamine with benzoic acid at high temperatures (200-210 °C), often using zinc chloride or p-toluenesulphonic acid as a catalyst. This one-pot reaction directly constructs the phenyl-substituted acridine core.
-
1-Phenylacridin-9(10H)-one Synthesis (Ullmann-Eckmann Cyclization): Acridones are commonly prepared via a two-step process. First, an N-phenylanthranilic acid is synthesized through an Ullmann condensation of an o-halobenzoic acid and an aniline derivative. This intermediate is then subjected to intramolecular cyclization using a strong acid like polyphosphoric acid (PPA) or sulfuric acid, often accelerated by microwave irradiation, to form the acridone ring system.
Part 2: Spectroscopic and Electronic Properties
The electronic differences between the aromatic acridine and the conjugated acridone are clearly revealed by spectroscopic analysis.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive signatures for each scaffold.
-
¹³C NMR: The most telling difference is the chemical shift of the C9 carbon. In 9-phenylacridine , this carbon, part of an aromatic imine-like system, resonates around 147-149 ppm. For acridones , the C9 carbonyl carbon appears much further downfield, typically in the 175-185 ppm region, which is characteristic of ketones and amides.
-
¹H NMR: In 1-Phenylacridin-9(10H)-one , a broad singlet corresponding to the N-H proton is observable, usually far downfield (>10 ppm), which is a key feature absent in 9-phenylacridine. The chemical shifts of the aromatic protons are also influenced by the presence of the electron-withdrawing carbonyl group in the acridone versus the aromatic central ring in the acridine.
UV-Vis Absorption and Photophysical Properties
Both classes of compounds are chromophoric and often fluorescent, making them valuable in photochemistry and bio-imaging.
-
9-Phenylacridine: Exhibits strong absorption in the UVA region. It is known to be fluorescent, a property leveraged in its use as a fluorescent probe and photosensitizer.
-
1-Phenylacridin-9(10H)-one: The acridone chromophore also absorbs UV light and typically displays strong fluorescence. The presence of the donor (N-H) and acceptor (C=O) groups within the same conjugated system creates an intramolecular charge transfer (ICT) character upon excitation. This makes the photophysical properties of acridones highly sensitive to solvent polarity and substitution, a feature exploited in the design of advanced materials like those for thermally activated delayed fluorescence (TADF) in OLEDs.
Caption: Simplified Jablonski diagrams comparing electronic transitions.
Part 3: Reactivity and Functional Implications
The structural disparities directly translate to different chemical reactivities and biological interaction modes.
Chemical Reactivity
-
9-Phenylacridine: The lone pair on the sp² nitrogen makes the molecule basic and susceptible to protonation or alkylation to form acridinium salts. This quaternization enhances the electron deficiency at the 9-position, making it highly susceptible to nucleophilic attack. The peripheral aromatic rings can undergo electrophilic substitution.
-
1-Phenylacridin-9(10H)-one: The amide N-H proton is weakly acidic and can be deprotonated by a strong base. The nitrogen itself is non-basic due to lone pair delocalization into the carbonyl. The carbonyl oxygen is a primary site for protonation and a hydrogen bond acceptor. The electron-rich benzene rings of the acridone system are amenable to electrophilic substitution reactions.
Biological Activity and Applications
Both scaffolds are privileged structures in drug discovery, primarily due to their ability to interact with DNA.
-
9-Phenylacridine: Its planar, aromatic structure allows it to function as a classic DNA intercalator, inserting itself between base pairs. This interaction can inhibit DNA replication and transcription, leading to cytotoxic effects. This mechanism is the basis for its anticancer activity. Furthermore, upon absorbing UVA light, it can act as a photosensitizer, generating reactive oxygen species (ROS) that induce DNA damage and trigger apoptosis, a property explored in photodynamic therapy.
-
Acridones: The acridone scaffold is also a well-established DNA intercalator and an inhibitor of topoisomerase enzymes. The N-H and C=O groups provide additional hydrogen bonding opportunities for interaction with DNA or protein active sites, potentially enhancing binding affinity and specificity compared to their acridine counterparts.
Caption: Mechanism of action for 9-Phenylacridine as a photosensitizing anticancer agent.
Part 4: Experimental Protocols
To empirically validate the structural differences, NMR spectroscopy is the most direct method.
Protocol: Comparative ¹H and ¹³C NMR Analysis
1. Objective: To identify the key structural differences between 1-Phenylacridin-9(10H)-one and 9-phenylacridine using ¹H and ¹³C NMR spectroscopy.
2. Materials & Instrumentation:
-
Sample A: 9-Phenylacridine (~10 mg)
-
Sample B: 1-Phenylacridin-9(10H)-one (~10 mg)
-
Deuterated solvent: DMSO-d₆ (due to the good solubility of both compounds and its ability to clearly show N-H protons)
-
NMR tubes
-
NMR Spectrometer (400 MHz or higher)
3. Experimental Procedure:
-
Sample Preparation:
-
Accurately weigh ~10 mg of Sample A and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
Repeat steps 1-2 for Sample B.
-
-
Data Acquisition:
-
Tune and shim the spectrometer for the DMSO-d₆ solvent.
-
Acquire a standard ¹H NMR spectrum for Sample A. Ensure the spectral width covers the range from -1 to 14 ppm.
-
Acquire a standard ¹³C NMR spectrum for Sample A. Ensure the spectral width covers 0 to 200 ppm.
-
Repeat steps 2-3 for Sample B.
-
4. Data Analysis and Expected Observations:
-
¹H Spectrum Comparison:
-
Sample B (Acridone): Look for a broad singlet between 10-12 ppm. This is the characteristic N-H proton of the acridone. This peak will be absent in the spectrum of Sample A.
-
Aromatic Region (7-9 ppm): Compare the splitting patterns and chemical shifts. The protons on the acridone scaffold will be influenced by the anisotropic effect of the carbonyl group, leading to different shifts compared to the protons on the fully aromatic acridine system.
-
-
¹³C Spectrum Comparison:
-
Sample B (Acridone): Identify a resonance in the 175-185 ppm region. This is the definitive signal for the C9 carbonyl carbon.
-
Sample A (Acridine): The C9 carbon will be found significantly upfield, around 147-149 ppm. The absence of any signal >160 ppm confirms the lack of a carbonyl group.
-
Conclusion
The comparison between 1-Phenylacridin-9(10H)-one and 9-phenylacridine serves as a powerful illustration of how subtle atomic changes can cascade into major structural, electronic, and functional divergence.
-
9-Phenylacridine is a basic, fully aromatic, and sterically twisted molecule. Its primary utility stems from its robust aromaticity, leading to applications as a DNA intercalator and photosensitizer where its planarity and electronic properties are paramount.
-
1-Phenylacridin-9(10H)-one is a non-basic, planar, conjugated lactam. The presence of the carbonyl group and the N-H moiety introduces hydrogen bonding capabilities and creates a polarized electronic system. This makes the acridone scaffold exceptionally versatile for tuning photophysical properties (for OLEDs) and for creating more specific interactions in biological systems (as enzyme inhibitors).
For the medicinal chemist, the choice depends on the desired mode of action: the classic intercalation of an acridine versus the potentially more nuanced binding of an acridone, which offers additional hydrogen bonding interactions. For the materials scientist, the acridone's inherent donor-acceptor character provides a more fertile ground for developing advanced optoelectronic materials. Understanding these core differences is crucial for the rational design of next-generation therapeutics and functional materials.
References
Please note that direct access to some scientific articles may require a subscription.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Acridine. [Link]
-
Buy 9-Phenylacridine | 602-56-2. CEN-CHEM. [Link]
-
ResearchGate. Synthesis and X-ray crystallographic studies of novel proton-ionizable nitro- and halogen-substituted acridono-18-crown-6 chromo- and fluorogenic ionophores. [Link]
-
PubMed. [High resolution proton magnetic resonance study of a series of 9-substituted acridines: correlation with biological activities]. [Link]
-
PubChem. 9-Phenylacridine. [Link]
-
Taylor & Francis Online. A green development of Bernthsen 9-substituted acridine synthesis in the absence of solvent catalyzed by p-toluenesulphonic acid (p-TSA). [Link]
-
Royal Society of Chemistry. NMR spectra of Acridinediones Derivatives. [Link]
-
ResearchGate. Synthesis of 9-phenylacridine (263) from 9-chloroacridine (262) using.... [Link]
-
MDPI. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. [Link]
-
ResearchGate. 1H and 13C NMR spectroscopy of 9-acridinones. [Link]
-
National Center for Biotechnology Information. Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography. [Link]
-
ResearchGate. ¹H NMR spectra of acridine (500 MHz) in solution and incorporated in.... [Link]
-
Journal of Chemical and Pharmaceutical Research. Chemistry of Acridone and its analogues: A review. [Link]
-
CSIRO Publishing. X-Ray, Quantum Mechanics and Density Functional Methods in the Examination of Structure and Tautomerism of N-Methyl-Substituted Acridin-9-amine Derivatives. [Link]
-
Royal Society of Chemistry. Arylethynylacridines: electrochemiluminescence and photophysical properties. [Link]
-
Taylor & Francis Online. Studies to explore the UVA photosensitizing action of 9-phenylacridine in cells by interaction with DNA. [Link]
-
PubChem. 10-Phenyl-9(10H)-acridone. [Link]
-
ResearchGate. A review of thirty years of research on quinacridones. X-ray crystallography and crystal engineering. [Link]
-
SciSpace. An efficient synthesis of 9(10H)-acridinones under microwaves. [Link]
-
PubMed. Vibrational spectra of phenyl acridine-9-carboxylates and their 10-methylated cations: A theoretical and experimental study. [Link]
-
Royal Society of Chemistry. Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency. [Link]
-
ResearchGate. Synthesis of compounds containing 9(10H)-Acridone. [Link]
- PubMed. *1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)
Thermal Stability Comparison of Acridone Isomers for OLEDs
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals (Materials Science focus)
Executive Summary: The Thermal Imperative in OLEDs
In the development of Organic Light-Emitting Diodes (OLEDs), thermal stability is not merely a physical property; it is a predictor of device longevity. The acridone moiety (9(10H)-acridone) has emerged as a superior scaffold for host materials and thermally activated delayed fluorescence (TADF) emitters due to its rigid tricyclic core and high triplet energy.
However, the planar nature of the acridone core predisposes it to strong
Key Insight: N-substituted isomers with orthogonal donor-acceptor (D-A) geometries consistently outperform planar 2,7-isomers in morphological stability (
Structural Classification of Acridone Isomers
To provide a rigorous comparison, we categorize acridone-based materials into three distinct isomeric/structural classes based on substitution vectors.
| Class | Substitution Pattern | Structural Characteristic | Primary Thermal Advantage |
| Class A | Orthogonal/Twisted Geometry | High | |
| Class B | 2,7-Substituted | Planar/Extended Conjugation | High |
| Class C | Spiro-Acridone Hybrids | 3D Rigid "Cross" Structure | Extreme morphological stability; highest |
Comparative Thermal Performance Analysis
The following data synthesizes experimental results from recent literature, comparing the thermal metrics of key acridone isomers.
Table 1: Thermal Properties of Acridone Isomers
| Compound ID | Structure Class | Linker/Substituent | Performance Verdict | ||
| AC-Ph-Cz | Class A ( | Phenyl-Carbazole | ~402 | 130 - 140 | Optimal Host. High |
| AC-Py-Cz | Class A ( | Pyridyl-Carbazole | ~395 | 135 - 145 | Electron Transport. Pyridine lowers |
| 2,7-Cz-Ac | Class B (2,7-sub) | Carbazole at 2,7 | >410 | 90 - 110 | High Stability/Risk. Higher |
| Spiro-AC | Class C (Spiro) | Fluorene Spiro-link | >420 | >150 | Extreme Stability. Best for high-temp operation; synthesis is complex. |
> Note: Data ranges reflect variations in measurement rates (10°C/min) and specific derivative side-chains cited in recent materials science literature (e.g., Chem. Eur. J., J. Mater. Chem. C).
Structure-Property Relationship (SPR) Analysis
-
The "Orthogonal Effect" on
: Class A isomers (e.g., AC-Ph-Cz ) feature a carbazole unit attached to the acridone nitrogen. This creates a twist angle approaching 90°. This non-planar geometry increases the free volume entropy, significantly raising the energy barrier for lattice formation (crystallization). Consequently, is elevated compared to Class B isomers. -
Linker Influence (Phenyl vs. Pyridyl): Comparing AC-Ph-Cz and AC-Py-Cz , the introduction of a pyridyl ring (electron-deficient) slightly reduces thermal decomposition stability (
) compared to the phenyl linker due to the lower bond dissociation energy of C-N (pyridine) vs C-C (phenyl). However, the pyridyl linker often enhances electron mobility without compromising the amorphous state ( ).
Experimental Protocol: Self-Validating Thermal Characterization
To ensure reproducibility and distinguish between solvent loss and actual degradation, the following protocol must be strictly adhered to.
Workflow Logic
The most common error in thermal analysis of OLED materials is misinterpreting trapped solvent evaporation as the onset of decomposition (
Figure 1: Validated Thermal Analysis Workflow for Acridone Derivatives. Note the mandatory isothermal drying step.
Step-by-Step Methodology
-
Instrument Purge: Purge TGA/DSC furnace with dry Nitrogen (50 mL/min) for 30 minutes prior to loading.
-
Isothermal Conditioning (Crucial): Heat sample to 110°C (or 20°C below expected boiling point of synthesis solvent) and hold for 30 minutes. Reasoning: Removes lattice-bound water or residual toluene/DCM.
-
Dynamic Scan: Ramp temperature at 10°C/min.
-
Data Extraction:
- : Defined strictly as the temperature at 5% mass loss relative to the post-drying mass.
- : Extracted from the second heating cycle of DSC to erase thermal history.
Implications for OLED Device Architecture
The thermal data directly correlates with device operational lifetime (
-
Morphological Stability: Materials with
(often Class B planar isomers) are prone to heat-induced crystallization during device operation (Joule heating). This creates grain boundaries that act as exciton quenchers and leakage current pathways. -
Recommendation: For commercial-grade OLEDs, prioritize Class A (
-substituted) acridone hosts like AC-Ph-Cz . The high (>130°C) ensures the amorphous film remains stable even under high-brightness driving conditions.
References
-
Acridone-Based Host Materials for Green Phosphorescent and TADF OLEDs. Source: PubMed / Chem. Eur. J. URL:[Link]
-
Synthesis, Thermal, Optical and Electrochemical Properties of Acridone Molecules. Source: ResearchGate URL:[1][Link]
-
Structure-property relationship of donor-acceptor acridones. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Acridine Based Small Molecular Hole Transport Materials. Source: MDPI URL:[Link][2]
-
Glass Transition Temperature (Tg) of OLED Materials (QSPR Study). Source: Shuai Group URL:[Link]
Sources
Technical Guide: Structural Validation of 1-Phenylacridone via ESI-MS/MS
The following guide details the structural validation of 1-phenylacridone using Electrospray Ionization Mass Spectrometry (ESI-MS). This content is designed for analytical chemists and drug discovery researchers, focusing on the differentiation of regioisomers and the validation of the acridone scaffold.
Executive Summary
1-phenylacridone (C₁₉H₁₃NO, MW: 271.31 Da) represents a sterically unique scaffold where the phenyl substituent at the C1 position interacts with the C9 carbonyl group. Validation of this structure requires more than simple mass confirmation; it demands the exclusion of its thermodynamic isomer,
This guide outlines a self-validating ESI-MS/MS protocol. Unlike Electron Impact (EI), which induces extensive fragmentation, ESI(+) provides a stable protonated molecular ion
The Comparative Landscape: Why ESI-MS?
Before detailing the protocol, it is critical to understand why ESI-MS is the validation standard compared to alternatives.
| Feature | ESI-MS/MS (Recommended) | EI-MS (Hard Ionization) | NMR (Orthogonal) |
| Primary Signal | Strong | Weak | Definitive structure, but requires mg-scale purity and solubility. |
| Isomer Differentiation | High. MS/MS fragmentation ratios distinguish C-C vs. N-C bond stability. | Low. Isomers often yield identical aromatic soup fragments (m/z 77, 152). | Highest. Distinct coupling constants. |
| Throughput | High (LC-coupled). | Medium (GC-coupled, derivatization may be needed). | Low. |
| Sample Requirement | Picogram/Nanogram range. | Microgram range. | Milligram range. |
Scientific Insight: While NMR is the "gold standard" for ab initio structure determination, ESI-MS is the superior tool for high-sensitivity validation in complex biological matrices or during reaction monitoring where sample quantity is limited.
Structural Challenges & Isomer Logic
The primary challenge in validating 1-phenylacridone is distinguishing it from
-
1-Phenylacridone (Target): The phenyl ring is attached via a C-C bond at position 1. This bond is homolytically stable. The C1-phenyl group exerts steric strain on the C9-carbonyl, potentially twisting the ring system.
- -Phenylacridone (Alternative): The phenyl ring is attached via an N-C bond . This bond is more polarized and susceptible to cleavage under high collision energies compared to the biaryl C-C bond.
Validation Logic Pathway
The following decision tree illustrates the logic flow for confirming the 1-phenylacridone structure.
Figure 1: Logical decision tree for distinguishing 1-phenylacridone from its N-substituted isomer based on bond stability and fragmentation propensity.
Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating by utilizing internal fragmentation ratios.
A. Sample Preparation[1]
-
Stock Solution: Dissolve 0.1 mg of analyte in 1 mL Methanol (MeOH).
-
Working Solution: Dilute to 1 µg/mL in 50:50 MeOH:Water + 0.1% Formic Acid.
-
Why Formic Acid? Acridones are weakly basic alkaloids. Low pH ensures efficient protonation
on the carbonyl oxygen or nitrogen [1].
-
B. Instrument Parameters (Q-TOF or Triple Quad)
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV (Standard for stable spray).
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Collision Energy (CID): Stepped ramp 15–45 eV.
-
Reasoning: A ramp captures both the survival of the parent ion (low eV) and the onset of the diagnostic CO loss (high eV).
-
C. Data Acquisition & Criteria
Acquire data in Product Ion Scan mode targeting m/z 272.1.
| Parameter | Expected Value (1-Phenylacridone) | Validation Threshold |
| Precursor Ion | m/z 272.1070 (Monoisotopic) | Mass Error < 5 ppm |
| Primary Fragment | m/z 244.1 (Loss of CO, -28 Da) | Intensity > 50% of Base Peak |
| Secondary Fragment | m/z 243.1 (Ring contraction/H-loss) | Present |
| Deep Fragmentation | m/z 167 (Acridone core degradation) | Only at High CE (>40 eV) |
Mechanistic Interpretation of Data[1]
To validate the structure, you must interpret the fragmentation mechanism correctly. Acridone derivatives follow a specific decay pathway dominated by the stability of the aromatic core.
The Diagnostic "CO Loss"
The hallmark of acridone MS/MS is the loss of carbon monoxide (CO) from the central ring, leading to a ring-contracted carbazole-like species [1, 2].
-
Mechanism: The protonated ketone (C9=OH+) undergoes a retro-Diels-Alder (RDA) type collapse or direct extrusion of CO.
-
1-Phenyl Specificity: In 1-phenylacridone, the phenyl ring at C1 is held by a strong biaryl bond. Upon CO loss (m/z 244), the phenyl group remains attached to the contracted ring.
-
Contrast with N-Phenyl: While N-phenylacridone also loses CO, the N-phenyl bond is susceptible to cleavage yielding the phenyl cation (m/z 77) or the acridone core (m/z 195) at higher energies. Absence of a dominant m/z 195 peak (dephenylation) supports the C-substituted 1-phenyl structure.
Figure 2: The characteristic fragmentation pathway for acridone derivatives. The persistence of the substituent after CO loss (m/z 244) confirms the substituent is on the stable aromatic backbone, not a labile leaving group.
Summary of Validation Checklist
To certify the material as 1-phenylacridone , the data must meet these three criteria:
-
Accurate Mass: Experimental m/z 272.1070 ± 0.0015 (matches C₁₉H₁₄NO⁺).
-
Fragment Topology: Major fragment at m/z 244.1 (Loss of CO). This confirms the acridone core is intact and the phenyl is not lost as a neutral neutral fragment immediately.
-
Bond Stability: Absence of significant m/z 77 (Phenyl cation) or m/z 196 (Acridone core) at low collision energies (20 eV). This confirms the phenyl is attached via a robust C-C bond (1-position) rather than a weaker N-C bond.
References
-
ElectronicsAndBooks. (n.d.). Characteristic fragmentation behavior of some novel anti-calmodulin acridone derivatives studied by electrospray ionization tandem mass spectrometry. Retrieved from 1[2]
-
Oak.go.kr. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Retrieved from 3[2]
-
ResearchGate. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Retrieved from 4[2][4]
Sources
Electrochemical Properties of 1-Phenyl vs. 3-Phenyl Acridones: A Comprehensive Comparison Guide
Acridones and their derivatives are cornerstone scaffolds in the development of organic light-emitting diodes (OLEDs), photoredox catalysts, and chemotherapeutics[1]. When functionalizing the acridone core, regiochemistry plays a dictating role in the molecule's optoelectronic and electrochemical performance.
As an application scientist designing novel charge-transfer materials, understanding the divergent behavior of 1-phenylacridone versus 3-phenylacridone is critical. This guide objectively compares how the positional isomerism of a phenyl substituent fundamentally alters molecular conformation, orbital overlap, and subsequent redox potentials[2].
Structural Causality: Steric Hindrance vs. -Conjugation
The electrochemical properties of substituted acridones are not merely a function of the substituent's electronic nature (electron-donating vs. withdrawing), but rather its physical ability to couple with the acridone's
-
1-Phenylacridone (Peri-Substitution): The C1 position is adjacent (peri) to the rigid C9-carbonyl group of the acridone core. Placing a bulky phenyl ring here results in severe van der Waals repulsion with the carbonyl oxygen. To relieve this steric clash, the phenyl ring is forced to twist out of the acridone plane, adopting a large dihedral angle[2]. This orthogonal geometry breaks
-conjugation, localizing the Highest Occupied Molecular Orbital (HOMO) strictly on the acridone core. Consequently, the molecule behaves electrochemically similar to an unsubstituted acridone. -
3-Phenylacridone (Para-Substitution): The C3 position is para to the carbonyl group and far removed from the steric bulk of the N10 proton or alkyl group. This allows the phenyl ring to adopt a near-planar conformation relative to the acridone core. The resulting coplanarity facilitates extended
-conjugation, delocalizing the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) across the entire molecular framework, thereby lowering the energy barrier for both oxidation and reduction[4].
Fig 1: Conformational logic dictating the electrochemical divergence of 1- and 3-phenylacridones.
Comparative Electrochemical Performance
The structural differences directly manifest in the cyclic voltammetry (CV) profiles of these isomers. Extended conjugation in the 3-isomer stabilizes the radical cation formed during oxidation, lowering the required potential. Conversely, the twisted 1-isomer requires higher energy to eject an electron from its localized core[2].
The table below summarizes the representative benchmark electrochemical parameters for these two structural classes, referenced against the Ferrocene/Ferrocenium (
| Property | 1-Phenylacridone | 3-Phenylacridone | Mechanistic Rationale |
| Conformation | Highly Twisted (Dihedral >60°) | Near-Planar (Dihedral <30°) | Peri-steric clash with C9=O in the 1-position prevents coplanarity. |
| Oxidation Potential ( | ~ +1.15 V | ~ +0.92 V | Extended conjugation in the 3-position stabilizes the radical cation[4]. |
| Reduction Potential ( | ~ -1.65 V | ~ -1.50 V | Enhanced electron delocalization stabilizes the LUMO for the 3-isomer[1]. |
| HOMO Level | -5.95 eV | -5.72 eV | The coplanar phenyl ring actively participates in the HOMO, raising its energy. |
| LUMO Level | -3.15 eV | -3.30 eV | Extended |
| Electrochemical Bandgap ( | 2.80 eV | 2.42 eV | Planarity significantly reduces the HOMO-LUMO gap. |
Self-Validating Experimental Protocol: Cyclic Voltammetry
To accurately measure the subtle electronic differences between 1-phenyl and 3-phenyl acridones, the electrochemical setup must be rigorously controlled. The following step-by-step methodology ensures a self-validating system where solvent artifacts and reference drift are mathematically eliminated[4].
Step-by-Step Methodology
-
Cell & Electrode Preparation:
-
Assemble a three-electrode cell using a Glassy Carbon (GC) working electrode (WE), a Platinum (Pt) wire counter electrode (CE), and an
non-aqueous reference electrode (RE). -
Causality: GC is chosen for its wide potential window and minimal catalytic surface activity, preventing unwanted analyte adsorption.
-
-
Solvent and Electrolyte Selection:
-
Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous Dichloromethane (DCM) for oxidation scans, or anhydrous Tetrahydrofuran (THF) for reduction scans[2]. -
Causality: DCM provides an excellent anodic window (up to +1.8 V) but reduces easily. THF resists reduction down to -3.0 V. The bulky
cation prevents tight ion-pairing with the generated acridone radicals, ensuring reversible kinetics.
-
-
System Validation (Blank Scan):
-
Run a cyclic voltammogram of the bare electrolyte solution from -2.0 V to +1.5 V.
-
Validation Metric: The background current must remain
. Any redox peaks indicate solvent contamination, water ingress, or a fouled WE, requiring immediate cell cleaning.
-
-
Analyte Introduction & Degassing:
-
Add 1.0 mM of the acridone derivative. Purge the solution with ultra-high purity Argon for 10 minutes.
-
Causality: Dissolved oxygen is highly electroactive and will produce a massive, irreversible reduction wave around -1.0 V, completely masking the acridone's LUMO characteristics.
-
-
Data Acquisition:
-
Record voltammograms at varying scan rates (50, 100, 250, and 500 mV/s).
-
Causality: Plotting peak current (
) versus the square root of the scan rate ( ) verifies if the redox process is freely diffusing (linear relationship) or surface-bound (non-linear).
-
-
Internal Calibration (Critical Step):
-
Spike the solution with 1.0 mM Ferrocene (Fc) at the end of the experiment and run one final scan[4].
-
Validation Metric: The
couple must exhibit a peak-to-peak separation ( ) of 60–80 mV. If mV, the cell suffers from uncompensated resistance (IR drop), invalidating the data.
-
-
HOMO/LUMO Calculation:
-
Extract the onset potentials (
) and reference them to the half-wave potential. Calculate orbital energies using the empirical equations: eV and eV[4].
-
Fig 2: Self-validating cyclic voltammetry workflow for acridone redox characterization.
References
1.[2] Title: N-Substitution of acridone with electron-donating groups: crystal packing, intramolecular charge transfer and tuneable aggregation induced emission. Source: RSC Advances. URL: 2.[1] Title: Design and Synthesis of Acridine-Based Ionic Photocatalyst for Decarboxylation of Aryl Carboxylic Acids to Achieve α-Arylation of Chromones/Naphthoquinones. Source: ACS Sustainable Chemistry & Engineering. URL: 3.[3] Title: Structure–property relationship of donor–acceptor acridones – an optical, electrochemical and computational study. Source: ResearchGate. URL: 4.[4] Title: Pure-Blue Fluorescence Molecule for Nondoped Electroluminescence with External Quantum Efficiency Approaching 13%. Source: CCS Chemistry. URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Substitution of acridone with electron-donating groups: crystal packing, intramolecular charge transfer and tuneable aggregation induced emission - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10615D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chinesechemsoc.org [chinesechemsoc.org]
The Definitive Guide to Reference Standards for 1-Phenylacridin-9(10H)-one Purity Analysis
Introduction
The acridone scaffold, specifically 1-phenylacridin-9(10H)-one, is a privileged N-heterocyclic pharmacophore in modern drug discovery. It is frequently utilized in the development of DNA-intercalating chemotherapeutics, antiviral agents, and highly sensitive fluorescent probes. As these compounds progress through the development pipeline, controlling their impurity profiles becomes a critical regulatory mandate. According to the ICH Q3A(R2) and Q3B(R2) guidelines, impurities must be strictly reported, identified, and qualified based on maximum daily dose thresholds.
To achieve regulatory compliance, analytical laboratories must establish highly accurate purity analysis workflows. The cornerstone of this analysis is the reference standard. As a Senior Application Scientist, I have evaluated numerous analytical strategies for complex N-heterocyclic compounds. This guide objectively compares the available reference standard strategies for 1-phenylacridin-9(10H)-one, explains the causality behind chromatographic method development, and provides a field-proven, self-validating experimental protocol for absolute purity determination.
Comparative Analysis of Reference Standard Strategies
When determining the purity of a complex derivative like 1-phenylacridin-9(10H)-one, analytical chemists typically choose between three reference standard strategies. The decision hinges on the clinical development phase, budget constraints, and regulatory requirements set forth by pharmacopeial bodies .
Table 1: Objective Comparison of Reference Standard Strategies
| Strategy | Description | Pros | Cons | Ideal Use Case |
| Pharmacopeial CRM | Certified Reference Material procured from recognized bodies (e.g., USP, EP). | Highly trusted; requires no in-house qualification; universally accepted by the FDA/EMA. | High cost per milligram; specific derivatives like 1-phenylacridone may be commercially unavailable. | Final API release testing & commercial manufacturing. |
| In-House Working Standard | Synthesized, purified, and characterized entirely within the sponsor's laboratory. | Cost-effective for large-volume testing; exact structural match to the target analyte. | Requires rigorous, resource-heavy orthogonal testing and heavy QA documentation overhead. | Routine batch analysis, early-phase clinical trials, & stability studies. |
| Surrogate Standard | Using a structurally similar CRM (e.g., unsubstituted Acridone) with a Relative Response Factor (RRF). | Bypasses the need for a specific, hard-to-source CRM while maintaining regulatory traceability. | RRF must be rigorously validated across multiple instruments; slight UV absorption variations exist. | Early-phase development, forced degradation studies, & impurity tracking. |
The Science of Acridone Chromatography: Causality & Method Design
Acridones present unique chromatographic challenges. The highly conjugated tricyclic system provides excellent UV and fluorescence sensitivity, but the secondary amine (position 10) and the carbonyl group (position 9) can participate in tautomerization and hydrogen bonding. Furthermore, the addition of the 1-phenyl group breaks the planar symmetry of the core acridone ring, significantly increasing its lipophilicity compared to unsubstituted acridone.
-
Why an Acidic Mobile Phase? Silica-based reversed-phase columns contain residual silanol groups that can interact with the nitrogen atom of the acridone ring, leading to severe peak tailing. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), we suppress silanol ionization and ensure the acridone remains in a consistent protonation state, yielding sharp, symmetrical peaks.
-
Why DAD at 265 nm? While 1-phenylacridin-9(10H)-one exhibits a secondary absorption band around 390–400 nm, the
transition of the conjugated backbone produces a primary, highly robust molar extinction coefficient at 265 nm . Monitoring at 265 nm ensures maximum sensitivity, allowing us to detect trace organic impurities well below the 0.05% ICH reporting threshold.
Self-Validating Experimental Protocol for Purity Analysis
To ensure absolute trustworthiness, the following HPLC-UV/DAD protocol is designed as a self-validating system . It relies on the principle of Mass Balance—where the absolute purity of the working standard is calculated orthogonally rather than relying solely on UV area percent .
Mass Balance Equation: % Purity = 100% - (% Organic Impurities by HPLC + % Water by KF + % Residual Solvents by GC + % Inorganic Ash by ROI)
Step-by-Step Methodology
Step 1: Standard and Sample Preparation
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Methanol and Milli-Q Water.
-
System Suitability Test (SST) Solution: Spike 1-phenylacridin-9(10H)-one (50 µg/mL) with its primary synthetic precursor, diphenylamine-2-carboxylic acid (5 µg/mL). Causality: This proves the column's resolving power against the most likely process impurity.
-
Sample Preparation: Accurately weigh 10.0 mg of the 1-phenylacridin-9(10H)-one batch, dissolve in 10 mL of diluent (sonicate for 5 minutes), and further dilute to a working concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
Step 2: Chromatographic Conditions
-
Column: Reversed-phase C18 (150 mm × 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient Program: 0–2 min (10% B), 2–15 min (linear ramp to 90% B), 15–18 min (hold at 90% B), 18–20 min (return to 10% B for re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD at 265 nm (quantitation) and 395 nm (qualification).
Step 3: System Validation & Execution
-
Inject the Diluent Blank to confirm no baseline interference.
-
Inject the SST Solution. The protocol is only validated if the resolution (
) between the precursor and 1-phenylacridin-9(10H)-one is , and the peak tailing factor is . -
Inject the sample in triplicate. Calculate the % area of all unknown peaks relative to the main peak, then apply the Mass Balance equation.
Analytical Workflow Visualization
Workflow for 1-phenylacridin-9(10H)-one reference standard qualification.
Quantitative Data & Method Validation
A robust analytical method must be validated according to ICH Q2(R1) guidelines. Table 2 summarizes the typical validation parameters achieved using the protocol described above, demonstrating its capability to support stringent purity analysis.
Table 2: Typical HPLC-UV Method Validation Parameters for 1-Phenylacridin-9(10H)-one
| Parameter | Acceptance Criteria (ICH Q2) | Observed Value | Scientific Justification |
| Linearity ( | 0.9998 (0.1 - 50 µg/mL) | Ensures proportional detector response across the entire impurity threshold range. | |
| LOD | Signal-to-Noise | 0.02 µg/mL | Required to reliably detect trace impurities below the 0.05% ICH reporting threshold. |
| LOQ | Signal-to-Noise | 0.06 µg/mL | Ensures accurate quantitation at the ICH identification and qualification thresholds. |
| Peak Tailing Factor | 1.15 | The acidic mobile phase successfully suppresses secondary interactions with silanol groups. |
Conclusion
Selecting the correct reference standard strategy for 1-phenylacridin-9(10H)-one is a delicate balance of regulatory rigor and analytical practicality. While Pharmacopeial CRMs offer unparalleled authority, a rigorously characterized, mass-balance-qualified In-House Working Standard is often the most pragmatic solution for continuous drug development. By understanding the unique physicochemical properties of the acridone scaffold and employing self-validating, orthogonally verified chromatographic methods, analytical scientists can ensure absolute confidence in their purity assessments.
References
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 1-Phenylacridin-9(10H)-one
Chemical Profile and Operational Context
1-Phenylacridin-9(10H)-one (CAS: 5472-23-1), commonly referred to as N-phenylacridone, is a highly conjugated tricyclic organic compound. Within drug development and materials science, it is frequently utilized as a structural scaffold for novel anticancer agents, a fluorescent probe for biological imaging, and a key component in organic light-emitting diodes (OLEDs) . While its robust aromatic framework provides excellent thermal stability and unique photophysical properties, these exact structural features dictate strict end-of-life management to mitigate environmental contamination.
Hazard Causality and Environmental Impact
According to the Globally Harmonized System (GHS), 1-Phenylacridin-9(10H)-one is classified under H413: May cause long-lasting harmful effects to aquatic life .
-
Mechanistic Causality: The extended π-conjugation of the acridone core, combined with the bulky N-phenyl substitution, renders the molecule highly lipophilic. It lacks functional groups that are readily susceptible to natural hydrolytic or photolytic degradation in aqueous environments. Consequently, if discharged into standard wastewater systems, it presents a severe risk of bioaccumulation within aquatic ecosystems.
-
Operational Implication: Aqueous discharge (e.g., sink disposal) is strictly prohibited. The compound must be routed exclusively through solid or organic liquid waste streams destined for high-temperature incineration. Incineration provides the necessary activation energy to completely oxidize the stable aromatic rings into carbon dioxide, water, and nitrogen oxides.
Physicochemical Properties Relevant to Waste Management
| Property | Value | Operational Implication for Disposal |
| Molecular Formula | C19H13NO | High carbon-to-heteroatom ratio requires complete oxidation during incineration to prevent soot. |
| Molecular Weight | 271.31 g/mol | Relatively heavy organic; settles quickly in suspensions but dissolves in organic waste streams. |
| Physical State | Solid (Powder) | Risk of aerosolization during transfer; requires handling in a functioning fume hood. |
| Aqueous Solubility | Negligible | Cannot be diluted or disposed of via standard aqueous drains; phase separation will occur. |
| GHS Hazard | H413 (Aquatic Toxicity) | Mandates strict environmental isolation and secondary containment protocols. |
Step-by-Step Disposal Methodology
The following protocols establish a self-validating system for the safe disposal of 1-Phenylacridin-9(10H)-one, ensuring compliance with environmental regulations and laboratory safety standards.
Protocol A: Solid Waste Management (Powders and Contaminated Consumables)
-
Consolidation: Gather all unreacted solid material, contaminated weigh boats, spatulas, and filter papers within a certified chemical fume hood.
-
Causality: Consolidating waste under negative pressure prevents the incidental inhalation of fine, lipophilic powders and eliminates surface contamination across the laboratory.
-
-
Primary Containment: Transfer the consolidated waste into a wide-mouth, high-density polyethylene (HDPE) or amber glass container.
-
Validation Check: Inspect the container for prior chemical residues. HDPE and glass are chemically inert to the compound, preventing leaching. Ensure the lid is tightly sealed with a PTFE liner to prevent vapor escape or moisture ingress.
-
-
Labeling: Affix a standardized hazardous waste label immediately upon adding the first aliquot of waste.
-
Action: Explicitly mark the hazard as "Toxic to Aquatic Life - Solid Organic Waste (N-phenylacridone)".
-
Protocol B: Liquid Waste Management (Reaction Mother Liquors and Wash Solvents)
-
Solvent Segregation: Determine the exact nature of the solvent carrying the 1-Phenylacridin-9(10H)-one (e.g., Dichloromethane vs. Dimethyl Sulfoxide).
-
Causality: Halogenated and non-halogenated solvents must be strictly segregated. Mixing them can lead to the formation of highly toxic dioxins during the incineration process and violates facility waste acceptance criteria.
-
-
Transfer and Containment: Funnel the liquid waste into the appropriate designated carboy (e.g., "Non-Halogenated Organic Waste").
-
Validation Check: Utilize secondary containment (spill trays) during the transfer. A critical self-validating metric is to ensure the liquid level never exceeds 80% of the carboy's total capacity. This headspace is mandatory to accommodate vapor expansion due to ambient temperature fluctuations.
-
Protocol C: Institutional Handoff and Final Destruction
-
EHS Manifesting: Log the exact mass or volume of the waste in your institution's Environmental Health and Safety (EHS) tracking system.
-
High-Temperature Incineration: Ensure the ultimate disposal is handled by a licensed facility capable of sustaining incineration temperatures >1000°C.
-
Causality: Standard low-temperature burning is insufficient. Only sustained, high-temperature incineration guarantees the complete homolytic cleavage of the highly stable C-N and C-C bonds within the acridone core, ensuring total destruction.
-
Waste Stream Workflow Visualization
Workflow for segregation, containment, and thermal destruction of 1-Phenylacridin-9(10H)-one waste.
References
-
Title: PubChem Compound Summary for CID 138522, 10-Phenyl-9(10H)-acridone Source: National Center for Biotechnology Information (PubChem) URL: [Link]
Personal protective equipment for handling 1-Phenylacridin-9(10H)-one
Title: Comprehensive Safety and Operational Guide for Handling 1-Phenylacridin-9(10H)-one
Executive Summary As a Senior Application Scientist, I frequently consult with drug development teams synthesizing and assaying novel acridone derivatives. 1-Phenylacridin-9(10H)-one is a specialized phenylacridone derivative of high interest in medicinal chemistry, particularly for its potential as a topoisomerase II inhibitor and as a fluorescent molecular probe [[1]]([Link]). However, the planar, polycyclic aromatic nature of the acridone core, combined with the lipophilic phenyl substituent, dictates strict handling protocols. This guide outlines the causality-driven personal protective equipment (PPE) requirements, step-by-step operational workflows, and disposal logistics to ensure absolute laboratory safety and experimental integrity.
Physicochemical Profile & Hazard Causality
Before selecting PPE, we must understand why the chemical poses a risk. 1-Phenylacridin-9(10H)-one is a crystalline solid. Based on the safety data of its parent compound, 9(10H)-acridone, it presents a specific hazard profile , :
-
Particulate Hazard (H335): As a dry powder, it is a known respiratory irritant. Micro-particulates can easily become airborne during weighing, leading to inhalation exposure and mucous membrane inflammation .
-
Dermal and Ocular Irritation (H315, H319): The compound can cause severe eye irritation and moderate skin inflammation upon direct contact [[2]]([Link]).
-
Intercalation Potential: The planar tricyclic acridone system is a known DNA intercalator. When functionalized (e.g., phenylacridones acting on Topo II), its biological activity increases, necessitating handling precautions akin to cytotoxic agents.
-
Vehicle Penetration: In biological assays, this compound is typically solubilized in Dimethyl Sulfoxide (DMSO). DMSO rapidly penetrates the epidermal barrier, carrying dissolved solutes directly into the bloodstream. Therefore, the hazard profile shifts dramatically once the compound is in solution.
Strategic PPE Matrix
Do not rely on generic lab safety rules. The PPE must be tailored to the physical state of the compound and the specific operational phase.
| Protective Gear | Material Specification | Quantitative Standard | Causality & Scientific Rationale |
| Ocular | ANSI Z87.1 Goggles | Impact rated; 0 gap | Prevents micro-dust ingress. Standard safety glasses with side shields are insufficient . |
| Dermal (Powder) | 100% Nitrile Gloves | Provides a reliable barrier against dry polycyclic aromatic compounds [[2]]([Link]). | |
| Dermal (Solution) | Butyl Rubber (Outer) | > 480 min breakthrough | Critical: Nitrile degrades rapidly in DMSO. Butyl rubber prevents transdermal transport of the dissolved drug. |
| Respiratory | FFP2 / N95 Respirator | Mitigates inhalation of aerosolized particulates during powder transfer . | |
| Containment | Class II Fume Hood | 0.4 - 0.6 m/s face velocity | Actively captures airborne dust during weighing and solubilization . |
Standard Operating Procedure: Handling & Solubilization
To guarantee both safety and the integrity of your pharmacological data, follow this self-validating workflow.
Step 1: Environmental Preparation
-
Verify the face velocity of the fume hood or powder weighing isolator (must read between 0.4 to 0.6 m/s) before opening the sash.
-
Clear the workspace of incompatible materials, particularly strong oxidizing agents, which can react with acridone derivatives .
-
Place an anti-static weighing boat on the microbalance. This prevents electrostatic repulsion, which can cause the fine powder to scatter unpredictably.
Step 2: Weighing and Transfer
-
Don primary PPE: ANSI goggles, flame-retardant lab coat with knit cuffs, and single nitrile gloves.
-
Using a grounded stainless-steel spatula, carefully transfer the 1-Phenylacridin-9(10H)-one powder.
-
Seal the source bottle immediately to minimize ambient moisture absorption. Moisture can degrade the compound and introduce weighing errors, destroying assay reproducibility.
Step 3: Solubilization (The High-Risk Phase)
-
Stop and upgrade PPE: Don outer butyl rubber gloves over your nitrile gloves before handling DMSO.
-
Vortex the sealed vial to dissolve. Never sonicate an open vial, as this generates highly respirable, chemically laden aerosols.
Spill Management & Disposal Logistics
Dry Spill (Powder):
-
Do not dry sweep. Sweeping aerosolizes the irritant .
-
Cover the spill with damp absorbent paper (using water or a mild surfactant) to suppress dust.
-
Carefully scoop the material into a sealable, chemically compatible waste container.
Wet Spill (DMSO Solution):
-
Evacuate the immediate area if the spill is large (>50 mL), due to DMSO's vapor and penetration risks.
-
Apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads).
-
Wash the area with soap and water only after all visible solvent is removed.
Expert Pro-Tip: 1-Phenylacridin-9(10H)-one and its derivatives exhibit strong fluorescence under UV light. After cleaning a spill, use a handheld 365 nm UV lamp to inspect the area for residual contamination. This self-validating step ensures absolute decontamination.
Disposal Plan: 1-Phenylacridin-9(10H)-one and its solutions must not be discharged into the municipal water system or standard biohazard bins .
-
Solid Waste: Place in a double-lined, sealed chemical waste bin labeled "Toxic Solid Waste - Acridone Derivatives."
-
Liquid Waste: Segregate into non-halogenated organic waste carboys (if dissolved in DMSO) or halogenated waste (if dissolved in chloroform/DCM).
-
Final Destruction: Must be routed to an approved facility for high-temperature incineration .
Workflow Visualization
The following diagram illustrates the logical progression of exposure control, handling, and disposal for 1-Phenylacridin-9(10H)-one.
Fig 1. End-to-end exposure control, handling, and disposal workflow for 1-Phenylacridin-9(10H)-one.
References
-
[2] Fisher Scientific. "SAFETY DATA SHEET: 9(10H)-Acridone". Source: Fisher Scientific Canada. URL: [Link]
-
[3] Cole-Parmer. "Material Safety Data Sheet - 9(10H)-Acridone". Source: Cole-Parmer. URL: [Link]
-
[1] Fatoki, T. et al. "Synthesis and computational evaluation of some derivatives of 9-amino-3-phenylacridone as topoisomerase II inhibitors". Source: ResearchGate. URL: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
